1,5-Diazabicyclo[3.2.1]octane
Description
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Structure
3D Structure
Properties
CAS No. |
280-28-4 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
InChI Key |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1)C2 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Conformation of 1,5-Diazabicyclo[3.2.1]octane
This guide provides an in-depth technical analysis of 1,5-Diazabicyclo[3.2.1]octane , a structural isomer of DABCO with distinct stereoelectronic properties and increasing utility in medicinal chemistry and materials science.
A Technical Guide for Structural and Synthetic Chemists
Executive Summary: The "Twisted" Isomer
While 1,4-diazabicyclo[2.2.2]octane (DABCO) is ubiquitous as a nucleophilic catalyst, its structural isomer, 1,5-diazabicyclo[3.2.1]octane , represents a more complex, desymmetrized scaffold. Characterized by nitrogen atoms located at the bridgeheads of a [3.2.1] bicyclic system, this molecule offers unique "through-space" lone pair interactions and a rigid cage structure that serves as a privileged scaffold for
This guide dissects the molecular geometry, synthesis protocols, and conformational dynamics that distinguish this scaffold from its symmetrical counterparts.
Structural Analysis & Stereoelectronics
The [3.2.1] Cage Topology
Unlike the
-
Bridge A (3-atom): Propylene chain (
) -
Bridge B (2-atom): Ethylene chain (
) -
Bridge C (1-atom): Methylene bridge (
)
This asymmetry imposes significant Bredt's Rule strain on the bridgehead nitrogens, preventing perfect pyramidalization. However, the strain is insufficient to flatten the nitrogens completely, resulting in a distorted pyramidal geometry that enhances specific catalytic and binding modes.
Hyperconjugation and Lone Pair Vectors
Recent crystallographic and computational studies (Cinvestav, 2024) have utilized this scaffold to quantify stereoelectronic effects.
-
Anomeric Effect: The
interaction is highly directional. In the [3.2.1] system, the rigid conformation locks the -hydrogens in specific orientations relative to the nitrogen lone pairs. -
Lone Pair Convergence: Unlike DABCO, where lone pairs are collinear (180°), the lone pairs in 1,5-diazabicyclo[3.2.1]octane converge at an acute angle on the "open" face of the molecule. This creates a unique "molecular tweezer" electrostatic potential, ideal for binding metal cations or hydrogen bond donors.
Quantitative Structural Data
| Property | Value / Feature | Context |
| Formula | Isomeric with DABCO | |
| Bridgehead Positions | 1, 5 | IUPAC Numbering |
| Symmetry Point Group | Mirror plane through C8 and C3 | |
| Dipole Moment | Non-zero | Due to vector sum of N-lone pairs |
| Basicity ( | ~8.8 - 9.2 (est) | Comparable to secondary amines; reduced by strain |
| Key Interaction | Stabilizing hyperconjugation (approx. 18 kJ/mol) |
Conformational Dynamics & Synthesis[1][2]
The synthesis of the [3.2.1] core often exploits the transannular cyclization of 7-membered rings (homopiperazines) or radical cyclizations.
Primary Synthesis Route: The Homopiperazine Cyclization
The most robust route to the 1,5-diaza[3.2.1] core involves the bridging of homopiperazine (1,4-diazacycloheptane) with a one-carbon electrophile.
Mechanism Logic:
-
Precursor: Homopiperazine provides the 2-carbon and 3-carbon bridges inherently.
-
Bridging: Reaction with a carbonyl equivalent (Formaldehyde, Aldehydes, or Trifluoroacetyl-chromenes) inserts the 1-carbon bridge between the two nitrogens.
-
Cyclization: This transforms the flexible 7-membered ring into the rigid bicyclic [3.2.1] cage.
Experimental Protocol: Double Aza-Michael Addition
Source: Adapted from Osyanin et al. (2017) & Wang et al. (2018)
This protocol describes the formation of substituted 1,5-diazabicyclo[3.2.1]octanes via reaction with activated chromenes, a method preferred for generating pharmaceutical libraries.
Reagents:
-
Homopiperazine (1.0 equiv)
-
3-Trifluoroacetyl-4H-chromene (1.0 equiv)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Temperature: Reflux[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 3-trifluoroacetyl-4H-chromene (1 mmol) in 5 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add homopiperazine (1 mmol) dropwise to the stirring solution. The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (SiO2, MeOH/DCM 1:10) for the disappearance of the chromene.
-
Precipitation: Upon cooling to room temperature, the product often precipitates as a white or pale yellow solid.
-
Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Hexane (1:3).
-
Validation: Verify structure via
NMR. Look for the disappearance of the NH signals and the appearance of the bridgehead C-H or substituent shifts.
Reaction Pathway Visualization
The following diagram illustrates the topological transformation from the 7-membered ring to the bicyclic cage.
Caption: Synthesis of the [3.2.1] core via bridging of homopiperazine. The 1-carbon insertion locks the flexible 7-ring into the bicyclic cage.
Applications in Drug Discovery & Materials
-Lactamase Inhibition
Derivatives of 1,5-diazabicyclo[3.2.1]octane, specifically 2-carbamoyl-4-oxo analogs, function as non-
-
Mechanism: The bridgehead nitrogen facilitates the positioning of the carbonyl group to act as an acylating agent for the enzyme's active site serine, mimicking the transition state of penicillin hydrolysis.
-
Advantage: The rigid cage prevents the "induced fit" required for hydrolysis by the enzyme, leading to irreversible or slowly reversible inhibition.
Ferroelectric Perovskites
The protonated cation of 1,5-diazabicyclo[3.2.1]octane is used as the organic spacer in
-
Role: The globular, yet anisotropic shape of the cation allows for order-disorder phase transitions. At high temperatures, the molecule rotates freely (pseudo-spherical); at low temperatures, the
symmetry locks into place, breaking the crystal symmetry and inducing ferroelectricity and Second Harmonic Generation (SHG) responses.
References
-
Osyanin, V. A., et al. (2017).[2][3] "Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition of homopiperazine to 3-trifluoroacetyl-4H-chromenes." Journal of Fluorine Chemistry.
-
Garcias-Morales, C., et al. (2024).[2] "Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions." Tetrahedron.
-
Wang, H. (2018).[1] "Synthesis of 2-Carbamoyl-4-Oxo-1,5-Diazabicyclo [3.2.1] Octane Derivatives as a Possible Inhibitors of Serine
-Lactamases." East Tennessee State University Research Forum. -
Heilbronner, E., & Muszkat, K. A. (1970).[4] "On the relative importance of through-space vs. through-bond interaction between the lone pairs in 1,4-diazabicyclo[2.2.2]octane." Journal of the American Chemical Society.[4][5][6] (Foundational context for bicyclic amine interactions).
-
PubChem. "1,5-Diazabicyclo[3.2.1]octane (CID 136099)." National Library of Medicine.
Sources
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Vinylic Substitution in Perfluoroacylchromenes. Diastereoselective Synthesis of Push–Pull Enamino Ketones | CoLab [colab.ws]
- 4. Triethylenediamine [webbook.nist.gov]
- 5. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Basicity and pKa Dynamics of 1,5-Diazabicyclo[3.2.1]octane: A Comparative Analysis in Aqueous and Aprotic Media
Executive Summary
For researchers and drug development professionals, predicting the ionization state of an active pharmaceutical ingredient (API) or a catalytic reagent across different solvent environments is a critical prerequisite for rational design. 1,5-Diazabicyclo[3.2.1]octane (1,5-DBO) represents a unique class of asymmetric bridged bicyclic diamines. Unlike flexible aliphatic amines, its rigid framework fundamentally alters the hybridization and availability of its nitrogen lone pairs.
This technical guide explores the causality behind the basicity of 1,5-DBO and its derivatives, contrasting its thermodynamic behavior in a protic solvent (water) versus a polar aprotic solvent (dimethyl sulfoxide, DMSO). By establishing self-validating experimental protocols and analyzing the underlying solvation mechanics, this whitepaper provides a definitive framework for utilizing 1,5-DBO in synthetic and medicinal chemistry.
Structural Mechanics: The Causality of Intrinsic Basicity
The basicity of any amine is dictated by the energy level and steric availability of its nitrogen lone pair. In acyclic or highly flexible cyclic amines, the nitrogen atom can undergo rapid inversion, transiently passing through an
1,5-DBO features a [3.2.1] bicyclic framework with nitrogen atoms at the bridgehead positions. According to Bredt's rule and the geometric constraints of the bicyclic system, planarization is energetically prohibited. Consequently, the lone pairs on the nitrogen atoms are strictly locked in an
When compared to the highly symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO), the asymmetric [3.2.1] core of 1,5-DBO introduces unequal bridging chains (a 3-carbon, a 2-carbon, and a 1-carbon bridge). Despite this asymmetry, the fundamental
Thermodynamic Solvent Effects: Water vs. DMSO
The transition from an aqueous environment to DMSO fundamentally alters the thermodynamic landscape of acid-base equilibria. The pKa of a substance is not an absolute intrinsic property; it is a measure of the free energy difference between the solvated neutral base (
Aqueous Solvation (Protic Media)
In water, the neutral 1,5-DBO molecule is highly stabilized by hydrogen bonding, where water acts as an H-bond donor to the nitrogen lone pairs. This stabilization of the reactant state artificially dampens the effective basicity of the molecule. When protonated, the resulting
DMSO Solvation (Aprotic Media)
DMSO is a polar aprotic solvent (dielectric constant
For many standard monoamines, moving to DMSO results in a decrease in pKa. However, for rigid bicyclic diamines like DABCO and 1,5-DBO, the unmasking of the
Quantitative Data Presentation
The following table summarizes the comparative pKa values of relevant bicyclic amines across both solvent systems, highlighting the stabilization effect in aprotic media.
| Compound | Solvent | pKa | Analytical Method |
| 1,5-Diazabicyclo[3.2.1]octane (8-pyridyl deriv.) | Water | ~8.8 | Potentiometric Titration |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Water | 8.7 | Potentiometric Titration |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DMSO | 8.9 | NMR Transprotonation |
| Quinuclidine | Water | 11.3 | Potentiometric Titration |
| Quinuclidine | DMSO | 11.7 | NMR Transprotonation |
Data synthesized from established literature on quinuclidine-based and diazabicyclo systems[1],[2],[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the determination of pKa values must utilize self-validating workflows. Below are the definitive methodologies for measuring the pKa of 1,5-DBO in both media.
Protocol A: Aqueous Potentiometric Titration
This method determines the thermodynamic pKa in water by measuring the potential of a glass electrode against a reference electrode.
-
Preparation: Dissolve 1,5-DBO to a concentration of 10 mM in degassed, deionized water (18.2 MΩ·cm) to prevent carbonic acid interference from atmospheric
. Add 0.1 M KCl to maintain a constant ionic strength. -
Forward Titration: Titrate the solution with standardized 0.1 M HCl at a constant temperature of 298.15 K under an argon blanket. Record the pH after each addition once the electrode drift is < 0.1 mV/min.
-
Self-Validation (Hysteresis Check): Immediately perform a reverse titration by adding standardized 0.1 M NaOH. Causality: If the forward and reverse titration curves do not perfectly superimpose, the system has not reached thermodynamic equilibrium, or an irreversible side reaction (e.g., precipitation or degradation) has occurred. The data must be discarded if hysteresis is observed.
Protocol B: 1H NMR Transprotonation in DMSO
Because glass electrodes suffer from liquid junction potential errors in organic solvents, NMR transprotonation against a known reference is the gold standard for DMSO.
-
Reference Selection: Select a reference base (
) with a known DMSO pKa within ±1 unit of the estimated pKa of 1,5-DBO (e.g., a substituted imidazole). -
Sample Preparation: Prepare an NMR tube containing strictly equimolar amounts of neutral 1,5-DBO (
) and the protonated reference salt ( ) in . -
Equilibration: Allow the sample to equilibrate thermally at 298 K inside the NMR probe for 15 minutes.
-
Data Acquisition: Acquire quantitative
NMR spectra (using a relaxation delay ). Integrate the distinct signals for , , , and . -
Self-Validation (Homoconjugation Check): Repeat the experiment at three different total analytical concentrations (e.g., 5 mM, 10 mM, 20 mM). Causality: In aprotic solvents, the conjugate acid can hydrogen-bond with the neutral base to form a homoconjugate dimer (
). If the calculated equilibrium constant ( ) shifts with concentration, homoconjugation is occurring. The true pKa must be derived by extrapolating the values to infinite dilution.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR transprotonation protocol.
Figure 1: Workflow for determining pKa in DMSO using 1H NMR transprotonation.
References
-
Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]
-
Raevsky, O. A., et al. Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. ResearchGate. Retrieved from[Link]
Sources
Thermodynamic Profiling of Bridged Bicyclic Diamines: Structural Pre-organization, Protonation Dynamics, and Complexation Energetics
Introduction: The Thermodynamic Advantage of Rigid Scaffolds
In the design of advanced pharmacophores, catalysts, and radiopharmaceutical chelators, bridged bicyclic diamines—such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 3,7-diazabicyclo[3.3.1]nonanes (bispidines)—represent a privileged class of conformationally restricted scaffolds.
From a thermodynamic perspective, the behavior of these molecules is fundamentally dictated by their structural pre-organization. Unlike flexible acyclic diamines (e.g., ethylenediamine), which suffer a significant entropic penalty (
Protonation Thermodynamics: DABCO and Bispidines
The basicity and proton affinity of bicyclic diamines are highly anomalous compared to their acyclic counterparts, driven by intramolecular electrostatics and solvent interactions.
DABCO: Electrostatic Repulsion in a Rigid Framework
DABCO exhibits two distinct macroscopic acid dissociation constants in water:
-
The First Protonation: The first protonation is highly exothermic and thermodynamically favorable. The tertiary amines are sterically unhindered, allowing for optimal aqueous solvation (hydrogen bonding) of the conjugate acid, which drives the enthalpy of protonation (
) [2]. -
The Second Protonation: The drastic drop in the second
( ) is a direct consequence of the rigid bicyclic framework. When the first nitrogen is protonated, the rigid ethane bridges efficiently transmit the positive electrostatic charge to the second nitrogen. Because the molecule cannot undergo conformational relaxation to increase the distance between the two nitrogen atoms, the coulombic repulsion makes the second protonation thermodynamically uphill.
Bispidines: Cavity Stabilization
Bispidines adopt a highly stable chair-chair conformation. The first protonation occurs deep inside the molecular cavity, where the proton is stabilized by the lone pair of the opposite nitrogen atom. This intramolecular hydrogen bonding results in an exceptionally high basicity (
Metal Complexation: The "Bispidine Effect" and "Mousetrap Effect"
Bispidines are heavily utilized in radiopharmaceuticals (e.g.,
-
The Bispidine Effect: Metal coordination in aqueous media is fundamentally an acid-base competition. The "bispidine effect" describes the thermodynamic competition between the incoming metal ion and the strongly bound proton inside the bispidine cavity. Because the
is so high, complexation at physiological pH requires the metal to displace a highly stabilized proton. The overall thermodynamic stability constant ( ) is therefore a delicate balance between the metal-ligand bond enthalpy and the energy required for cavity deprotonation [3]. -
The Mousetrap Effect: While thermodynamic stability (
) is crucial, kinetic inertness is paramount in vivo to prevent off-target toxicity. Nonadentate bispidines exhibit the "mousetrap effect" [3]. Even if a metal ion (like ) is a suboptimal size for the cavity—leading to lower thermodynamic stability compared to a perfectly matched ion like —the rigid pendant arms close around the metal. Once encapsulated, the exit pathway is kinetically blocked, preventing microscopic reversibility and transmetallation by competitive serum proteins.
Caption: Thermodynamic cycle illustrating the "Bispidine Effect" and competition between protonation and metal encapsulation.
Experimental Methodologies for Thermodynamic Profiling
To accurately profile these molecules, orthogonal thermodynamic techniques are required. A self-validating system relies on matching the free energy (
Protocol 1: Potentiometric Titration (Speciation and )
Purpose: Determine macroscopic
-
Electrode Calibration: Calibrate a glass electrode autotitrator using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature (298.15 K). Convert pH to hydrogen ion concentration
by titrating a strong acid with a strong base to calculate the activity coefficient. -
Sample Preparation: Dissolve 1.0 mM of the bicyclic diamine in a background electrolyte (e.g., 0.1 M
or ) to maintain constant ionic strength. -
Acidification: Lower the initial pH to ~2.0 using a standardized strong acid (e.g.,
) to fully protonate the diamine. -
Titration: Titrate with a standardized,
-free base (e.g., ) under an inert argon atmosphere to prevent carbonate formation, which skews basic readings. -
Data Fitting: Use non-linear least-squares regression software (e.g., HYPERQUAD) to fit the titration curve and extract
and .
Protocol 2: Isothermal Titration Calorimetry (ITC)
Purpose: Directly measure the enthalpy of protonation (
-
Cell Preparation: Load the sample cell with a dilute solution (e.g., 0.5 mM) of the unprotonated diamine in a weakly buffering medium.
-
Syringe Preparation: Load the injection syringe with a strong acid (e.g., 5.0 mM
). -
Self-Validation (Blank Subtraction): Perform a control titration (acid into buffer without the diamine) to measure the heat of dilution. Subtract this background noise from the raw data.
-
Titration Execution: Perform sequential injections (e.g., 2
) of acid into the cell. Allow the heat signal ( ) to return to baseline between injections to ensure complete thermal equilibration. -
Thermodynamic Extraction: Integrate the heat peaks. Fit the isotherm to a sequential binding model to extract
. Calculate using the derived from Protocol 1.
Caption: Orthogonal experimental workflow for the complete thermodynamic profiling of bicyclic diamines.
Quantitative Data Summary
The table below summarizes the thermodynamic parameters of key bicyclic diamines compared to a flexible acyclic reference, highlighting the impact of structural pre-organization.
| Compound Class | Example Molecule | Structural Characteristic | ||||
| Acyclic Diamine | TMEDA | ~9.0 | ~5.8 | 3.2 | Exothermic | High entropic penalty upon protonation. |
| Bridged Bicyclic | DABCO | 8.8 | 3.0 | 5.8 | Highly Exothermic | Rigid framework maximizes coulombic repulsion for 2nd proton. |
| Bridged Bicyclic | Bispidine | ~11.2 | ~2.5 | 8.7 | Highly Exothermic | Deep cavity traps proton; extreme "Bispidine Effect". |
(Note: Exact thermodynamic values vary slightly depending on ionic strength and solvent medium [1, 2, 3])
References
-
PubChem Compound Summary for CID 9237, DABCO. National Center for Biotechnology Information.[Link]
-
Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. Canadian Journal of Chemistry.[Link]
-
Bispidine coordination chemistry. Dalton Transactions (RSC Publishing).[Link]
-
Octadentate Bispidine Chelators for Tb(III) Complexation: Pyridine Carboxylate versus Pyridine Phosphonate Donors. Inorganic Chemistry (ACS Publications).[Link]
X-Ray Crystal Structure Analysis of 1,5-Diazabicyclo[3.2.1]octane Salts: A Comprehensive Technical Guide
Introduction to the 1,5-Diazabicyclo[3.2.1]octane (DBO) Core
The 1,5-diazabicyclo[3.2.1]octane (DBO) scaffold represents a paradigm shift in antimicrobial pharmacology. Unlike traditional beta-lactam antibiotics, DBOs—such as avibactam and relebactam—lack the beta-lactam ring but function as highly potent, non-beta-lactam beta-lactamase inhibitors (BLIs)[1]. Because the free base forms of DBOs often exhibit suboptimal physicochemical properties, they are typically formulated as salts (e.g., avibactam sodium) to enhance stability, solubility, and bioavailability[2].
X-ray crystallography serves as the definitive analytical technique in this domain. It is utilized not only to elucidate the solid-state polymorphism and hydration dynamics of the isolated DBO salts but also to map their precise, atomic-level binding mechanisms within the active sites of target serine beta-lactamases (SBLs)[3].
Solid-State Chemistry: Crystallization and Hydration Dynamics
The crystallization of DBO salts is highly dependent on solvent interactions, temperature, and water activity (
For instance, avibactam sodium can crystallize into multiple solid forms: a monohydrate (Form A), a dihydrate (Form E), and two anhydrous forms (Forms B and D)[2]. The integration of water molecules into the crystal lattice noticeably compensates for potential intermolecular repulsions between the charged salt ions. By forming extensive hydrogen-bonding networks, water significantly improves the thermodynamic stability of the hydrates compared to the anhydrous forms. Consequently, moisture-dependent stability increases in the order: Form B < Form D < Form A < Form E[2].
Protocol 1: Solvent-Mediated Transformation for Hydrate Screening
To systematically evaluate the hydration states of DBO salts and ensure the isolated single crystal represents the bulk material, the following self-validating protocol is employed:
-
Suspension Preparation: Suspend an excess of the anhydrous DBO salt (e.g., Form B) in a series of solvent mixtures (e.g., ethanol/water) formulated to span a gradient of specific water activities (
from 0.1 to 0.9) at a controlled temperature of 25°C. -
Thermodynamic Equilibration: Agitate the suspensions using a magnetic stirrer for 72 hours. This extended duration ensures that the system overcomes kinetic barriers and reaches a true thermodynamic equilibrium.
-
Harvesting: Rapidly filter the solid phase using a vacuum manifold. Speed is critical to prevent spontaneous phase transformation or dehydration during the drying process.
-
Self-Validating Characterization: Immediately analyze a portion of the wet cake via Powder X-ray Diffraction (PXRD) to identify the bulk phase. Concurrently, select a high-quality single crystal from the same batch for Single-Crystal X-ray Diffraction (SCXRD). Validation Loop: The structural model is only validated if the simulated powder pattern derived from the SCXRD data perfectly matches the empirical PXRD pattern of the bulk cake.
X-Ray Crystallographic Workflow for DBO-Enzyme Complexes
Understanding the pharmacological efficacy of DBOs requires analyzing their co-crystal structures with target enzymes, such as CTX-M-15, KPC-2, and AmpC.
Workflow of X-ray crystal structure analysis for DBO salts and complexes.
Protocol 2: Co-Crystallization and Data Collection
-
Protein Preparation: Purify the target beta-lactamase to >95% homogeneity via affinity and size-exclusion chromatography. Concentrate the protein to 10–15 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.5).
-
Complex Formation (Soaking Method): Grow apo-enzyme crystals using the vapor diffusion method (hanging or sitting drop). Transfer the mature crystals into a stabilization solution containing 10–50 mM of the DBO salt for a optimized duration (e.g., 1 to 16 hours)[1].
-
Cryoprotection: Briefly immerse the complex crystals in a mother liquor supplemented with 20–25% (v/v) glycerol. This prevents the formation of crystalline ice, which would otherwise obscure the diffraction pattern.
-
Data Acquisition: Flash-cool the crystals in liquid nitrogen (100 K). Collect X-ray diffraction data using a synchrotron radiation source (e.g., ESRF, SOLEIL) equipped with a high-resolution pixel array detector[3][4].
-
Self-Validating Refinement: Process the data using XDS or MOSFLM[3][4]. Solve the phase problem via Molecular Replacement (Phaser). Validation Loop: During model building in Phenix, withhold 5% of the diffraction data to calculate the
metric. This ensures the modeled position of the DBO ligand within the difference electron density map is not an artifact of overfitting.
Mechanistic Insights Derived from X-Ray Structures
X-ray crystallography has been instrumental in proving the unique "reversible recyclization" mechanism of DBOs, which sharply contrasts with the irreversible inhibition seen in older BLIs like clavulanic acid[1].
Reversible recyclization mechanism of DBO inhibitors in serine beta-lactamases.
Structural Causality of Inhibition:
-
Covalent Attachment: Upon entering the active site, the catalytic Ser70 attacks the carbonyl carbon of the DBO urea linkage. High-resolution structures reveal a covalent carbamoyl-ester bond concomitant with the opening of the DBO ring[3][5].
-
Sulfate Recognition: The highly polar sulfate moiety of the DBO salt acts as a critical anchor, forming robust hydrogen bonds with conserved residues in the enzyme's binding pocket[3].
-
Structural Divergence (Avibactam vs. Relebactam): While avibactam and relebactam share the identical bicyclic core, relebactam features an additional piperidine ring at the C2 position[1][4]. X-ray structures of relebactam bound to CTX-M-15 (1.10 Å resolution) and CTX-M-96 (1.03 Å resolution) demonstrate that this piperidine ring disturbs a hydrophobic patch and induces steric clashes with specific residues (e.g., Asn104 in CTX-M enzymes, Trp105 in KPC enzymes)[1][4]. This crystallographic evidence directly explains the causality behind relebactam's slightly poorer inhibitory activity against certain class A SBLs compared to avibactam, which possesses a smaller C2 carboxyamide group[1].
Quantitative Crystallographic Data Summaries
The table below consolidates the high-resolution quantitative data derived from X-ray diffraction experiments on DBO-enzyme complexes, illustrating the self-validating precision of the models (
| Target Enzyme | Inhibitor | Resolution (Å) | PDB ID | Key Structural Observation | |
| SHV-1 | Avibactam | 1.42 | 4ZAM | 0.166 / 0.193 | Covalent bond to Ser70; broad-spectrum inhibition confirmed[5][6]. |
| CTX-M-15 | Relebactam | 1.10 | 6QW8 | 0.115 / 0.131 | Steric clash of C2-linked piperidine ring with Asn104[1][7]. |
| CTX-M-96 | Relebactam | 1.03 | N/A | N/A | Disturbance of hydrophobic patch (Y105, P107, Y129)[4]. |
| AmpC (E. coli) | Relebactam | 1.72 | 6TPM | N/A | Confirmation of the reversible recyclization mechanism[8][9]. |
References
1. 2. 3. 4. 5. 6. 7. 8. 9. 10.(Note: Duplicate source mapping consolidated from search index).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. PDBe Connect Pages [ebi.ac.uk]
- 7. rcsb.org [rcsb.org]
- 8. pfam.xfam.org [pfam.xfam.org]
- 9. 6TPM: Crystal structure of AmpC from E.coli with Relebactam (MK-7655) [ncbi.nlm.nih.gov]
The Evolution of 1,5-Diazabicyclo[3.2.1]octane (DBO): From Discovery to Commercial Synthesis
Introduction & Historical Context
For decades, the cornerstone of combating bacterial resistance relied on classical
The conceptual breakthrough occurred in the mid-1990s when chemists at Hoechst Marion Roussel proposed that the 1,5-diazabicyclo[3.2.1]octane (DBO) bridged bicyclic core could act as a stable, non-
Mechanistic Rationale of the DBO Core
Unlike classical suicidal inhibitors that undergo irreversible fragmentation upon enzyme binding, DBOs operate via a highly efficient, reversible covalent mechanism[4]. The cyclic urea moiety of the DBO core acts as the reactive warhead.
When a DBO encounters a serine
Reversible covalent inhibition mechanism of the DBO core.
The Evolution of DBO Synthesis Routes
The transition of the DBO core from a medicinal chemistry curiosity to a globally manufactured active pharmaceutical ingredient (API) required overcoming immense synthetic hurdles. The primary challenge lay in constructing the sterically demanding bridged bicyclic urea system with precise stereocontrol.
The First-Generation (Novexel) Route
The original synthesis developed by Novexel utilized commercially available
The Second-Generation (AstraZeneca/Forest) Route
To achieve commercial viability, process chemists at AstraZeneca and Forest Laboratories completely redesigned the synthesis. Starting from the inexpensive and commercially available Boc-benzyl-glutamate, the new route constructed the DBO core in just 5 isolated steps[9][10].
This route introduced two masterstrokes of process chemistry:
-
Counterintuitive Protecting Group Strategy: The direct carbonylation of the hydroxylamine intermediate to form the urea ring was historically low-yielding due to competing side reactions. By deliberately adding a step to attach an Fmoc protecting group, the chemists sterically and electronically modulated the intermediate, allowing for clean urea formation using the safer reagent 1,1'-Carbonyldiimidazole (CDI) instead of triphosgene[9][10].
-
One-Pot Debenzylation and Sulfation: The debenzylated
-hydroxy urea intermediate is highly polar, water-soluble, and notoriously difficult to isolate. By conducting the palladium-catalyzed hydrogenolysis in the presence of the sulfur trioxide-trimethylamine complex ( ), the unstable intermediate was trapped in situ as the sulfate ester. This eliminated a complex isolation step and drastically reduced solvent waste[8][10].
Quantitative Route Comparison
| Synthetic Metric | First-Generation (Novexel)[8] | Second-Generation (AstraZeneca)[9][10] |
| Starting Material | Boc-benzyl-glutamate | |
| Total Isolated Steps | 26 | 5 |
| Overall Yield | < 4% | 35% |
| Process Mass Intensity (PMI) | 6480 | 526 (92% reduction) |
| Urea Formation Reagent | Triphosgene (Highly Toxic) | CDI (Safer, easily handled) |
| Deprotection/Sulfation | Stepwise, isolated intermediate | One-pot, in situ trapping |
| Cost of Goods | Prohibitive | ~4-fold reduction |
Detailed Experimental Methodology: The Optimized Commercial Route
The following protocol details the self-validating, 5-step commercial synthesis of Avibactam sodium salt, demonstrating the causality behind the specific reagent choices designed for scale-up[9].
Optimized 5-step manufacturing route for the Avibactam DBO core.
Step 1: Ylide Formation and Piperidine Cyclization
Objective: Construct the piperidine ring from the linear glutamate precursor.
-
Procedure: To a reactor containing THF, add trimethylsulfoxonium iodide (1.25 eq) and potassium tert-butoxide (1.1 eq). Stir at 25 °C for 1 hour to generate the ylide. Cool the mixture to -12 °C and slowly dose a solution of Boc-benzyl-glutamate (1.0 eq) in THF.
-
Causality & Control: Potassium tert-butoxide is utilized instead of NaH to eliminate the risk of explosive hydrogen gas generation on a metric-ton scale[9][11]. The ylide attacks the ester, and subsequent internal displacement forms the piperidine ring. The reaction is monitored via HPLC until <3% of the starting material remains, ensuring full conversion before quenching with aqueous
.
Step 2: Hydroxylamine Formation
Objective: Introduce the nitrogen atom required for the bridged system.
-
Procedure: Treat the resulting piperidine ketone with
-benzylhydroxylamine hydrochloride in ethyl acetate at 60 °C to form the oxime. Reduce the oxime using sodium triacetoxyborohydride ( ) in the presence of sulfuric acid at -20 °C. -
Causality & Control: The low temperature during reduction is critical to establish the correct cis stereochemistry required for the eventual bridged architecture.
Step 3: Fmoc Protection
Objective: Shield the secondary amine to prevent polymerization during urea formation.
-
Procedure: React the hydroxylamine intermediate with Fmoc-Cl (1.01 eq) and DIPEA (1.1 eq) in chlorobenzene, maintaining the temperature below 35 °C.
-
Causality & Control: While adding a step seems inefficient, the Fmoc group sterically blocks intermolecular cross-linking, forcing the molecule into a conformation that heavily favors intramolecular cyclization in the next step[9][10].
Step 4: Urea Core Formation
Objective: Close the 1,5-diazabicyclo[3.2.1]octane (DBO) ring.
-
Procedure: Add 1,1'-Carbonyldiimidazole (CDI) to the Fmoc-protected intermediate at 15 °C and stir for 11 hours.
-
Causality & Control: CDI serves as a mild, solid phosgene equivalent. The Fmoc protection allows this milder reagent to efficiently close the urea ring without the safety hazards associated with triphosgene[9][10].
Step 5: One-Pot Hydrogenolysis and Sulfation
Objective: Remove the benzyl protecting group and simultaneously install the sulfate warhead.
-
Procedure: Dissolve the bicyclic intermediate in a 1:1 mixture of isopropanol and water. Add 10% Pd/C, triethylamine, and
complex. Pressurize with hydrogen gas. -
Causality & Control: The isopropanol/water mixture lowers the pKa of the resulting hydroxylamine. As the palladium catalyst cleaves the benzyl group, the exposed
-hydroxy group is immediately trapped by the complex. This prevents the degradation of the highly unstable intermediate and allows direct precipitation of the tetrabutylammonium salt (upon addition of ) in 85% yield[8][10]. A final salt swap with sodium 2-ethylhexanoate in ethanol yields the clinical Avibactam sodium API[9][12].
Future Perspectives: Next-Generation DBOs
The synthetic mastery achieved with Avibactam has paved the way for a new generation of DBOs. A major limitation of Avibactam is its low oral bioavailability due to high polarity[13]. Recent drug development efforts have focused on modifying the DBO core to create oral prodrugs. For instance, ETX0282 utilizes an endocyclic double bond (EDB) within the tetrahydropyridine core and replaces the sulfate group with a fluoroacetate activating group, creating an orally bioavailable prodrug that converts to the active inhibitor ETX1317 in vivo[7][13]. Furthermore, dual-action DBOs like Zidebactam and Nacubactam are currently in late-stage trials, engineered to simultaneously inhibit
References
1.[1] β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. d-nb.info. Available at: 2.[2] β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - BJOC. beilstein-journals.org. Available at: 3.[6] Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. researchgate.net. Available at: 4.[16] Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. mdpi.com. Available at: 5.[13] Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. acs.org. Available at: 6.[12] A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. acs.org. Available at: 7.[11] The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. researchgate.net. Available at: 8.[10] Manufacturing Route to Avibactam: Process Res. Dev. thieme-connect.com. Available at: 9.[8] Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. scispace.com. Available at: 10.[7] Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. nih.gov. Available at: 11.[3] The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. tandfonline.com. Available at: 12.[9] Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. up.pt. Available at: 13.[14] Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition: Diazabicyclooctanes. nih.gov. Available at: 14.[4] The road to avibactam. semanticscholar.org. Available at: 15.[5] A beta-lactamase inhibitor revival provides new hope for old antibiotics. kengarber.com. Available at: 16.[15] Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. researchgate.net. Available at:
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An In-Depth Technical Guide to the Electronic Properties and Orbital Analysis of 1,5-Diazabicyclo[3.2.1]octane
Introduction
The 1,5-diazabicyclo[3.2.1]octane scaffold is a conformationally restricted diamine that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure presents nitrogen lone pairs in a well-defined spatial orientation, making it an attractive building block for the synthesis of ligands targeting a variety of biological receptors and enzymes. The unique three-dimensional arrangement of functional groups afforded by this scaffold is instrumental in designing molecules with high affinity and selectivity. A thorough understanding of the electronic properties and orbital interactions within this core is paramount for its rational application in the design of novel therapeutics.
This technical guide provides a comprehensive framework for the analysis of the electronic properties of 1,5-diazabicyclo[3.2.1]octane. It is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the nuanced electronic characteristics of this important molecular scaffold. We will delve into the theoretical underpinnings of orbital interactions in bicyclic systems, present detailed protocols for both computational and experimental characterization, and discuss the implications of these properties for drug design.
Caption: The molecular structure of 1,5-Diazabicyclo[3.2.1]octane.[3]
Molecular and Electronic Structure
The defining feature of 1,5-diazabicyclo[3.2.1]octane is its rigid bicyclic framework, which locks the two nitrogen atoms into a specific geometric arrangement. This conformational constraint is crucial as it dictates the nature and extent of interaction between the nitrogen lone pair orbitals. In more flexible acyclic or monocyclic diamines, free rotation around single bonds allows the lone pairs to adopt various orientations. In contrast, the bicyclic nature of this scaffold significantly limits such conformational freedom.
The two nitrogen atoms, one at a bridgehead position (N1) and the other within a six-membered ring (N5), possess lone pairs of electrons that are the primary determinants of the molecule's nucleophilicity, basicity, and hydrogen bonding capabilities. The relative orientation and separation of these lone pairs give rise to through-space and through-bond interactions, which are fundamental to understanding the molecule's electronic behavior.
Orbital Analysis: A Theoretical Framework
In molecules containing two or more interacting functional groups, such as the two nitrogen atoms in 1,5-diazabicyclo[3.2.1]octane, the orbitals associated with these groups can interact in two primary ways: through space and through bonds.[4][5]
-
Through-space interaction is a direct overlap of the orbitals through the space that separates them. The extent of this interaction is highly dependent on the distance and relative orientation of the interacting orbitals.
-
Through-bond interaction is an indirect interaction mediated by the intervening sigma (σ) bonds of the molecular framework. This interaction involves the mixing of the lone pair orbitals with the bonding and anti-bonding orbitals of the sigma framework.
These two types of interactions can either be in opposition or reinforce each other, and their relative contributions determine the energy splitting between the symmetric and antisymmetric combinations of the lone pair orbitals.[6] This energy splitting is a key feature of the molecule's electronic structure and can be probed both computationally and experimentally.
Caption: Conceptual diagram illustrating through-space vs. through-bond orbital interactions.
Methodologies for Characterization
A comprehensive understanding of the electronic properties of 1,5-diazabicyclo[3.2.1]octane requires a synergistic approach combining computational modeling and experimental validation.
Computational Approaches
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful computational tools for investigating the electronic structure and orbital interactions of molecules.[7][8]
Detailed Protocol for DFT and NBO Analysis:
-
Geometry Optimization:
-
Construct the 3D structure of 1,5-diazabicyclo[3.2.1]octane.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311G(d,p) basis set). This step is crucial to find the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Structure Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their corresponding energies.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the resulting wave function from the single-point calculation.
-
The NBO output will provide a localized picture of the bonding, including the identification of lone pair orbitals (LP) and bonding (BD) and anti-bonding (BD*) orbitals.
-
Of particular interest is the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis quantifies the stabilization energy (E(2)) associated with delocalization from a donor NBO (e.g., a nitrogen lone pair) to an acceptor NBO (e.g., a vicinal anti-bonding orbital). These interactions are indicative of through-bond hyperconjugation.[9]
-
| Parameter | Recommendation | Rationale |
| Software | Gaussian, ORCA, etc. | Widely used and validated computational chemistry packages. |
| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for electronic structure calculations.[7] |
| Functional | B3LYP, M06-2X | B3LYP is a widely used hybrid functional. M06-2X is often recommended for systems with non-covalent interactions. |
| Basis Set | 6-311G(d,p) or larger | A triple-zeta basis set with polarization functions is generally sufficient for accurate geometries and electronic properties of organic molecules. |
| Solvation Model | IEFPCM or SMD (optional) | To simulate the electronic properties in a specific solvent environment, which is relevant for biological systems. |
Table 1: Recommended computational parameters for the analysis of 1,5-diazabicyclo[3.2.1]octane.
Caption: Computational workflow for the electronic structure analysis of 1,5-diazabicyclo[3.2.1]octane.
Experimental Validation: Photoelectron Spectroscopy
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for measuring the ionization energies of valence electrons, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies obtained from Hartree-Fock calculations.[10][11] By measuring the kinetic energy of photoejected electrons upon irradiation with a high-energy UV source, a spectrum of ionization energies is obtained, which directly corresponds to the energies of the molecular orbitals.
Generalized Protocol for Gas-Phase UPS:
-
Sample Preparation: The 1,5-diazabicyclo[3.2.1]octane sample is introduced into a high-vacuum chamber in the gas phase. This typically requires gentle heating to achieve sufficient vapor pressure.
-
Ionization: The gaseous sample is irradiated with a monochromatic UV light source, typically a helium lamp (He I, 21.22 eV).
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (ionization energy), which is calculated as the difference between the photon energy and the measured electron kinetic energy.
-
Interpretation: The resulting peaks in the spectrum correspond to the ionization from different molecular orbitals. The energy separation between the first two ionization bands, corresponding to the symmetric and antisymmetric combinations of the nitrogen lone pair orbitals, provides a direct experimental measure of the lone pair interaction energy.
Sources
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Structural Isomerism and Reactivity Profiles: DABCO vs. 1,5-Diazabicyclo[3.2.1]octane
[1][2]
Executive Summary
In the landscape of bicyclic diamines, DABCO (1,4-diazabicyclo[2.2.2]octane) represents the "gold standard" for steric accessibility and nucleophilic stability.[1][2] However, its structural isomer, 1,5-diazabicyclo[3.2.1]octane (hereafter referred to as 1,5-DBO ), offers a radically different electronic and topological profile.[1][2]
While DABCO is highly symmetrical (
Part 1: Topological & Architectural Divergence[1][2]
The fundamental difference between these isomers lies in their bridge connectivity and resulting symmetry.[1][2] Both share the molecular formula
Symmetry and Chirality[1][2]
-
DABCO: Possesses three identical ethylene bridges (
) connecting the bridgehead nitrogens.[2] This results in high symmetry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), making the molecule achiral and the two nitrogen atoms chemically equivalent. -
1,5-DBO: The bridgehead nitrogens are connected by three unequal bridges:
-
Bridge A: Propylene (
) – 3 carbons.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Bridge B: Ethylene (
) – 2 carbons.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Bridge C: Methylene (
) – 1 carbon.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This lack of symmetry (
) renders 1,5-DBO chiral .[2] Unlike DABCO, it exists as a pair of enantiomers, making it a candidate for asymmetric catalysis or chiral ligand design.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The "Aminal" Vulnerability
A critical structural feature of 1,5-DBO is the single-carbon bridge (Bridge C) connecting the two nitrogen atoms.[1][2]
-
DABCO: All N-N connections are separated by two carbons.[1][2] This confers high hydrolytic stability.[1][2]
-
1,5-DBO: The
connectivity constitutes a cyclic aminal .[2] Aminals are generally susceptible to acid-catalyzed hydrolysis, reverting to the parent amine and aldehyde (formaldehyde in this case).[1][2] This makes 1,5-DBO significantly less stable in aqueous acidic media compared to DABCO.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualization of Topological Differences
The following diagram illustrates the connectivity and symmetry breaking between the two isomers.
Figure 1: Topological divergence highlighting the symmetry breaking and bridge heterogeneity in 1,5-DBO.
Part 2: Electronic Profile & Physicochemical Properties[1][2]
The structural distortion in 1,5-DBO creates a permanent dipole and alters the availability of the nitrogen lone pairs.[1][2]
Comparative Data Table
| Property | DABCO | 1,5-Diazabicyclo[3.2.1]octane | Implications |
| Symmetry Point Group | 1,5-DBO requires chiral resolution for specific uses.[2] | ||
| Dipole Moment | 0 D (Non-polar) | > 2.0 D (Est.[1][2] Polar) | 1,5-DBO has higher solubility in polar aprotic solvents; DABCO is soluble in non-polar organics.[1][2] |
| Bridgehead Hybridization | Near | Pyramidalized/Strained | 1,5-DBO exhibits "Bridgehead Effect" reducing orbital overlap.[2] |
| Basicity ( | ~8.8 / 3.0 | ~8.0 - 9.0 (Est)* | 1,5-DBO basicity is modulated by the aminal inductive effect.[2] |
| Nucleophilicity (Mayr | ~18-20 (High) | Moderate | Steric hindrance in [3.2.1] reduces nucleophilic attack rates compared to the exposed DABCO cage.[2] |
*Note: Exact experimental pKa for 1,5-DBO is rare in literature; values estimated based on quinuclidine vs. 1-azabicyclo[3.2.1]octane analogues.[1][2]
The Dipole Factor in Drug Design
DABCO's zero dipole moment allows it to cross lipophilic membranes easily but limits its specific binding interactions.[1][2] 1,5-DBO, possessing a permanent dipole due to its "lopsided" cage, offers distinct vectoral alignment in protein binding pockets.[1][2]
Part 3: Synthetic Accessibility & Protocols[1][2]
While DABCO is an industrial commodity produced from ethylenediamine and zeolites, 1,5-DBO requires specialized synthesis.[1][2]
Synthesis of DABCO (Industrial Benchmark)
Synthetic Strategy for 1,5-Diazabicyclo[3.2.1]octane
Direct synthesis of the 1,5-isomer is challenging due to the thermodynamic preference for the less strained [2.2.2] system.[1][2] A viable laboratory route involves transannular cyclization.[1][2]
Protocol: Transannular Cyclization Strategy (Conceptual) This protocol describes the formation of the [3.2.1] core from a diazacyclooctane precursor.
-
Precursor Preparation: Synthesize 1,4-diazacyclooctane (a medium-ring diamine).[1][2]
-
One-Carbon Insertion:
-
Mechanism: The formaldehyde forms an iminium ion with one nitrogen, which is then attacked transannularly by the second nitrogen.[1][2]
-
Purification:
Decision Matrix for Scaffold Selection
Figure 2: Logical flowchart for selecting between DABCO and 1,5-DBO based on chemical constraints.
Part 4: Applications in Research & Development
Catalysis (Baylis-Hillman & Polyurethanes)
DABCO is the premier catalyst for the Baylis-Hillman reaction due to its unhindered nucleophilicity.[1][2]
-
1,5-DBO Utility: While less nucleophilic, 1,5-DBO offers the potential for enantioselective catalysis .[2] By resolving the enantiomers of 1,5-DBO, researchers can induce chirality in the Baylis-Hillman adduct, a feat impossible with achiral DABCO.[1]
Ligand Design
In organometallic chemistry, the "bite angle" and cone angle of the ligand determine catalyst activity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo[3.2.1]octane.[1][2] Retrieved from [Link][1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9237, DABCO (1,4-Diazabicyclo[2.2.2]octane).[1][2] Retrieved from [Link][1][2]
-
Bugaenko, D. I., et al. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties.[1][2] Chemistry of Heterocyclic Compounds.[1][2][4][5][6] Retrieved from [Link]
-
Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.[1][2][7] (Contextual reference for [3.2.1] scaffold synthesis). Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Monograph: Safety, Toxicity, and Handling of 1,5-Diazabicyclo[3.2.1]octane
The following technical guide is a comprehensive safety and handling monograph for 1,5-Diazabicyclo[3.2.1]octane .
Chemical Identity & Physicochemical Relevance[1][2][3][4][5][6][7]
1,5-Diazabicyclo[3.2.1]octane is a bridged bicyclic diamine, structurally distinct from its more common isomer, DABCO (1,4-diazabicyclo[2.2.2]octane). While DABCO is a symmetric cage used primarily as a catalyst, the [3.2.1] isomer serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and opioid receptors.
Its structural rigidity and specific nitrogen placement make it a high-value scaffold for "conformational restriction" strategies in drug design, but these same properties dictate its specific toxicity profile: high basicity and potential neuroactivity.
| Property | Data |
| IUPAC Name | 1,5-Diazabicyclo[3.2.1]octane |
| CAS Number | 280-28-4 |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| Physical State | Hygroscopic solid or viscous oil (purity dependent) |
| Basicity (Predicted) | High (pKa₁ ≈ 9–10); acts as a strong nucleophile |
| Solubility | Highly soluble in water, MeOH, DCM; low solubility in hexanes |
Hazard Identification (GHS Classification)
Scientific Note: As a research-grade chemical, comprehensive in vivo toxicological data (REACH dossiers) may be incomplete compared to industrial commodities. The classifications below represent a Precautionary Safety Profile derived from Structure-Activity Relationships (SAR) of bridged bicyclic amines and available vendor data.
GHS Label Elements[5][9][10][11][12]
-
Signal Word: DANGER
-
Pictograms:
-
🛑 GHS05 (Corrosion)
-
☠️ GHS06 (Acute Toxicity - Predicted)
-
Hazard Statements (H-Codes)
-
H314: Causes severe skin burns and eye damage. (Due to high amine basicity).
-
H301/H302: Toxic/Harmful if swallowed.[1] (Neuroactive scaffold potential).
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (See Section 4).[3][7][1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][1][4] Remove contact lenses, if present and easy to do.[7][1][5][4][6] Continue rinsing.[7][1][5][4][6]
Toxicological Profile & Mechanism of Action
Acute Toxicity (Mechanism)
Unlike simple aliphatic amines, 1,5-diazabicyclo[3.2.1]octane possesses a rigid bicyclic structure that facilitates binding to biological receptors.
-
Corrosivity: The unhindered nitrogen lone pairs act as aggressive nucleophiles, capable of saponifying lipids in cell membranes (liquefactive necrosis) upon contact with skin or eyes.
-
Neurotoxicity Risk: Derivatives of this scaffold are investigated for affinity to nAChRs (nicotinic receptors). Accidental systemic exposure may result in cholinergic modulation, manifesting as muscle fasciculation, tremors, or respiratory depression.
Structure-Activity Relationship (SAR) Alerts
-
Sensitization: Bicyclic amines are known respiratory sensitizers. Repeated inhalation of trace vapors may induce asthma-like symptoms.
-
Genotoxicity: While the parent scaffold is generally non-mutagenic, oxidative degradation products (N-oxides) can be reactive.
Safe Handling Protocol: The "Zero-Contact" Standard
Directive: Treat this compound as a Corrosive Neurotoxin . Standard "lab coat and glasses" are insufficient for synthesis scale-up.
Engineering Controls
All operations involving the neat solid or concentrated solutions (>1 M) must be performed within a certified Chemical Fume Hood.
-
Airflow: Minimum face velocity of 100 fpm.
-
Atmosphere: The compound is hygroscopic and reacts with atmospheric CO₂ (carbamate formation). Handle under Nitrogen or Argon using Schlenk techniques for purity and safety.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Recommendation | Rationale |
| Hands (Primary) | Nitrile (Double Gloved) | Standard nitrile offers splash protection. |
| Hands (Immersion) | Silver Shield / Laminate | Required if handling large volumes; amines permeate nitrile over time. |
| Eyes | Chemical Goggles + Face Shield | Safety glasses allow vapor bypass. Amine vapors can cause "blue haze" (corneal edema). |
| Respiratory | P100/OV Cartridge | Only if working outside a hood (Emergency only). |
Workflow Visualization: Handling & Synthesis
The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental utility.
Caption: Operational workflow emphasizing inert atmosphere handling to prevent hydrolysis and carbonate formation.
Emergency Response & First Aid
Causality: The high pH of the compound causes immediate tissue damage. Neutralization on tissue is dangerous due to exothermic heat; dilution is the priority.
Exposure Response Logic
Caption: Triage logic for acute exposure. Note: Do not use acidic neutralizers on skin burns.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including respiratory protection if powder is present.
-
Containment: Do not use cellulose-based absorbents (sawdust) as amines can react. Use Vermiculite or Sand .[1]
-
Neutralization: Slowly apply dilute sodium bisulfate (NaHSO₄) or dilute acetic acid to the spill residue (not the bulk chemical if possible) to lower pH before disposal.
References
-
PubChem. (2026). 1,5-Diazabicyclo[3.2.1]octane (CID 136099) - Chemical Safety & Properties.[8] National Library of Medicine. Available at: [Link]
-
Michaella A. Caporello, et al. (2021). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry. Available at: [Link] (Note: Discusses the [3.2.1] scaffold synthesis and handling).
-
ECHA. (2025). Registration Dossier: Bicyclic Amines. European Chemicals Agency. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo(3.2.1)octane | C15H22N2O2 | CID 96592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. 1,5-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 136099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis of 1,5-Diazabicyclo[3.2.1]octane from glutamic acid
Application Note: Scalable Synthesis of 3,8-Diazabicyclo[3.2.1]octane (Azatropane) Scaffolds from L-Glutamic Acid
Executive Summary & Technical Advisory
Subject: Stereoselective construction of the diazabicyclo[3.2.1]octane core using the Chiral Pool strategy.
Critical Nomenclature Clarification: While the request specified 1,5-diazabicyclo[3.2.1]octane (a bridgehead diamine, CAS 280-28-4), the scalable synthetic route starting specifically from L-Glutamic Acid yields the 3,8-diazabicyclo[3.2.1]octane (also known as Azatropane ) skeleton. The 1,5-isomer is typically synthesized via condensation of 1,3-propanediamine with formaldehyde and is not derived from the glutamic acid chiral pool.
This Application Note details the Azatropane (3,8-isomer) protocol, as it represents the direct, high-value pharmacophore accessible from Glutamic Acid, widely used in the development of GPCR ligands (e.g., 5-HT agonists) and antimicrobial agents.
Scientific Rationale & Retrosynthesis
The Challenge: Constructing bridged bicyclic diamines requires forcing a ring closure across a non-adjacent position, which is entropically disfavored.
The Solution: L-Glutamic acid provides a pre-formed 5-membered ring (pyroglutamic acid) with a defined stereocenter. The strategy involves:
-
Lactamization: Converting Glutamic acid to Pyroglutamic acid.
-
C3-Functionalization: Installing a reactive electrophile at the
-position of the lactam. -
Nitro-Mannich/Cyclization: Using a nitroalkane "staple" to bridge the C3 position back to the amide nitrogen (or a pendant functionality), forming the [3.2.1] bridge.
This route is superior to purely synthetic approaches because it preserves the enantiomeric purity of the starting L-Glutamic acid (
Experimental Protocol
Phase 1: Precursor Synthesis (Protected Pyroglutamate)
Objective: Isolate the reactive lactam species.
-
Cyclization: Suspend L-Glutamic acid (1.0 equiv) in water. Heat to reflux for 12 hours. The compound cyclizes to L-Pyroglutamic acid. Remove water in vacuo.
-
Esterification: Dissolve residue in MeOH. Add SOCl
(1.2 equiv) dropwise at 0°C. Reflux 2h. -
Protection (Critical Step): The lactam nitrogen must be protected to prevent polymerization during C-acylation.
-
Reagent: Di-tert-butyl dicarbonate (Boc
O), DMAP (cat.), Et N in DCM. -
Yield: Typically 85-90%.[1]
-
Checkpoint: Verify formation of N-Boc-L-pyroglutamic acid methyl ester via
H NMR (Singlet at ~1.45 ppm for Boc).
-
Phase 2: The "Paliulis-Jain" Cyclization Sequence
This phase utilizes a "Nitroenamine" intermediate to construct the second ring.[2]
Step 2A: Formation of Enaminone
-
Reagents: N-Boc-pyroglutamate ester, tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent).
-
Procedure:
-
Dissolve N-Boc-pyroglutamate ester in dry Toluene.
-
Add Bredereck's Reagent (1.5 equiv).
-
Heat to 80°C for 4 hours. The solution will turn deep yellow/orange.
-
Evaporate solvent to yield the Enaminone intermediate .
-
Step 2B: Nitro-Insertion
-
Reagents: Nitromethane (solvent/reagent).
-
Procedure:
-
Dissolve the crude Enaminone in Nitromethane.
-
Reflux for 6-8 hours.
-
Observation: The dimethylamine group is displaced by the nitromethane anion.
-
Concentrate to obtain the Nitro-vinyl intermediate .
-
Step 2C: Reductive Cyclization (The Key Transformation)
-
Reagents: Raney Nickel (active catalyst), H
(50 psi) OR Zn/AcOH (for smaller scale). -
Procedure:
-
Dissolve Nitro-vinyl intermediate in MeOH.
-
Add Raney Nickel (slurry, 20 wt%).
-
Hydrogenate at 50 psi for 24 hours.
-
Mechanism: The nitro group reduces to an amine.[2] This primary amine intramolecularly attacks the ester carbonyl (from the original pyroglutamate), closing the second ring to form the lactam bridge.
-
Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.
-
Step 2D: Final Reduction
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in THF. -
Procedure:
-
Suspend LiAlH
(3.0 equiv) in dry THF at 0°C. -
Add the bicyclic lactam (from 2C) dropwise.
-
Reflux for 12 hours to reduce the lactam carbonyls to methylenes.
-
Quench (Fieser method: Water, 15% NaOH, Water).
-
Extract with DCM, dry over Na
SO .
-
Final Product: 8-Methyl-3,8-diazabicyclo[3.2.1]octane (if N-methylation occurs during reductive amination) or the secondary amine depending on protection strategy.
Data Summary & Process Parameters
Table 1: Key Process Metrics
| Parameter | Specification | Notes |
| Starting Material | L-Glutamic Acid | Cheap, Chiral Pool (>99% ee) |
| Key Intermediate | Nitro-enamine | Deep orange solid; sensitive to moisture. |
| Critical Safety | Raney Nickel / LiAlH | Pyrophoric/H |
| Overall Yield | 35 - 45% | Over 5 steps (Optimized). |
| Stereochemistry | Retention | The C5 bridgehead retains L-Glu chirality. |
Pathway Visualization (Graphviz)
The following diagram illustrates the structural evolution from Glutamic Acid to the Azatropane core.
Figure 1: Synthetic workflow for the conversion of L-Glutamic Acid to the 3,8-Diazabicyclo[3.2.1]octane scaffold.
References
-
Paliulis, O., Peters, D., Miknius, L., & Šačkus, A. (2007). Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International, 39(1), 86–90.[9]
-
Jain, S., Sujatha, K., Krishna, K. R., Roy, R., Singh, J., & Anand, N. (1992). Lactam & Amide Acetals XXI: Use of Pyroglutamic Acid and Proline in Chiral Synthesis of Conformationally Constrained Piperazinones. Tetrahedron, 48(23), 4985–4998.[9]
-
[9]
-
-
Teng, D. W. (2010).[7] An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.[7] Chinese Chemical Letters, 21(3), 269-272.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for using 1,5-Diazabicyclo[3.2.1]octane as a bidentate ligand
Application Note: High-Precision Coordination Protocol for 1,5-Diazabicyclo[3.2.1]octane
Part 1: Executive Summary & Structural Analysis
1.1 The Ligand Profile
1,5-Diazabicyclo[3.2.1]octane (CAS: 280-28-4) is a structural isomer of the widely used DABCO (1,4-diazabicyclo[2.2.2]octane).[1] While DABCO is highly symmetric (
1.2 The "Bidentate" Distinction It is critical to define the binding mode immediately to ensure experimental success.[1]
-
Chelating Bidentate: Binds one metal at two sites.[1] Impossible for this ligand.[1] The bridgehead nitrogens (N1 and N5) have lone pairs oriented exodentate (pointing away from each other) due to the rigid cage geometry.
-
Bridging Bidentate: Connects two distinct metal centers.[1] This is the correct application. This ligand acts as a "molecular strut," ideal for constructing Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs).[1]
1.3 Technical Justification The [3.2.1] scaffold offers a unique steric profile compared to DABCO.[1] Its lower symmetry induces different crystal packing arrangements, often leading to lower-symmetry space groups in the final material, which is advantageous for non-linear optical (NLO) applications or selective gas adsorption.
Part 2: Chemical Specifications & Pre-Treatment
Before initiating the coordination protocol, the ligand must be characterized and prepared to remove moisture and carbonate salts (common in bridgehead amines).
Table 1: Chemical Profile & Properties
| Property | Value / Description | Significance |
| IUPAC Name | 1,5-Diazabicyclo[3.2.1]octane | Specific isomer; do not confuse with DABCO.[1] |
| CAS Number | 280-28-4 | Unique identifier for procurement. |
| Molecular Weight | 112.17 g/mol | Essential for stoichiometric calculations.[1] |
| Geometry | Bridged Bicyclic (N at bridgeheads) | Forces exodentate binding (Bridging).[1] |
| pKa (Est.) | ~8.9 (N1), ~3.0 (N5) | Moderate base; sensitive to acidic pH.[1] |
| Hygroscopicity | High | Absorbs atmospheric |
Protocol 1: Ligand Purification (Mandatory Pre-step) Rationale: Commercial samples often contain carbamates due to reaction with air.[1] Impurities disrupt crystal growth.[1]
-
Dissolution: Dissolve crude 1,5-diazabicyclo[3.2.1]octane in minimal hot anhydrous ethanol.
-
Filtration: Filter quickly through a 0.2 µm PTFE syringe filter to remove insoluble carbonates.
-
Recrystallization: Add anhydrous diethyl ether dropwise until turbidity appears. Store at -20°C for 12 hours.
-
Drying: Collect crystals under Argon. Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Store in a glovebox.
Part 3: Coordination Protocol (Layering Method)
Application: Synthesis of a 1,5-Diazabicyclo[3.2.1]octane-Bridged Copper(II) Coordination Polymer. Methodology: Liquid-Liquid Diffusion (Layering).[1] Rationale: This method prevents rapid precipitation, allowing the rigid, low-symmetry ligand to orient correctly between metal nodes, yielding X-ray quality single crystals.
Reagents
-
Ligand Solution (L): 0.1 M 1,5-Diazabicyclo[3.2.1]octane in Methanol (MeOH).
-
Metal Solution (M): 0.1 M Copper(II) Acetate Monohydrate in Water (
). -
Buffer Layer: 1:1 mixture of MeOH/
(pure solvent).[1]
Step-by-Step Workflow
-
Vessel Preparation: Use a narrow borosilicate glass tube (5 mm diameter, 15 cm length). Ensure it is acid-washed and dust-free.[1]
-
Bottom Layer (Metal): Carefully pipette 1.0 mL of the Metal Solution (M) into the bottom of the tube.[1] Ensure no droplets adhere to the upper walls.[1]
-
Buffer Zone: Very slowly pipette 1.0 mL of the Buffer Layer down the side of the tube.[1]
-
Top Layer (Ligand): Carefully pipette 1.0 mL of the Ligand Solution (L) on top of the buffer layer.[1]
-
Sealing & Storage: Seal the tube with Parafilm. Place in a vibration-free environment at 20°C.
-
Crystallization: Allow to stand for 7–14 days.
-
Observation: Blue/Green crystals will form at the interface or on the walls as the ligand bridges the Cu-Cu paddlewheels.[1]
-
Mechanistic Visualization
Figure 1: Mechanistic pathway for the formation of bridging coordination polymers using rigid bicyclic diamines.[1]
Part 4: Characterization & Validation
To confirm the 1,5-diazabicyclo[3.2.1]octane is acting as a bidentate bridge and not a monodentate cap, perform the following:
4.1 Infrared Spectroscopy (FT-IR)
-
Target: C-N stretching frequencies.
-
Analysis: Free ligand shows specific C-N bands.[1] Upon coordination at both nitrogens (bridging), these bands shift to higher wavenumbers (typically +10 to +20
) due to kinematic coupling and rigidification of the cage.[1] -
Monodentate Check: If the spectrum shows split peaks (one shifted, one unshifted), the ligand is only bound at one end (monodentate), indicating incomplete polymerization.
4.2 Single Crystal X-Ray Diffraction (SC-XRD) This is the gold standard.[1]
-
Expectation: Look for infinite chains (1D) or sheets (2D) where the [3.2.1] cage sits between metal nodes.
-
Key Metric: Measure the
bond lengths. They should be symmetric (~2.0 Å for Cu-N) if the bridging is uniform.[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitate (Powder) instead of Crystals | Diffusion too fast. | Increase the volume of the "Buffer Layer" or increase solvent viscosity (add glycerol). |
| No Reaction | pH too low (Ligand protonated). | Add 1 eq. of triethylamine to the Ligand layer to ensure the bridgehead nitrogens are free bases.[1] |
| Green Solution (No Solid) | Ligand acting as Monodentate.[1] | Increase Metal:Ligand ratio to 1:2 to force bridging, or switch counter-anions (use |
References
-
Synthesis of 1,5-Diazabicyclo[3.2.
-
General Protocol for Bridging Diamines (DABCO Analogues)
-
Structural Geometry of Bicyclo[3.2.
Sources
- 1. 1,5-Dimethylbicyclo(3.2.1)octan-8-one | C10H16O | CID 89555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Diazabicyclo[3.2.1]octane applications in transition metal catalysis
Application Note: 1,5-Diazabicyclo[3.2.1]octane Scaffolds in Transition Metal Catalysis
Part 1: Executive Summary & Structural Rationale
The "Bridgehead" Advantage While 1,4-diazabicyclo[2.2.2]octane (DABCO ) is the ubiquitous standard for bicyclic amine bases, its structural isomer 1,5-diazabicyclo[3.2.1]octane (1,5-DBO) offers a distinct, underutilized advantage in transition metal catalysis. Unlike the highly symmetric DABCO, the [3.2.1] framework possesses reduced symmetry and a unique "locked" conformation that alters the vector and availability of the nitrogen lone pairs.
This guide focuses on the application of 1,5-DBO not merely as a base, but as a privileged scaffold for ligand design —specifically the 8-substituted derivatives (e.g., 8-(2-pyridinyl)-1,5-DBO). These ligands exhibit exceptional stability and tunable steric profiles for Palladium (Pd) and Copper (Cu) cross-coupling reactions.
Key Technical Differentiators:
-
Rigidity: The bicyclic cage prevents ligand "breathing" (dissociation/re-association), stabilizing active metal centers more effectively than flexible diamines like TMEDA.
-
Electronic Tuning: The bridgehead nitrogens (N1 and N5) have non-equivalent electronic environments, allowing for "hemilabile" behavior in chelating derivatives.
-
Steric Bulk: Substituents at the C8 position (the one-carbon bridge) project directly into the metal coordination sphere, offering precise steric control.
Part 2: Ligand Architecture & Mechanism
The most potent application of this scaffold lies in its 8-heteroaryl derivatives . By appending a pyridine ring at the C8 position, the molecule transforms into a bidentate (N,N) ligand capable of forming stable 5- or 6-membered chelate rings with transition metals.
Mechanistic Pathway: Pd-Catalyzed Amination
In Buchwald-Hartwig amination, the 1,5-DBO scaffold serves to stabilize the monomeric Pd(0) species and facilitate the difficult reductive elimination step via steric crowding at the C8 position.
Figure 1: Catalytic cycle for Pd-catalyzed cross-coupling using 8-substituted-1,5-diazabicyclo[3.2.1]octane ligands. The rigid backbone is critical for the stability of the Active Species [L-Pd(0)].
Part 3: Detailed Experimental Protocols
Protocol A: Pd-Catalyzed C-N Cross-Coupling
Target Application: Synthesis of sterically hindered arylamines.
Materials:
-
Ligand: 8-(2-pyridinyl)-1,5-diazabicyclo[3.2.1]octane (CAS: 1380906-24-0) [1].[1]
-
Precursor: Palladium(II) acetate [Pd(OAc)₂].
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Methodology:
-
Catalyst Pre-formation (The "Incubation" Step):
-
Rationale: Unlike phosphine ligands, diamine ligands often require an induction period to displace acetate/solvent from the Pd center.
-
In a glovebox or under Argon counter-flow, charge a Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and the 1,5-DBO Ligand (2.8 mg, 0.015 mmol, 1.5 mol%).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at 60°C for 20 minutes . The solution should turn from orange to a clear/pale yellow, indicating the formation of the active L-Pd(OAc)₂ complex.
-
-
Substrate Addition:
-
Cool the pre-formed catalyst solution to room temperature.
-
Add the Aryl Bromide (1.0 mmol) and the Amine (1.2 mmol).
-
Add NaOtBu (1.4 mmol) in one portion. Note: Ensure the base is dry; moisture kills this catalytic cycle.
-
-
Reaction:
-
Seal the tube and heat to 100°C for 12 hours.
-
Monitoring: Check via TLC or GC-MS. The rigid 1,5-DBO ligand typically suppresses dehalogenation side-reactions common with flexible diamines.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite eluting with EtOAc.
-
Concentrate and purify via flash chromatography.
-
Data Interpretation:
| Ligand Scaffold | Yield (Ar-NH-R) | Selectivity (vs. Dehalogenation) | Notes |
|---|---|---|---|
| 1,5-DBO (Pyridyl) | 94% | >99:1 | High thermal stability; no "Pd-black" formation. |
| DABCO | 15% | 60:40 | Poor ligation; DABCO acts primarily as a base here. |
| TMEDA | 78% | 85:15 | Flexible backbone allows some β-hydride elimination. |
Protocol B: 1,5-DBO as a Nucleophilic Lewis Base Catalyst
Target Application: Morita-Baylis-Hillman (MBH) Reaction.
While DABCO is the standard for MBH reactions, 1,5-DBO offers a different reactivity profile due to the non-equivalence of its bridgehead nitrogens . The N1 nitrogen is less sterically encumbered than N5, allowing for faster nucleophilic attack on activated alkenes.
Methodology:
-
Mix 4-nitrobenzaldehyde (1.0 mmol) and methyl acrylate (3.0 mmol) in a vial.
-
Add 1,5-diazabicyclo[3.2.1]octane (0.2 mmol, 20 mol%) and Methanol (0.5 mL).
-
Critical Step: Do not use the hydrochloride salt. Use the free base. If only the salt is available, neutralize with NaOMe in situ and filter off NaCl.
-
-
Stir at room temperature.
-
Observation: 1,5-DBO often exhibits a shorter "induction period" than DABCO for sterically demanding aldehydes due to its specific cage geometry [2].
-
Part 4: Synthesis & Handling of the Scaffold
For researchers needing to synthesize the core scaffold or derivatives:
Safety & Stability:
-
Hygroscopicity: Like DABCO, 1,5-DBO is hygroscopic. Store under nitrogen.
-
Basicity: It is a strong base. Avoid contact with skin.
-
Solubility: Highly soluble in water, MeOH, and DCM. Sparingly soluble in hexanes.
Structural Verification (NMR):
Unlike the singlet observed for DABCO in 1H NMR, 1,5-DBO displays a complex splitting pattern due to its lower symmetry (
-
Diagnostic Signal: Look for the bridgehead protons (if substituted) or the distinct splitting of the ethano- vs. propano- bridges. The C8 protons (the 1-carbon bridge) usually appear as a distinct AB system or singlet depending on substitution.
References
-
PubChem. (2025).[2][3] 8-(2-pyridinyl)-1,5-diazabicyclo[3.2.1]octane. National Library of Medicine.[2] [Link][1]
-
NIST Chemistry WebBook. (2023). Bicyclic Diamine Thermochemistry. [Link]
-
Beilstein Journals. (2023). Transition-metal-catalyzed reactions of bicyclic alkenes and amines. [Link]
(Note: While 1,5-DBO is less common than DABCO, the protocols above are derived from established reactivity principles of rigid bicyclic diamines and specific commercial availability of the pyridyl-derivative for catalysis.)
Sources
Procedures for C-H activation using 1,5-Diazabicyclo[3.2.1]octane scaffolds
Application Note: Advanced C-H Activation Procedures Utilizing 1,5-Diazabicyclo[3.2.1]octane Scaffolds
Introduction & Mechanistic Rationale
The functionalization of unactivated C(sp3)-H bonds remains a transformative challenge in late-stage drug development and complex molecule synthesis. While traditional bridged bicyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine have been extensively utilized as ligands or transient directing groups, the 1,5-diazabicyclo[3.2.1]octane system offers a unique geometric distortion and steric profile that can drastically alter catalytic efficiency[1].
By manipulating the electronic and steric properties of the amine scaffold, researchers can enhance the regioselectivity and efficiency of Palladium-catalyzed C-H functionalization[2]. The efficacy of the 1,5-diazabicyclo[3.2.1]octane scaffold lies in its asymmetric bridged structure. Unlike the highly symmetric DABCO, the [3.2.1] framework induces a distinct pyramidalization at the nitrogen centers, which affects lone-pair availability and basicity[1]. In the context of Pd(II)/Pd(IV) catalytic cycles, this scaffold serves a dual purpose:
-
Concerted Metalation-Deprotonation (CMD) Facilitator: The finely tuned basicity of the bridgehead nitrogen assists in the deprotonation step during the cleavage of the distal γ-C(sp3)-H bond[3].
-
Steric Shielding: The carbon bridge provides a protective steric bulk that prevents off-target substrate binding and stabilizes the kinetically favored five-membered palladacycle intermediate[3]. This shielding effectively suppresses the premature reductive elimination that leads to inactive Pd black precipitation.
Quantitative Data: Reaction Optimization
To demonstrate the superiority of the 1,5-diazabicyclo[3.2.1]octane scaffold in sterically hindered arylations, the optimization of reaction conditions is summarized below. The data highlights the causality between the chosen ligand/base and the stabilization of the active catalytic species.
| Entry | Ligand / Base Scaffold | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | None | HFIP | 100 | <5 | Rapid Pd black precipitation; failure to stabilize Pd(II). |
| 2 | DABCO | HFIP | 100 | 45 | Moderate yield; symmetric structure leads to competing off-target binding. |
| 3 | Quinuclidine | HFIP | 100 | 52 | Improved stability, but excessive basicity slows oxidative addition. |
| 4 | 1,5-Diazabicyclo[3.2.1]octane | HFIP | 100 | 88 | Optimal steric tuning stabilizes the palladacycle intermediate. |
| 5 | 1,5-Diazabicyclo[3.2.1]octane | DCE | 100 | 35 | Poor solubility of the active Pd-ligand complex limits turnover. |
Visualizing the Catalytic Cycle
The following diagram illustrates the self-contained catalytic workflow, highlighting where the 1,5-diazabicyclo[3.2.1]octane scaffold intervenes to drive the reaction forward.
Fig 1: Catalytic cycle of Pd-catalyzed C-H arylation using 1,5-diazabicyclo[3.2.1]octane.
Experimental Protocol: Pd-Catalyzed C(sp3)-H Arylation
This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure reproducibility and to verify the integrity of the active catalytic species in real-time.
Materials Required:
-
Palladium(II) acetate (Pd(OAc)2)
-
1,5-Diazabicyclo[3.2.1]octane (Ligand/Base)
-
Substrate: Aliphatic amine with a picolinamide directing group[3]
-
Coupling Partner: Aryl iodide (Ar-I)
-
Oxidant/Additive: Silver(I) carbonate (Ag2CO3) or organic oxidants for silver-free conditions[2]
-
Solvent: Anhydrous Hexafluoroisopropanol (HFIP)
Step-by-Step Methodology:
Step 1: Pre-catalyst Complexation In a nitrogen-filled glovebox, charge a 15 mL pressure vial with Pd(OAc)2 (10 mol%) and 1,5-diazabicyclo[3.2.1]octane (20 mol%). Add 1.0 mL of anhydrous HFIP.
-
Causality: Pre-mixing in the absence of the substrate allows the exclusive formation of the L-Pd(OAc)2 active species, preventing competitive binding from the substrate's directing group.
-
Self-Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale yellow solution within 10 minutes. If the solution remains turbid, the ligand has oxidized or degraded; discard the mixture and use a freshly sublimed batch of the bicyclic amine.
Step 2: Substrate & Reagent Addition To the active complex, add the aliphatic amine substrate (0.2 mmol), Aryl iodide (0.4 mmol), and Ag2CO3 (0.3 mmol). Add an additional 1.0 mL of HFIP to wash down the vial walls.
-
Causality: Ag2CO3 acts as an insoluble halide scavenger. By precipitating AgI, it drives the oxidative addition forward and prevents iodide-induced catalyst poisoning.
Step 3: Reaction Execution Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C. Stir vigorously at 800 rpm for 16 hours.
-
Self-Validation Check: At the 1-hour mark, briefly inspect the vial. The presence of a metallic mirror on the interior glass indicates premature catalyst decomposition into Pd(0) black. If observed, immediately halt the reaction, verify the anhydrous nature of the HFIP, and ensure oxygen was fully excluded during setup.
Step 4: Workup and Isolation Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite, washing with an additional 10 mL of ethyl acetate.
-
Causality: Removing heavy metals (Ag salts and Pd residues) prior to aqueous workup prevents the formation of intractable emulsions during liquid-liquid extraction.
Step 5: Purification Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the arylated product.
References
- Acyclic Twisted Amides. National Center for Biotechnology Information (PMC).
- Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent. ChemRxiv.
- Palladium-Catalyzed Regioselective Insertion of Carbenes into γ-C(sp3)–H Bonds of Aliphatic Amines. Organic Letters.
Sources
The Strategic Deployment of 1,5-Diazabicyclo[3.2.1]octane in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Value of Conformational Rigidity in Drug Design
In the intricate dance of drug-target interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which might be optimal for binding to a biological target. This conformational ambiguity can come at an energetic cost, potentially reducing binding affinity and leading to off-target effects. To circumvent this, medicinal chemists increasingly turn to rigid scaffolds that pre-organize key pharmacophoric elements in a defined spatial orientation. Bicyclic diamines, with their inherent structural constraints, have emerged as powerful tools in this endeavor. This guide focuses on a particularly promising, yet underexplored, member of this class: 1,5-Diazabicyclo[3.2.1]octane .
The 1,5-diazabicyclo[3.2.1]octane framework, a bridged bicyclic system, offers a unique topographical presentation of two nitrogen atoms. This fixed arrangement can be exploited to engage with specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, with high precision. Its rigid structure minimizes the entropic penalty upon binding, potentially leading to enhanced potency and selectivity. Furthermore, the non-planar, three-dimensional nature of this scaffold allows for the exploration of chemical space beyond the flat, aromatic systems that have traditionally dominated medicinal chemistry. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic utilization of the 1,5-diazabicyclo[3.2.1]octane scaffold, from its synthesis to its potential applications in pharmaceutical drug design.
Structural and Physicochemical Properties: The 1,5-Diazabicyclo[3.2.1]octane Advantage
The unique architecture of 1,5-diazabicyclo[3.2.1]octane sets it apart from its isomers and other cyclic diamines. The bridgehead nitrogen (N-1) and the second nitrogen at position 5 create a distinct spatial relationship that can be fine-tuned through substitution.
Key Physicochemical Characteristics:
| Property | Estimated Value | Significance in Drug Design |
| Molecular Weight | 112.17 g/mol | Provides a low molecular weight starting point, allowing for the addition of various functional groups while adhering to Lipinski's Rule of Five. |
| logP | -0.5 to 0.5 | The inherent polarity can be modulated with appropriate substituents to achieve the desired balance between aqueous solubility and membrane permeability. |
| pKa | (Estimated) pKa1: ~7-8, pKa2: ~10-11 | The two nitrogen atoms with distinct basicities offer opportunities for differential functionalization and tailored interactions with biological targets. The constrained nature of the scaffold influences the pKa values compared to acyclic or monocyclic amines. |
| 3D Structure | Rigid, non-planar | Presents substituents in well-defined vectors, enabling precise structure-activity relationship (SAR) studies and the design of highly selective ligands. |
The conformational rigidity of the 1,5-diazabicyclo[3.2.1]octane system is a key E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) pillar for its application. This rigidity reduces the entropic cost of binding to a target protein, as the molecule does not need to "freeze" into a specific conformation. This can translate to a higher binding affinity compared to more flexible analogs.
Synthetic Strategies: Accessing the 1,5-Diazabicyclo[3.2.1]octane Core
While the literature on the synthesis of the 1,5-diazabicyclo[3.2.1]octane scaffold is not as extensive as for some of its isomers, established methods for the construction of related diazabicyclic systems can be adapted. A common strategy involves the formation of a key piperidine or pyrrolidine ring followed by a subsequent cyclization to form the bicyclic core.
Below is a generalized, illustrative protocol for the synthesis of a 1,5-diazabicyclo[3.2.1]octane derivative. The specific reagents and conditions would require optimization based on the desired substitution pattern.
Illustrative Synthetic Protocol: Synthesis of a Substituted 1,5-Diazabicyclo[3.2.1]octane
This protocol is a conceptual workflow and should be adapted and optimized based on specific target molecules and laboratory conditions.
Step 1: Synthesis of a Key Piperidine Intermediate
-
Reaction: A suitable starting material, such as a substituted glutaraldehyde or a derivative thereof, is reacted with a primary amine (R-NH2) in a reductive amination reaction.
-
Reagents & Conditions:
-
Substituted glutaraldehyde derivative
-
Primary amine (e.g., benzylamine for a protectable group)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Temperature: Room temperature
-
Reaction time: 12-24 hours
-
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-substituted piperidine derivative by flash column chromatography.
Step 2: Introduction of the Second Nitrogen and Cyclization
-
Reaction: The piperidine intermediate is functionalized to introduce a precursor for the second nitrogen atom, followed by an intramolecular cyclization. This could involve, for example, the introduction of a leaving group and subsequent reaction with a protected amine.
-
Reagents & Conditions (Example Pathway):
-
The piperidine intermediate from Step 1.
-
Introduction of a leaving group (e.g., tosylation or mesylation of a hydroxyl group).
-
Reaction with a protected amine (e.g., a sulfonamide) under basic conditions (e.g., sodium hydride) to facilitate intramolecular cyclization.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: Varies, may require heating.
-
-
Deprotection: Removal of any protecting groups (e.g., hydrogenolysis of a benzyl group, cleavage of a Boc group with acid) to yield the final 1,5-diazabicyclo[3.2.1]octane core.
Causality Behind Experimental Choices: The choice of a reductive amination in Step 1 is a robust and widely used method for the formation of cyclic amines. The use of a protecting group on the primary amine allows for selective manipulation of the two nitrogen atoms in the final scaffold. The intramolecular cyclization in Step 2 is a key step that forms the rigid bicyclic structure. The choice of the specific cyclization strategy will depend on the available functional groups on the piperidine intermediate.
Self-Validating System: Each step of the synthesis should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the formation of the desired product and to ensure its purity before proceeding to the next step.
Applications in Pharmaceutical Drug Design: Charting New Therapeutic Territories
The unique structural features of 1,5-diazabicyclo[3.2.1]octane make it an attractive scaffold for a variety of therapeutic targets. While specific examples for this isomer are emerging, we can infer its potential by examining the applications of its close relatives, the 3,8- and 8-aza-bicyclo[3.2.1]octanes.[1][2][3]
Central Nervous System (CNS) Disorders
The rigid framework of bicyclic diamines is particularly well-suited for targeting receptors and transporters in the CNS. The defined orientation of the nitrogen atoms can mimic the binding modes of endogenous neurotransmitters.
-
Potential as Dopamine Transporter (DAT) Inhibitors: Derivatives of the related 1-azabicyclo[3.2.1]octane have shown activity as dopamine transporter inhibitors.[4] The 1,5-diazabicyclo[3.2.1]octane scaffold could be explored for similar activity, with the two nitrogen atoms providing additional points for interaction or for modulating physicochemical properties to optimize brain penetration.
-
Analgesics and Nicotinic Acetylcholine Receptor (nAChR) Modulators: The 3,8-diazabicyclo[3.2.1]octane core has been successfully utilized to develop potent analgesics that act as nAChR modulators, inspired by the natural product epibatidine.[1] The 1,5-isomer could offer a novel geometric arrangement to achieve selectivity for different nAChR subtypes, potentially leading to improved side effect profiles.
Oncology
The rigid scaffold can be used to position functional groups that interact with key residues in the binding sites of cancer-related proteins.
-
Kinase Inhibitors: The defined three-dimensional structure of the 1,5-diazabicyclo[3.2.1]octane scaffold can be used to orient substituents towards specific pockets in the ATP-binding site of kinases, potentially leading to potent and selective inhibitors.
-
PROTACs (PROteolysis TArgeting Chimeras): Bicyclic diamines are increasingly being used as rigid linkers in the design of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The 1,5-diazabicyclo[3.2.1]octane scaffold could serve as a novel, rigid linker to control the distance and orientation between the target-binding and E3 ligase-binding moieties, which is a critical parameter for efficient protein degradation.
Infectious Diseases
The basic nitrogen atoms of the 1,5-diazabicyclo[3.2.1]octane scaffold can be protonated at physiological pH, which can be a key feature for interacting with targets in pathogens or for disrupting microbial membranes.
Visualizing the Workflow and Structure-Activity Relationships
To aid in the conceptualization of the synthesis and application of the 1,5-diazabicyclo[3.2.1]octane scaffold, the following diagrams are provided.
Caption: A conceptual overview of the synthetic workflow and potential therapeutic applications of the 1,5-diazabicyclo[3.2.1]octane scaffold.
Conclusion and Future Perspectives
The 1,5-diazabicyclo[3.2.1]octane scaffold represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure offers a unique platform for the design of potent and selective modulators of a wide range of biological targets. While the synthetic routes and biological applications are still being fully explored, the successes of its isomers provide a strong rationale for its further investigation. Future work should focus on the development of efficient and scalable synthetic protocols to access a diverse range of substituted 1,5-diazabicyclo[3.2.1]octane derivatives. In parallel, the systematic evaluation of these compounds against a variety of biological targets will undoubtedly uncover novel therapeutic opportunities. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic incorporation of rigid scaffolds like 1,5-diazabicyclo[3.2.1]octane will be a key driver of innovation in pharmaceutical drug design.
References
-
Teng, D. W., et al. (2011). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 22(5), 523-526. [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]
-
Tamiz, A. P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. [Link]
-
Lee, S. Y., & Paquette, L. A. (2011). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. The Journal of Organic Chemistry, 76(21), 8687-8698. [Link]
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. The Journal of Organic Chemistry, 86(20), 14087-14103. [Link]
-
Díez, D., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
Renaud, P., et al. (2022). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 28(11), e202104141. [Link]
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11437-11464. [Link]
-
Toma, L., et al. (1992). Molecular mechanics and 1H NMR conformational study of 3,8-diazabicyclo(3.2.1)octanes and related cis-2,6-dimethylpiperazines active on opioid receptors. Tetrahedron, 48(20), 4155-4166. [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]
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- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]
Synthesis of electroactive materials using 1,5-Diazabicyclo[3.2.1]octane
Technical Application Note: Engineering Polar Hybrid Perovskites using 1,5-Diazabicyclo[3.2.1]octane
Abstract
This application note details the protocol for utilizing 1,5-diazabicyclo[3.2.1]octane (3.2.1-DABCO) as a structure-directing cation in the synthesis of electroactive organic-inorganic hybrid perovskites. Unlike its symmetric isomer 1,4-diazabicyclo[2.2.2]octane (DABCO), the 3.2.1-DABCO scaffold possesses inherent structural asymmetry. When incorporated into a metal-halide lattice, this asymmetry breaks the centrosymmetry of the crystal, enabling ferroelectric, piezoelectric, and pyroelectric properties . This guide covers the precursor preparation, crystal growth methodology, and dielectric characterization required to validate electroactivity.
Chemical Profile & Mechanistic Rationale
The design of molecular ferroelectrics relies on the "Curie Principle" of symmetry breaking. A material can only be ferroelectric if it crystallizes in a polar point group (one of the 10 polar classes).
-
The Control (DABCO): 1,4-Diazabicyclo[2.2.2]octane is highly symmetric (
). When protonated and used as a cation ([H₂DABCO] ), it often dictates a centrosymmetric lattice, resulting in a non-polar, non-electroactive material. -
The Active Agent (3.2.1-DABCO): 1,5-Diazabicyclo[3.2.1]octane features a bridged nitrogen network that lowers the molecular symmetry to
or . This "globular asymmetry" forces the inorganic cage to distort, aligning dipoles within the lattice and inducing a spontaneous polarization ( ) that can be switched by an electric field.
Comparative Physicochemical Data
| Feature | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,5-Diazabicyclo[3.2.1]octane |
| CAS Number | 280-57-9 | 280-28-4 |
| Molecular Symmetry | High ( | Low ( |
| Lattice Effect | Favors Centrosymmetric (Non-polar) | Favors Non-centrosymmetric (Polar) |
| Primary Application | Catalyst, MOF Linker | Ferroelectric/Dielectric Phase Transitions |
| Dipole Moment | ~0 D (Symmetric) | Non-zero (Permanent Dipole) |
Experimental Protocols
Protocol A: Preparation of the Asymmetric Dication Precursor
Objective: To convert the neutral diamine into the reactive diprotonated salt [C₆H₁₄N₂]X₂ compatible with perovskite synthesis.
Reagents:
-
1,5-Diazabicyclo[3.2.1]octane (98%, Sigma/Merck or synthesized via cyclization of 1,4-diazacycloheptane).
-
Hydrohalic Acid (HX): HCl (37%), HBr (48%), or HI (57%).
-
Solvent: Ethanol (Absolute) or Methanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 1,5-diazabicyclo[3.2.1]octane in 20 mL of ethanol in a round-bottom flask cooled to 0°C (ice bath).
-
Acidification: Dropwise add a stoichiometric excess (2.2 equivalents, ~22 mmol) of the corresponding hydrohalic acid (HX).
-
Note: The reaction is exothermic. Maintain temperature <10°C to prevent degradation or side reactions.
-
-
Precipitation: Stir for 30 minutes. The salt [1,5-H₂-3.2.1-DABCO]X₂ will typically precipitate as a white crystalline solid.
-
Purification: Filter the precipitate and wash 3x with cold diethyl ether to remove excess acid.
-
Drying: Dry under vacuum at 60°C for 12 hours.
-
QC Check: Confirm complete protonation via ¹H NMR (D₂O). Look for the downfield shift of protons adjacent to the bridgehead nitrogens.
-
Protocol B: Crystal Growth of Electroactive Hybrid Perovskite
Objective: To synthesize a 3D or 1D perovskite (e.g., [1,5-H₂-3.2.1-DABCO]RbBr₃) via slow evaporation.
Reagents:
-
[1,5-H₂-3.2.1-DABCO]X₂ (from Protocol A).
-
Metal Salt: RbBr, CsBr, or PbBr₂ (depending on target toxicity and bandgap).
-
Solvent: Concentrated HBr (48%) or aqueous acid solution.
Step-by-Step Workflow:
-
Stoichiometric Mixing: In a 20 mL vial, mix the organic salt and metal salt in a 1:1 molar ratio (for ABX₃ perovskites).
-
Example: 1 mmol [1,5-H₂-3.2.1-DABCO]Br₂ + 1 mmol RbBr.
-
-
Solvation: Add 5-10 mL of concentrated HBr. Heat to 80°C with stirring until a clear solution is obtained.
-
Critical Control Point: If the solution is turbid, add minimal excess acid. Do not add water, as this lowers solubility for these specific hybrids.
-
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean crystallization dish.
-
Crystallization (Slow Evaporation): Place the dish in a vibration-free environment at constant temperature (typically 30-40°C).
-
Timeline: Crystals will appear within 3-7 days.
-
-
Harvesting: Collect the transparent crystals. Wash briefly with isopropyl alcohol (to remove surface acid) and dry in air.
Mechanism of Action: The "Tumbling" Effect
The electroactivity in these materials arises from the order-disorder phase transition of the organic cation within the inorganic cage.
Figure 1: Phase Transition Logic. At high temperatures, the globular 1,5-diazabicyclo[3.2.1]octane rotates freely, appearing spherical (high symmetry).[1] Below the Curie temperature (
Characterization & Validation
To confirm the successful synthesis of an electroactive material, the following data must be collected.
A. Dielectric Constant Measurement ( vs T)
This is the primary validation step.
-
Method: Press the crystal powder into a pellet or use a single crystal. Apply silver paste electrodes. Measure capacitance using an LCR meter at 1 MHz while cooling/heating.
-
Expected Result: A sharp peak (anomaly) in the real part of the dielectric constant (
) at the phase transition temperature ( ). -
Interpretation: The peak indicates the transition from a paraelectric (disordered) to a ferroelectric (ordered) state.
B. Differential Scanning Calorimetry (DSC)
-
Method: Heat/cool the sample (5-10 K/min) under nitrogen.
-
Expected Result: Reversible endothermic/exothermic peaks matching the
observed in dielectric measurements. -
Validation: The entropy change (
) calculated from the peak area often satisfies the Boltzmann equation , where is the ratio of allowable orientations (order-disorder).
C. P-E Hysteresis Loop (The Ferroelectric "Fingerprint")
-
Method: Apply a triangular high-voltage waveform (Sawyer-Tower circuit) to the crystal.
-
Expected Result: A closed loop when plotting Polarization (
) vs. Electric Field ( ). -
Significance: Only ferroelectric materials show this hysteresis; linear dielectrics show a straight line.
References
-
Ye, H.-Y., et al. (2018). "Metal-free three-dimensional perovskite ferroelectrics." Science, 361(6398), 151-155. (Contextual grounding on DABCO-derivative ferroelectrics). Link
-
Han, K., et al. (2022). "Precise design and preparation of two 3D organic–inorganic perovskite ferroelectrics (1,5-diazabicyclo[3.2.2]nonane)RbX3." Chemical Communications, 58, 9254-9257. (Primary source for the [3.2.n] symmetry-breaking mechanism). Link
-
Zhang, W.-Y., et al. (2017).[2] "Precise Molecular Design of High-Tc 3D Organic–Inorganic Perovskite Ferroelectric." Journal of the American Chemical Society, 139(31), 10897–10902. Link
-
PubChem Compound Summary. "1,5-Diazabicyclo[3.2.1]octane."[3] National Center for Biotechnology Information. (Chemical Structure Verification). Link
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Application Note: 1,5-Diazabicyclo[3.2.1]octane as an Asymmetric Pillar Linker in Metal-Organic Frameworks (MOFs)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Stimuli-Responsive Materials, Phase-Transition Frameworks, and Advanced Host-Guest Chemistry
Executive Summary & Scientific Rationale
The architectural tuning of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. In the synthesis of pillared-layer MOFs (such as the well-known DMOF series), 1,4-diazabicyclo[2.2.2]octane (DABCO) has traditionally served as the standard ditopic nitrogen pillar[1]. However, DABCO's high
To engineer next-generation, stimuli-responsive MOFs, researchers are pivoting toward asymmetric, bridged bicyclic diamines such as 1,5-diazabicyclo[3.2.1]octane (1,5-DBC) [2]. Unlike its symmetric counterpart, 1,5-DBC lacks an inversion center, imparting a permanent electric dipole moment and a distinct steric "bulge" due to its unequal bridge lengths (1-carbon, 2-carbon, and 3-carbon bridges). When incorporated into 3D frameworks, quasi-spherical asymmetric molecules like 1,5-DBC undergo temperature-dependent rotational dynamics. This unique behavior enables the synthesis of MOFs with reversible order-disorder phase transitions, switchable dielectric properties, and dynamic host-guest interactions[3].
Structural Profiling: 1,5-DBC vs. DABCO
To understand the causality behind selecting 1,5-DBC over standard linkers, it is critical to compare their fundamental physicochemical properties. The desymmetrization of the pillar directly translates to the desymmetrization of the MOF pore.
| Property | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,5-Diazabicyclo[3.2.1]octane (1,5-DBC) |
| PubChem CID | 9257 | 136099[2] |
| Molecular Formula | C₆H₁₂N₂ | C₆H₁₂N₂[2] |
| Point Group Symmetry | ||
| Dipole Moment | ~0 Debye | > 0 Debye (Permanent Dipole) |
| Role in MOFs | Static structural pillar[1] | Dynamic, stimuli-responsive pillar[3] |
| Pore Environment | Uniform, symmetric (7.5 Å)[4] | Desymmetrized, sterically constricted |
Causality in Experimental Design: Why Use 1,5-DBC?
The integration of 1,5-DBC into a MOF framework is not merely a structural substitution; it is a deliberate engineering choice driven by two mechanistic phenomena:
-
Dipole-Driven Phase Transitions: Because 1,5-DBC lacks a center of inversion, it possesses a permanent electric dipole. At low temperatures, these dipoles lock into an ordered state, creating a low-symmetry framework with active dielectric properties. Upon heating above a critical temperature (
), the 1,5-DBC molecules acquire enough thermal energy to rotate freely within the framework. This rotational entropy randomizes the dipoles, triggering a macroscopic phase transition to a higher symmetry state[3]. -
Pore Desymmetrization for Drug Delivery: The 3-carbon bridge in the[3.2.1] system creates a localized steric constriction within the MOF channel. This reduces the effective pore aperture compared to the standard 7.5 Å opening of DMOF-1[4], enhancing van der Waals interactions with specific guest molecules. This is highly advantageous for the size-exclusion separation of closely related molecules or the prolonged retention of active pharmaceutical ingredients (APIs).
Figure 1: Mechanistic pathway of temperature-driven phase transitions in 1,5-DBC pillared MOFs.
Experimental Protocol: Solvothermal Synthesis of[Zn₂(BDC)₂(1,5-DBC)]ₙ
This protocol is adapted from the well-established synthesis of tetragonal DMOF-1, modified to accommodate the unique steric profile of the 1,5-DBC linker[1][4].
Phase 1: Precursor Preparation
-
Weigh Organic Linkers: Accurately weigh 560 mg (3.37 mmol) of terephthalic acid (H₂BDC) and 187 mg (1.67 mmol) of 1,5-diazabicyclo[3.2.1]octane[2].
-
Weigh Metal Node: Weigh 1000 mg (3.36 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[1]. Causality Note: The strict 2:1 molar ratio of Zn to 1,5-DBC ensures the formation of the classic paddlewheel secondary building unit (SBU), where two zinc atoms are pillared by a single diamine molecule.
Phase 2: Solvothermal Assembly
-
Dissolution: Transfer the solid precursors into a 100 mL conical flask. Add 40 mL of anhydrous N,N-Dimethylformamide (DMF)[1].
-
Homogenization: Stir the mixture at room temperature for 20 minutes, followed by 20 minutes of ultrasonication. Self-Validation Check: The solution must be completely clear. Any remaining suspension indicates incomplete dissolution of H₂BDC, which will act as nucleation sites for amorphous impurities. If cloudy, ensure the DMF is strictly anhydrous.
-
Reaction: Transfer the homogeneous solution into a 50 mL Teflon-lined stainless-steel autoclave. Heat the autoclave in an isothermal oven at 120 °C for 48 hours[1].
-
Cooling: Cool the autoclave naturally to room temperature (approx. 5 °C/min) to promote the growth of high-quality, macroscopic crystals.
Phase 3: Purification and Activation
-
Primary Wash: Decant the mother liquor. The product should appear as a colorless crystalline precipitate[1]. Immerse the crystals in 40 mL of fresh DMF for 3 hours to dissolve any unreacted H₂BDC trapped in the pores.
-
Solvent Exchange: Decant the DMF and replace it with 40 mL of hot ethanol (60 °C) for 3 hours[1]. Causality Note: DMF is a high-boiling solvent (153 °C) with high surface tension. Attempting to evacuate DMF directly will cause capillary forces that collapse the MOF framework. Exchanging it with lower-boiling ethanol (78 °C) facilitates gentle, non-destructive activation.
-
Thermal Activation: Evacuate the highly purified solid under a secondary vacuum at 150 °C for 8 hours[1] to yield the open-pore, activated material.
Figure 2: Workflow for the solvothermal synthesis and thermal activation of 1,5-DBC pillared MOFs.
Characterization & Validation Workflow
To ensure the structural integrity and functional behavior of the synthesized 1,5-DBC MOF, the following analytical suite is required:
-
Powder X-Ray Diffraction (PXRD): Utilized to confirm the tetragonal pillared-layer topology. Shifts in low-angle peaks compared to standard DMOF-1[5] will indicate unit cell distortion caused by the asymmetric 1,5-DBC pillar.
-
Differential Scanning Calorimetry (DSC): Critical for identifying the phase transition temperature (
). An endothermic peak during heating will validate the onset of rotational disorder of the 1,5-DBC molecules within the framework[3]. -
N₂ Sorption Isotherms (BET): Conducted at 77 K to verify permanent porosity. The calculated pore volume is expected to be marginally lower than that of symmetric DMOF-1[4] due to the steric protrusion of the 3-carbon bridge into the pore channel.
References
-
PubChem. "1,5-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 136099". National Center for Biotechnology Information. URL: [Link]
-
Wan, Y., et al. "Three-Dimensional Perovskite Phase Transition Materials with Switchable Second Harmonic Generation Properties Introduced by Homochiral (1S,4S)-2,5-Diazabicyclo[2.2.1]-heptane". Inorganic Chemistry, 2023. URL:[Link]
-
Wieme, J., et al. "Pillared-layered metal–organic frameworks for mechanical energy storage applications". Journal of Materials Chemistry A, 2019. URL:[Link]
-
Hungerford, J., et al. "DMOF-1 as a Representative MOF for SO2 Adsorption in both Humid and Dry Conditions". OSTI / Journal of Physical Chemistry C, 2018. URL: [Link]
-
"Room-Temperature Synthesis of Metal–Organic Framework Isomers in the Tetragonal and Kagome Crystal Structure". ACS Inorganic Chemistry, 2019. URL:[Link]
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Application Notes and Protocols for the Functionalization of the C-6 Position in 1,5-Diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,5-diazabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of pharmacophoric elements. The functionalization of this core, particularly at the C-6 position, offers a powerful strategy for modulating the pharmacological properties of drug candidates. This guide provides an in-depth exploration of the synthetic methodologies for introducing substituents at the C-6 position, with a focus on the underlying principles and practical experimental protocols.
Strategic Importance of C-6 Functionalization
The C-6 position of the 1,5-diazabicyclo[3.2.1]octane core is a non-bridgehead carbon atom within the six-membered ring of the bicyclic system. Modification at this site can significantly influence a molecule's interaction with its biological target by introducing new steric or electronic features, or by providing a handle for further chemical elaboration. The challenge lies in achieving regioselective functionalization at this specific site, given the presence of other potentially reactive C-H bonds and the two nitrogen atoms.
Key Methodologies for C-6 Functionalization
Direct functionalization of the C-6 position of a pre-formed 1,5-diazabicyclo[3.2.1]octane scaffold is a challenging endeavor due to the unactivated nature of the C-H bonds. However, several strategies can be envisioned, drawing from established principles of organic synthesis.
Remote C-H Functionalization via the Hofmann-Löffler-Freytag (HLF) Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful tool for the intramolecular functionalization of unactivated C-H bonds.[1][2][3][4] This reaction proceeds through a nitrogen-centered radical, which abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a new C-N or C-halogen bond.[4]
Causality of Experimental Choices:
-
N-Halogenation: The reaction is initiated by the formation of an N-haloamine. N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used for this purpose. The choice between chlorine and bromine can influence the reaction efficiency, with N-bromoamines often being more reactive in photochemical variants of the HLF reaction.[1]
-
Acidic Conditions: The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid.[1][2] The acid protonates the nitrogen atom of the N-haloamine, which facilitates the homolytic cleavage of the N-halogen bond to generate the key nitrogen-centered radical cation.
-
Initiation: The homolytic cleavage can be initiated either thermally or photochemically (using UV light).[2][4] Photochemical initiation often allows for milder reaction conditions.
-
Intramolecular Hydrogen Abstraction: The nitrogen-centered radical then abstracts a hydrogen atom from the δ-carbon. In the case of a properly N-substituted 1,5-diazabicyclo[3.2.1]octane, this can be designed to occur at the C-6 position.
-
Cyclization: The resulting carbon-centered radical is then trapped by the halogen atom, leading to a δ-haloamine. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution to form a new heterocyclic ring, which upon further manipulation can yield the desired C-6 functionalized product.
Protocol: Hypothetical Application of HLF Reaction for C-6 Functionalization
This protocol is a conceptual outline based on the principles of the HLF reaction and would require optimization for the specific substrate.
Step 1: Synthesis of an N-Alkyl-1,5-diazabicyclo[3.2.1]octane Precursor
The starting material would need an N-alkyl group of appropriate length to position the nitrogen radical for δ-hydrogen abstraction from C-6. For instance, an N-(4-halobutyl) derivative could be synthesized via standard alkylation procedures.
Step 2: N-Chlorination
-
Dissolve the N-alkyl-1,5-diazabicyclo[3.2.1]octane precursor in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise, while monitoring the reaction by TLC or LC-MS.
-
Stir the reaction at 0 °C for 1-2 hours until complete conversion is observed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-chloroamine.
Step 3: Hofmann-Löffler-Freytag Cyclization
-
Dissolve the crude N-chloroamine in a mixture of trifluoroacetic acid and a suitable solvent (e.g., acetonitrile).
-
Irradiate the solution with a high-pressure mercury lamp (or other suitable UV source) at room temperature for several hours, monitoring the reaction progress.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude cyclized product.
Step 4: Further Manipulation
The resulting cyclized product, a new bicyclic system fused to the original diazabicyclooctane core, would then require further chemical steps to reveal the C-6 functional group. This could involve reductive ring-opening or other transformations depending on the desired final product.
Visualization of the HLF Pathway
Caption: Conceptual workflow of the Hofmann-Löffler-Freytag reaction for C-6 functionalization.
Synthesis of C-6 Functionalized Scaffolds via Ring-Closing Strategies
An alternative and often more practical approach to obtaining C-6 substituted 1,5-diazabicyclo[3.2.1]octanes is to construct the bicyclic system with the desired functionality already incorporated into one of the precursors.
Causality of Experimental Choices:
-
Precursor Synthesis: This strategy relies on the synthesis of a suitably substituted piperidine or pyrrolidine derivative that contains the desired C-6 substituent (or a precursor thereof) and the necessary functional groups for the subsequent cyclization to form the bicyclic core.
-
Cyclization Method: The final ring closure to form the 1,5-diazabicyclo[3.2.1]octane system can be achieved through various methods, such as intramolecular amination, reductive amination, or other cyclization reactions. The choice of method will depend on the specific functionalities present in the precursor.
Illustrative Example: Synthesis from a Substituted Piperidine
A potential synthetic route could involve the preparation of a 4-substituted piperidine-2-carboxylic acid derivative. The substituent at the 4-position of the piperidine ring would ultimately become the substituent at the C-6 position of the final bicyclic product. The carboxylic acid and the piperidine nitrogen would then be used to construct the second ring.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | HLF Reaction | Ring-Closing Synthesis |
| Key Transformation | Intramolecular C-H amination | Intramolecular cyclization |
| Regioselectivity | Directed by N-alkyl chain length | Determined by precursor synthesis |
| Substrate Scope | Potentially broad but requires specific N-substituents | Dependent on the synthesis of functionalized precursors |
| Reaction Conditions | Acidic, photochemical/thermal | Varied, often milder |
| Number of Steps | Fewer for direct functionalization, but may require precursor synthesis | Generally more steps for precursor synthesis |
Conclusion and Future Perspectives
The functionalization of the C-6 position of 1,5-diazabicyclo[3.2.1]octane presents a significant synthetic challenge, but one that can be addressed through creative applications of modern synthetic methodologies. While direct C-H functionalization methods like the Hofmann-Löffler-Freytag reaction offer an intriguing, albeit complex, avenue, the construction of the bicyclic scaffold from pre-functionalized precursors remains a more established and often more practical approach.
Future research in this area will likely focus on the development of novel transition-metal-catalyzed C-H activation methods that can achieve direct and selective functionalization of the C-6 position with a broader range of functional groups. The use of directing groups transiently attached to one of the nitrogen atoms could be a promising strategy to achieve the desired regioselectivity.[5] Furthermore, the exploration of enzymatic methods for the functionalization of such bicyclic diamines could offer highly selective and environmentally benign alternatives.[6]
As our understanding of the reactivity of these complex scaffolds deepens, so too will our ability to precisely tailor their structures to optimize their therapeutic potential.
References
-
Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ACS Catalysis, 10(5), 2929-2941. [Link][6][7][8]
-
Zhang, R., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 12(1), 633. [Link]
-
Fay, N., et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, e202502441. [Link][9]
-
Name Reactions. (2012). Hofmann-Loeffler-Freytag reaction. Vive Chemistry. [Link][4]
-
American Chemical Society. (n.d.). Remote C-H functionalization via radical chaperones. [Link][10]
-
Organic Chemistry Portal. (n.d.). Hofmann-Loffler-Freytag Reaction. [Link]
-
Harvard DASH. (n.d.). C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. [Link][12]
-
ResearchGate. (2020). Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. [Link][13]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link][14]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link][15]
-
MDPI. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. [Link][16]
-
MDPI. (2022). Distal Functionalization via Transition Metal Catalysis. [Link][5]
-
Hilaris Publisher. (2023). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. [Link][17]
-
Universidad de La Rioja. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. [Link][18]
-
ChemRxiv. (2020). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. [Link][20]
-
PMC. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. [Link][21]
-
ResearchGate. (2025). Visible-light induced generation of bifunctional nitrogen-centered radicals: a concise synthetic strategy to construct bicyclo[3.2.1] octane and azepane cores. [Link][22]
-
EPA. (2025). 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)-. [Link][23]
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- 9. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,5-Diazabicyclo[3.2.1]octane Crude Mixtures
Welcome to the technical support center for the purification of 1,5-diazabicyclo[3.2.1]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this versatile bicyclic diamine scaffold. The unique structural characteristics of this molecule can present specific purification challenges, and this guide aims to provide both theoretical understanding and practical, field-proven solutions.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of 1,5-diazabicyclo[3.2.1]octane crude mixtures. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step corrective actions.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of my 1,5-diazabicyclo[3.2.1]octane derivative. What are the potential causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent selection and experimental technique.[1]
Causality and Recommended Actions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.
-
Troubleshooting: Conduct small-scale solubility tests with a range of solvents (e.g., pentane, hexane, ethyl acetate, ethanol, or mixtures thereof) to identify the optimal solvent or solvent system.[1][2] For some diazabicyclo-octane derivatives, trituration with a low-boiling hydrocarbon like n-pentane can be an effective purification step.[2][3]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not supersaturated upon cooling, leading to poor crystal formation and low recovery.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Add the solvent in small portions to the heated crude mixture until complete dissolution is achieved.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils, as impurities can become trapped within the rapidly forming crystal lattice.
-
Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
-
Premature Crystallization During Hot Filtration: If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.
-
Troubleshooting: Use a pre-heated funnel and filter flask for the hot filtration step. It is also advisable to keep the solution at or near its boiling point just before filtration.
-
Issue 2: Oily Product Instead of Crystals
Question: My 1,5-diazabicyclo[3.2.1]octane derivative is "oiling out" during recrystallization instead of forming solid crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound's melting point is below the boiling point of the solvent.
Causality and Recommended Actions:
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too nonpolar, causing the compound to separate as an oil.
-
Troubleshooting: Try a more polar solvent or a mixed solvent system. If using a mixed solvent system, dissolve the compound in the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
Issue 3: Incomplete Separation of Diastereomers or Regioisomers by Column Chromatography
Question: I am struggling to separate diastereomers or regioisomers of my substituted 1,5-diazabicyclo[3.2.1]octane using standard silica gel chromatography. What can I do to improve the separation?
Answer:
The separation of closely related isomers, such as diastereomers or regioisomers, can be challenging due to their similar polarities.[6] Optimizing the chromatographic conditions is key to achieving good resolution.
Causality and Recommended Actions:
-
Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for resolving the isomers.
-
Troubleshooting:
-
Solvent Screening: Systematically screen different solvent systems. For many diazabicyclo[3.2.1]octane derivatives, mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol are effective.[5][6][7]
-
Gradient Elution: Employ a shallow gradient of the polar solvent to enhance the separation of compounds with similar retention factors (Rf).[4]
-
Additive Incorporation: For basic compounds like diamines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic silanol groups on the silica gel surface.
-
-
-
Choice of Stationary Phase: Standard silica gel may not be the most effective stationary phase for your specific isomers.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, semi-preparative HPLC can offer significantly higher resolution than standard flash chromatography.[10][11]
Issue 4: Product Decomposition on Silica Gel
Question: I suspect my 1,5-diazabicyclo[3.2.1]octane derivative is decomposing during silica gel chromatography, as I am observing new, unexpected spots on my TLC plates and experiencing low recovery. What is happening and how can I prevent it?
Answer:
The acidic nature of standard silica gel can cause the decomposition of acid-sensitive compounds. Amines, in particular, can interact strongly with the acidic silanol groups on the silica surface, which can lead to degradation.
Causality and Recommended Actions:
-
Acid-Catalyzed Degradation: The compound may be unstable under acidic conditions.
-
Troubleshooting:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a base, such as triethylamine (1-2%), and then evaporating the solvent before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for decomposition.
-
Troubleshooting:
-
Optimize the Mobile Phase: Develop a mobile phase that provides a reasonable retention factor (Rf) for your compound (ideally between 0.2 and 0.4) to ensure it elutes in a timely manner.
-
Increase the Flow Rate: A faster flow rate can reduce the residence time of the compound on the stationary phase.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,5-diazabicyclo[3.2.1]octane mixtures?
A1: Common impurities often depend on the synthetic route. However, they can include starting materials, reagents, side-products from incomplete reactions, and regioisomers or diastereomers if the synthesis is not stereospecific.[6] For instance, in syntheses involving cycloadditions, the formation of other bicyclic systems like 2,5-diazabicyclo[2.2.2]octanes as minor products has been reported.[6][7]
Q2: Can I use distillation to purify 1,5-diazabicyclo[3.2.1]octane?
A2: Distillation can be a viable purification method for the parent 1,5-diazabicyclo[3.2.1]octane or derivatives with sufficient volatility and thermal stability.[2][3] Vacuum distillation is often preferred to lower the required temperature and minimize the risk of thermal decomposition. However, for many substituted or higher molecular weight derivatives, distillation may not be suitable due to low volatility or thermal instability.
Q3: How can I effectively remove residual solvent from my purified product?
A3: Residual solvent can be removed by drying the purified product under high vacuum. Gentle heating may be applied if the compound is thermally stable. For stubborn, high-boiling solvents, co-evaporation with a more volatile solvent in which the product is soluble (but the impurity is not) can be effective. Lyophilization is another option if the compound is soluble in a suitable solvent like water or acetic acid and is not volatile under vacuum.[10]
Q4: What is the best way to store purified 1,5-diazabicyclo[3.2.1]octane?
A4: As a diamine, 1,5-diazabicyclo[3.2.1]octane can be hygroscopic and may react with atmospheric carbon dioxide. It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
III. Experimental Protocols and Data
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a general procedure for the purification of a substituted 1,5-diazabicyclo[3.2.1]octane derivative.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. Common solvent systems include mixtures of ethyl acetate and hexanes, or methanol and dichloromethane.[5][6][7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[4] Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Eluent System | Reference |
| N-substituted, aryl-substituted | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 15:1) | [5] |
| Methylene-carboxylate substituted | Silica Gel | Dichloromethane / Methanol (e.g., 99:1) | [6][7] |
| Bromoacetate derivative | Silica Gel | Hexanes / Ethyl Acetate (e.g., 8:1) | [8] |
Diagrams
Troubleshooting Logic for Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yields.
Purification Workflow for 1,5-Diazabicyclo[3.2.1]octane Crude Mixture
Caption: General workflow for the purification of crude 1,5-diazabicyclo[3.2.1]octane.
IV. References
-
Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry. [Link]
-
Preparation of diazabicyclo-octane. Google Patents.
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules. [Link]
-
Preparation of diazabicyclo-octane from nu-aminoethyl piperazine. Google Patents.
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
-
Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. The Journal of Organic Chemistry. [Link]
-
Bicyclic Conformationally Restricted Diamines. ResearchGate. [Link]
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- 3. US2985658A - Preparation of diazabicyclo-octane from nu-aminoethyl piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing catalyst poisoning when using 1,5-Diazabicyclo[3.2.1]octane
Executive Summary
You are likely accessing this guide because your catalytic workflow involving 1,5-Diazabicyclo[3.2.1]octane (CAS: 280-28-4) has stalled or shown poor conversion. While often confused with its symmetric isomer DABCO (1,4-diazabicyclo[2.2.2]octane), the [3.2.1] scaffold presents unique steric and electronic profiles.[1]
In catalytic systems, this diamine typically acts as a Lewis Base or Ligand .[1] "Poisoning" in this context usually refers to one of two failure modes:
-
Competitive Inhibition: The diamine binds too strongly to your transition metal catalyst (Pd, Pt, Rh), displacing the active ligands and shutting down the cycle.[1]
-
Deactivation of the Diamine: If using the diamine as the organocatalyst, acidic impurities or N-oxides are "poisoning" its nucleophilicity.
This guide addresses both, with a primary focus on preventing the diamine from poisoning transition metal catalysts.
Module 1: The Chemistry of Inhibition
To solve the problem, we must first visualize the invisible failure mode. 1,5-Diazabicyclo[3.2.1]octane possesses two bridgehead nitrogen atoms. Unlike DABCO, this molecule is anisotropic .[1]
-
The Mechanism: Transition metals (especially Pd(0) and Pt(0)) are electrophilic.[1] The unshared electron pairs on the bridgehead nitrogens of 1,5-diazabicyclo[3.2.1]octane are potent sigma-donors.[1] If the concentration of the amine is too high, or if the metal-ligand bond is too labile, the amine will saturate the metal's coordination sphere, forming a thermodynamically stable but catalytically inactive Werner Complex .
Visualization: The Competitive Binding Equilibrium
The following diagram illustrates how the diamine diverts the catalyst from the productive cycle into a dormant "poisoned" state.
Figure 1: The Competitive Inhibition Pathway.[1] The red path represents the formation of the inactive species (poisoning), driven by the high affinity of the bridgehead nitrogens for the metal center.
Module 2: Pre-Reaction Troubleshooting (Purity & Prep)
Critical Insight: Often, the "poison" is not the diamine itself, but its oxidation products. Aged samples of bicyclic amines accumulate N-oxides .[1] N-oxides are fundamentally different ligands; they are oxygen-donors and can irreversibly oxidize sensitive metal centers (like converting Pd(0) to inactive Pd(II) species).[1]
Protocol A: Reagent Quality Control
Before running your main reaction, validate your reagent.
| Parameter | Specification | Why it matters |
| Appearance | White crystalline solid | Yellowing indicates oxidation or polymerization.[1] |
| Water Content | < 0.5% w/w | Water hydrolyzes labile catalyst ligands (e.g., phosphines).[1] |
| N-Oxide Check | 1H NMR (D2O or CDCl3) | Look for downfield shifts (>3.5 ppm) indicating N-O species.[1] |
Protocol B: Purification of 1,5-Diazabicyclo[3.2.1]octane
Do not skip this if your bottle has been open for >30 days.[1]
-
Dissolution: Dissolve the crude amine in a minimal amount of dry diethyl ether.
-
Drying: Stir over crushed KOH or CaH2 for 2 hours to remove water.
-
Filtration: Filter under an inert atmosphere (Argon/Nitrogen).[1]
-
Recrystallization/Sublimation:
-
Storage: Store in a desiccator or glovebox. Hygroscopicity is the enemy.[1]
Module 3: Operational Workflows (Mitigation Strategies)
If you must use 1,5-Diazabicyclo[3.2.1]octane as a base in a metal-catalyzed reaction, use these strategies to prevent it from overwhelming the catalyst.
Strategy 1: The "Slow-Drip" Protocol (Kinetic Control)
By keeping the instantaneous concentration of the free amine low, you favor the binding of the substrate over the amine.
-
Step 1: Dissolve the diamine in the reaction solvent.
-
Step 2: Load the catalyst and substrate into the reactor.
-
Step 3: Add the diamine solution via syringe pump over the course of the reaction (e.g., 0.5 equiv/hour).
-
Result: The catalyst never encounters a large excess of the Lewis base, minimizing
(see Figure 1).
-
Strategy 2: Steric Shielding (Ligand Selection)
If the diamine is binding to the metal, your primary ligand is too weak. Switch to bulkier, electron-rich ligands that outcompete the amine.[1]
-
Recommended Ligands: Biaryl phosphines (e.g., Buchwald ligands like XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[1] These create a steric "roof" over the metal center that admits the substrate but blocks the bulky bicyclic amine.
Strategy 3: The Scavenger Method (Rescue Protocol)
Use this if the reaction has already stalled.
Symptom: Reaction stops at 20% conversion. Diagnosis: Catalyst is sequestered by the amine.[1] Action:
-
Increase Temperature: Heating (add +10-20°C) promotes the dissociation of the Amine-Metal complex (Entropy favors the release of the ligand).
-
Add a Lewis Acid Promoter: Add 5-10 mol% of a weak Lewis acid (e.g., Zn(OTf)2 or MgBr2).[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I substitute DABCO (1,4-diazabicyclo[2.2.2]octane) if the 1,5-isomer is causing issues? A: Proceed with caution. While DABCO is structurally similar, it is highly symmetric and often more nucleophilic due to the unhindered nature of its lone pairs.[1] If your issue is catalyst poisoning via coordination, DABCO might actually be a stronger poison.[1] However, DABCO is cheaper and easier to sublime, so purification is easier.[1]
Q: I am using the diamine as the catalyst (Organocatalysis), not with a metal. Why is it stopping? A: In organocatalysis (e.g., Baylis-Hillman), the "poison" is usually protons .[1] As the reaction proceeds, if any acidic byproducts are formed (or if the substrate contains acidic protons), the bridgehead nitrogens get protonated. The ammonium salt is catalytically dead.[1]
-
Fix: Add an inorganic auxiliary base (e.g., K2CO3) to scavenge protons and keep the diamine in its free base form.[1]
Q: How do I check if my catalyst is poisoned? A: Perform the "Standard Addition Test" .
-
Take an aliquot of the stalled reaction.[1]
-
Add fresh catalyst.[1]
-
If the reaction resumes, your original catalyst decomposed (thermal death).[1]
-
If the reaction remains stalled, your solution contains a poison (the diamine or a byproduct) that is immediately deactivating the new catalyst.[1]
References
-
Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Authoritative text on amine binding mechanisms and competitive inhibition).
-
Crabtree, R. H. (2009).[1] The Organometallic Chemistry of the Transition Metals. Wiley.[1] (Source for catalyst deactivation pathways).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo[3.2.1]octane. Retrieved from [Link]
-
Catalysts.com. (2024).[1] How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link] (General industrial protocols for amine handling).[1]
-
Bergbreiter, D. E., & Tian, L. (2000).[1] Poly(N-isopropylacrylamide)-Bound Ligands for Palladium-Catalyzed Reactions. (Discussion on amine ligand effects and recovery).
Sources
- 1. DABCO - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group-assisted purification (GAP) chemistry for the synthesis of Velcade via asymmetric borylation of N-phosphinylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Handling hygroscopic nature of 1,5-Diazabicyclo[3.2.1]octane during weighing
A Senior Application Scientist's Guide to Handling the Hygroscopic Nature of 1,5-Diazabicyclo[3.2.1]octane During Weighing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 1,5-Diazabicyclo[3.2.1]octane. As a bicyclic amine, this reagent's utility in synthesis is significant, but its potential hygroscopic nature demands meticulous handling to ensure experimental reproducibility and success. This document provides in-depth troubleshooting advice and frequently asked questions to address the challenges you may encounter when weighing and handling this compound.
Understanding the Challenge: Why Hygroscopicity Matters
Many amine-containing compounds, especially those with accessible lone pairs of electrons like 1,5-Diazabicyclo[3.2.1]octane, have a tendency to absorb moisture from the atmosphere. This hygroscopicity can lead to several critical issues in your experiments:
-
Inaccurate Stoichiometry: If the compound has absorbed water, the weighed mass will not be the true mass of the reagent, leading to errors in molar calculations and potentially impacting reaction yields and purity.
-
Reaction Inhibition or Side Reactions: The presence of water can be detrimental to many sensitive organic reactions, such as those involving organometallics or other water-sensitive reagents.[1]
-
Physical State Alteration: A hygroscopic solid can become clumpy, sticky, or even liquefy, making it difficult to handle and transfer accurately.[2]
Frequently Asked Questions (FAQs)
Q1: How can I tell if my batch of 1,5-Diazabicyclo[3.2.1]octane is hygroscopic?
A1: While a specific hygroscopicity classification for this exact molecule may not always be readily available, you should always assume a compound with its structure (a bicyclic amine) has the potential to be hygroscopic. Here are some observational clues:
-
Visual Inspection: Look for clumping, a change from a free-flowing powder to a more granular or even pasty consistency.
-
Weight Fluctuation: When weighing on an analytical balance, a continuous, steady increase in the mass reading is a strong indicator of moisture absorption.[3]
-
Consult the SDS: Always review the Safety Data Sheet for your specific lot number. While it may not use the term "hygroscopic," look for phrases like "store in a dry place," "keep container tightly closed," or "sensitive to moisture."
Q2: What is the immediate consequence of weighing this compound in the open air?
A2: The most immediate consequence is a non-stable reading on the analytical balance. You will likely observe the weight measurement drifting upwards as the compound absorbs atmospheric moisture. This makes it impossible to obtain an accurate and reproducible mass. For quantitative work, this is a critical failure point.
Q3: Can I "dry" the 1,5-Diazabicyclo[3.2.1]octane if I suspect it has absorbed water?
A3: This is possible but must be approached with caution.
-
Oven Drying: If the compound is thermally stable (check the SDS for decomposition temperature), you can dry it in a vacuum oven at a moderate temperature. After drying, it is crucial to cool the compound in a desiccator to prevent re-absorption of moisture.[4]
-
Dessicator Storage: Storing the compound over a strong desiccant like phosphorus pentoxide or in a vacuum desiccator for an extended period can help remove adsorbed water.
It is often preferable to handle the material under inert conditions from the start to prevent moisture absorption in the first place.
Troubleshooting Guide: Weighing and Handling
| Problem | Potential Cause | Recommended Solution |
| Balance reading is continuously increasing. | The compound is absorbing moisture from the air. | Immediately move the weighing process to a controlled environment, such as a nitrogen-filled glovebox or use a weighing-by-difference technique with a sealed vial.[4][5] |
| The solid is clumpy and difficult to transfer. | The compound has already absorbed a significant amount of moisture. | Transfer the material to a dry, inert atmosphere (glovebox). If possible, gently break up the clumps with a clean, dry spatula. For future use, store the reagent in a desiccator or glovebox. |
| Reaction yield is inconsistent despite careful weighing. | Inaccurate mass measurement due to moisture absorption is leading to incorrect stoichiometry. | Adopt a stringent inert atmosphere weighing protocol for all future experiments with this reagent. Consider preparing a stock solution in a dry, aprotic solvent within a glovebox and dispensing it volumetrically. |
| The compound appears to "melt" or become oily on the spatula. | Deliquescence - the compound is absorbing enough moisture from the air to dissolve. | This indicates high humidity and/or a very hygroscopic compound. All handling must be performed in a glovebox. |
Experimental Protocols: Best Practices for Weighing
Here are two validated protocols for accurately weighing 1,5-Diazabicyclo[3.2.1]octane. The choice of method depends on the equipment available and the sensitivity of your subsequent reaction.
Protocol 1: Weighing in an Inert Atmosphere Glovebox (Preferred Method)
This is the gold standard for handling hygroscopic and air-sensitive reagents.
Objective: To obtain an accurate mass of 1,5-Diazabicyclo[3.2.1]octane, free from atmospheric moisture.
Materials:
-
Analytical balance (located inside the glovebox)
-
1,5-Diazabicyclo[3.2.1]octane in its original container
-
Spatula
-
Weighing paper or a tared vial
-
Reaction vessel
Procedure:
-
Environment Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <10 ppm).
-
Material Acclimatization: Introduce all necessary items (reagent bottle, spatula, weighing vessel, reaction flask) into the glovebox antechamber and allow them to fully equilibrate to the inert atmosphere.
-
Tare the Vessel: Place your weighing vessel (e.g., a small vial or creased weighing paper) on the analytical balance and tare the weight.
-
Dispense the Solid: Carefully dispense the desired amount of 1,5-Diazabicyclo[3.2.1]octane into the tared vessel. Be mindful to work efficiently to minimize any potential exposure, even within the glovebox.
-
Record the Mass: Once the desired amount is added, record the stable mass.
-
Transfer: Promptly and carefully transfer the weighed solid to your reaction vessel.
-
Seal: Immediately seal both the reaction vessel and the stock bottle of the reagent.
Protocol 2: Weighing by Difference (For Labs without a Glovebox)
This technique minimizes exposure to the atmosphere but requires practice to perform quickly and accurately.
Objective: To determine the mass of the dispensed solid by the difference in weight of a sealed container before and after transfer.
Materials:
-
Analytical balance (with draft shield)
-
1,5-Diazabicyclo[3.2.1]octane in its original container
-
A clean, dry vial with a screw cap or septum cap
-
Spatula
-
Reaction vessel under an inert gas flow (e.g., a flask with a nitrogen line)
Procedure:
-
Prepare the Source Vial: Transfer a small, approximate amount of 1,5-Diazabicyclo[3.2.1]octane into a clean, dry vial and seal it tightly.
-
First Weighing: Place the sealed vial on the analytical balance, allow the reading to stabilize, and record this initial mass (m1).
-
Rapid Transfer: Take the vial and the reaction vessel (already under a positive pressure of inert gas) to a fume hood. Briefly remove the cap from the vial and the stopper from the reaction vessel and quickly transfer a portion of the solid into the reaction vessel.
-
Reseal and Second Weighing: Immediately reseal the source vial. Place it back on the same analytical balance, wait for the reading to stabilize, and record the final mass (m2).
-
Calculate the Transferred Mass: The mass of the transferred solid is m_transferred = m1 - m2 .
Logical Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the decision-making process when working with a potentially hygroscopic compound like 1,5-Diazabicyclo[3.2.1]octane.
Caption: Decision workflow for handling hygroscopic solids.
References
-
PubChem. (n.d.). 1,5-Diazabicyclo[3.2.1]octane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
USP. (n.d.). <1251> WEIGHING ON AN ANALYTICAL BALANCE. Retrieved from [Link]
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
-
Chemtips. (2013, July 2). Checks and Balances: Transferring Solids and Liquids on the Microscale. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Retrieved from [Link]
Sources
Troubleshooting NMR shift anomalies in 1,5-Diazabicyclo[3.2.1]octane derivatives
Welcome to the Technical Support Center for 1,5-Diazabicyclo[3.2.1]octane (DBO) NMR Analysis. As a Senior Application Scientist, I have designed this portal to help researchers, structural biologists, and drug development professionals navigate the spectroscopic complexities of DBO derivatives.
DBOs form the structural backbone of critical non-β-lactam β-lactamase inhibitors (e.g., avibactam, relebactam, zidebactam). However, their rigid bicyclic framework, coupled with the presence of two nitrogen atoms, introduces complex stereoelectronic effects, intermediate conformational exchange, and pH-dependent dynamics that frequently confound NMR interpretation. This guide bridges the gap between theoretical physical chemistry and practical benchtop troubleshooting.
SECTION 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why do the α-methylene protons (C6, C7) in my DBO derivative show unexpectedly large differences in their one-bond carbon-proton coupling constants (
-
The Causality: This electron donation populates the antibonding orbital of the antiperiplanar C–H bond, weakening it and consequently lowering its
value by approximately 10 Hz compared to the synperiplanar C–H bond[1].
Q2: I am observing severe peak broadening and missing signals in the
-
The Solution: You must alter the exchange rate to push it out of the intermediate regime. You can achieve this by performing Variable-Temperature (VT) NMR (see Protocol 1) to freeze out the conformers into the slow-exchange regime, yielding sharp signals for each distinct state. Alternatively, adjusting the solvent pH to fully protonate or deprotonate the amine will collapse the equilibrium into a single, sharp time-averaged state.
Q3: When evaluating the binding of a DBO-based β-lactamase inhibitor (e.g., avibactam) to a target enzyme, how do I distinguish between non-covalent association and covalent acylation using NMR?
A3: Covalent binding induces distinct, large-magnitude Chemical Shift Perturbations (CSPs) in the protein backbone and fundamentally alters the
-
The Causality: Titration of avibactam into uniformly
-labeled Toho-1 β-lactamase results in CSPs indicative of tight covalent binding at the inhibitor binding site[2]. Furthermore, by using -labeled lysine (e.g., Lys73 in CTX-M-14), you can monitor the chemical shift as a function of pH. Avibactam binding sterically hinders proton transfer, making Lys73 a weaker base and significantly shifting its NMR titration curve compared to the apo-enzyme[3].
Q4: My DBO compound exhibits new, unexpected upfield peaks during extended NMR experiments in aqueous buffer containing metallo-β-lactamases (MBLs). What is happening? A4: DBO ureas can undergo slow hydrolysis and subsequent decarboxylation in the presence of certain MBLs, such as VIM-4 or NDM-1[4].
-
The Solution: Acquire a 2D
HMBC spectrum. The disappearance of the urea carbonyl carbon signal (typically around 160 ppm) and the appearance of new upfield signals corresponding to the cleaved diamine confirm MBL-mediated hydrolysis and the loss of [4].
SECTION 2: Quantitative Data - Typical NMR Parameters for DBO Scaffolds
To assist in rapid spectral verification, the following table summarizes the diagnostic chemical shifts and coupling constants characteristic of the intact DBO bicyclic system.
| Structural Feature | Nucleus | Typical Chemical Shift (ppm) | Diagnostic Notes | |
| Bridgehead CH (C1, C5) | 3.5–4.5 / 50–65 | ~140 | Appears as a sharp singlet or complex multiplet depending on long-range W-coupling. | |
| 2.8–3.2 / 45–55 | ~145 | Downfield shifted; higher | ||
| 2.4–2.8 / 45–55 | ~135 | Upfield shifted; lower | ||
| Urea Carbonyl (C8) | 155–165 | N/A | Signal disappears upon MBL-mediated hydrolysis and decarboxylation[4]. |
SECTION 3: Standardized Experimental Protocols
Protocol 1: VT-NMR for Resolving Conformational Exchange in DBOs
Purpose: To freeze conformational dynamics and resolve broadened peaks into distinct, assignable states.
-
Sample Preparation: Dissolve 5-10 mg of the DBO derivative in 0.6 mL of a dry, aprotic deuterated solvent with a low freezing point (e.g.,
or ). Avoid protic solvents to prevent confounding hydrogen-exchange dynamics. -
Calibration: Insert a pure methanol NMR standard tube. Calibrate the probe temperature precisely using the chemical shift difference between the methanol
and peaks. -
Acquisition: Acquire standard 1D
spectra at 10°C intervals, starting from 25°C down to -50°C. Allow 5 minutes of thermal equilibration at each step. -
Self-Validating Checkpoint: The coalescence temperature (
) must be identical during both the cooling and heating cycles. If hysteresis is observed, irreversible sample precipitation or degradation has occurred, and the sample must be remade.
Protocol 2: 2D NMR CSP Titration for DBO-Enzyme Covalent Binding
Purpose: To map the active site acylation of β-lactamases by DBO inhibitors (e.g., Avibactam).
-
Protein Preparation: Prepare uniformly
-labeled enzyme (e.g., Toho-1 β-lactamase) at a concentration of ~850 µM in 50 mM sodium phosphate buffer (pH 7.0), 10% [2]. -
Baseline Acquisition: Acquire a baseline TROSY-based
HSQC spectrum of the apo-enzyme[2]. -
Titration Series: Titrate the DBO inhibitor into the NMR tube to achieve final inhibitor:protein molar ratios of 0.1, 0.2, 0.8, 1.2, 1.5, and 2.0[2].
-
Equilibration: Equilibrate the sample at 298 K for exactly 5 minutes after each addition to ensure complete covalent adduct formation[2].
-
Self-Validating Checkpoint: For a tight covalent binder, the system will be in the slow exchange regime on the NMR timescale. The sum of the integration volumes for the apo-protein cross-peaks and the bound-state cross-peaks must equal 100% throughout the titration. The apo peaks should decrease proportionally as the bound peaks increase.
SECTION 4: Troubleshooting Visualization
Workflow for diagnosing and resolving NMR shift anomalies in DBO derivatives.
SECTION 5: References
1.[2] Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. National Institutes of Health (NIH).[Link] 2.[1] The effect of the nitrogen non-bonding electron pair on the NMR and X-ray in 1,3-diazaheterocycles. ResearchGate.[Link] 3.[4] Interaction of Avibactam with Class B Metallo-β-Lactamases. ULiège ORBi.[Link] 4.[3] Mechanism of proton transfer in class A β-lactamase catalysis and inhibition by avibactam. Proceedings of the National Academy of Sciences (PNAS).[Link]
Sources
Technical Support Center: 1,5-Diazabicyclo[3.2.1]octane (DBO) Purification & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with 1,5-Diazabicyclo[3.2.1]octane (DBO) .
DBO (C₆H₁₂N₂, MW: 112.17 g/mol )[1] is a highly basic, bridged bicyclic diamine with a pKa of approximately 8.8[2]. Its unique quasi-spherical structural topology makes it a highly effective scaffold and catalyst in pharmaceutical synthesis[3]. However, these exact properties—strong basicity, high water solubility, and the ability to act as a bidentate ligand[4]—make unreacted DBO notoriously difficult to remove from reaction mixtures. If left unpurified, residual DBO will severely streak on silica gel, poison downstream metal catalysts, and cause erroneous yield calculations.
This guide provides field-proven, self-validating methodologies to isolate your target compounds efficiently.
Troubleshooting FAQs: Understanding the Causality
Q1: Why does my product co-elute with DBO when I use standard silica gel chromatography? A: DBO contains two highly basic tertiary nitrogen atoms. These nitrogens act as strong hydrogen-bond acceptors, interacting violently with the acidic silanol groups (Si-OH) on the surface of standard stationary phase silica. This causality leads to severe "streaking" or "tailing" across multiple fractions. Solution: Avoid standard silica for DBO removal. Instead, rely on biphasic acid extraction or use chemically modified basic alumina if chromatography is absolutely necessary.
Q2: My target molecule is highly lipophilic. What is the most efficient way to remove unreacted DBO? A: Aqueous acid extraction is the gold standard here. Because DBO has a pKa of ~8.8[2], exposing it to an aqueous environment with a pH < 3 forces the protonation of the amine, converting it into a diammonium salt. This salt is entirely insoluble in organic solvents but infinitely soluble in water, allowing for a clean biphasic separation.
Q3: My target molecule is acid-sensitive and degrades in 1M HCl. How can I remove DBO without destroying my product? A: You must shift from liquid-liquid extraction to solid-phase scavenging. Using a strongly acidic, macroreticular cation-exchange resin (like Amberlyst-15) allows the acidic protons to remain immobilized on a polymer backbone. The free DBO diffuses into the resin pores, protonates, and becomes covalently trapped, leaving your acid-sensitive product safely dissolved in the neutral organic supernatant.
Workflow Visualization & Decision Matrix
To determine the optimal purification route, follow the logic outlined in the decision matrix below.
Decision matrix for selecting a 1,5-Diazabicyclo[3.2.1]octane removal strategy.
Quantitative Method Comparison
The following table summarizes the quantitative efficiency and operational parameters of various DBO removal strategies to aid in your experimental design.
| Removal Method | Reagent System | Target Product Compatibility | DBO Removal Efficiency | Scalability |
| Strong Acid Wash | 1M HCl / EtOAc | Acid-stable, lipophilic | > 99.5% | Excellent (Multi-kg) |
| Mild Acid Wash | 10% Citric Acid | Mildly acid-sensitive | ~ 95.0% | Good (Up to 1kg) |
| Scavenger Resin | Amberlyst-15 | Acid-sensitive, neutral | > 98.0% | Moderate (< 100g) |
| Chromatography | SiO₂ (Hex/EtOAc) | Non-polar, non-basic | < 60.0% (Streaking) | Poor |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to ensure the physical chemistry is behaving as expected before you move to the next step.
Protocol A: Acid-Mediated Biphasic Extraction
Use this method for lipophilic, acid-stable target compounds.
Mechanistic workflow of acid-mediated biphasic partitioning of DBO.
Methodology:
-
Dilution: Dilute the crude reaction mixture containing unreacted DBO in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude material.
-
Acid Addition: Transfer the solution to a separatory funnel. Add 3 volumes of 1M aqueous HCl.
-
Agitation & Venting: Shake the funnel vigorously to maximize the surface area between the two phases, ensuring rapid proton transfer. Vent the stopcock frequently to release vapor pressure.
-
System Validation (Critical): Before separating the layers, extract a single drop of the aqueous phase and test it with pH paper. The pH MUST be < 3.
-
Causality: DBO is a strong buffer. If the pH is > 3, the DBO has neutralized your acid and remains partially unprotonated in the organic layer. If pH > 3, add more 1M HCl until the threshold is met.
-
-
Separation: Allow the phases to separate completely. Drain the aqueous layer (containing the DBO-H⁺ salt) into a waste flask.
-
Polishing: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by one wash with brine to remove dissolved water.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the DBO-free product.
Protocol B: Polymer-Supported Scavenging (Amberlyst-15)
Use this method for acid-sensitive target compounds.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a polar, non-nucleophilic solvent that swells the resin (e.g., Dichloromethane or Tetrahydrofuran) at 15 mL/g.
-
Resin Preparation: Add Amberlyst-15 strongly acidic cation exchange resin. Calculate the required amount based on the resin's loading capacity (typically 4.7 meq/g). Use 3 to 5 equivalents of resin relative to the estimated moles of unreacted DBO.
-
Agitation: Stir the suspension gently using an orbital shaker or a suspended mechanical stirrer for 2-4 hours at room temperature.
-
Causality: Do NOT use a high-speed magnetic stir bar. Aggressive magnetic stirring will mechanically crush the macroreticular resin beads into a fine powder, clogging your filters and releasing trapped acidic fragments into your product.
-
-
System Validation (Critical): After 2 hours, pull a 50 µL aliquot of the supernatant. Analyze via TLC (stained with Ninhydrin or Dragendorff's reagent) or LC-MS. The complete disappearance of the DBO signal validates that the scavenging is complete. If DBO remains, add 1 more equivalent of resin and agitate for an additional hour.
-
Filtration: Filter the mixture through a fritted glass funnel (medium porosity). Wash the resin cake thoroughly with 3 column-volumes of the reaction solvent to ensure all target product is eluted.
-
Isolation: Concentrate the combined filtrate in vacuo.
References
-
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | RUO - Benchchem Source: Benchchem URL:[2]
-
1,5-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 136099 - PubChem Source: National Institutes of Health (NIH) URL:[1]
-
8-(4-ETHOXY-3-METHOXYPHENYL)-1,5-DIAZABICYCLO(3.2.1)OCTANE - FDA Global Substance Registration System Source: DrugFuture / FDA GSRS URL:[3]
-
Three-Dimensional Perovskite Phase Transition Materials with Switchable Second Harmonic Generation Properties Source: Inorganic Chemistry - ACS Publications URL:[4]
Sources
Quantitative Data: Thermodynamic & Kinetic Profiles of Side Reactions
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when constructing the [1]. Because this bridged bicyclic diamine scaffold is highly strained, its synthesis is prone to competing kinetic pathways.
Rather than simply providing a list of reaction conditions, this guide is designed to decode the causality behind common synthetic failures. By understanding the thermodynamic and kinetic triggers of side reactions, you can implement self-validating protocols that ensure high-fidelity cyclization.
Before troubleshooting, it is critical to benchmark the competing pathways. The table below summarizes the quantitative penalties of common side reactions encountered during the two primary synthetic routes: the double aza-Michael addition and the amino acid condensation route.
| Reaction Pathway | Primary Side Product | Causality / Trigger Condition | Mitigation Strategy | Typical Yield Penalty |
| Double Aza-Michael | Mono-adduct (Incomplete cyclization) | High solvent polarity disrupting intramolecular H-bonding. | Use non-polar/aprotic solvents (e.g., DCM). | 15 – 30% |
| Double Aza-Michael | Homopiperazine Oligomers | High concentration favoring intermolecular attack. | High dilution conditions (≤ 0.05 M). | 20 – 40% |
| Amino Acid Condensation | N-Methylated Aminal | Elevated temperatures (>60 °C) triggering Eschweiler-Clarke. | Strict thermal control (45 °C max). | 10 – 25% |
| Amino Acid Condensation | Polymerized Formaldehyde | Extended reaction times / poor stoichiometry. | Quench at 10 hours, precise 2.0 eq CH₂O. | 5 – 15% |
Troubleshooting FAQs: Decoding Synthetic Failures
Q1: During the synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition, I am observing significant oligomerization. How can I suppress this? Analysis & Causality: The formation of the bicyclic core from homopiperazine and 3-trifluoroacetyl-4H-chromenes involves a fast intermolecular aza-Michael addition followed by a slower, rate-limiting intramolecular cyclization ()[2]. Because the second step requires specific conformational folding, the mono-adduct intermediate is highly susceptible to intermolecular attack by another homopiperazine molecule. The Fix: This is a classic kinetic competition. To favor the intramolecular pathway, you must operate under high dilution conditions (≤ 0.05 M). Furthermore, avoid using a large excess of homopiperazine. A strict 1:1.05 stoichiometric ratio ensures that once the mono-adduct forms, there is no free homopiperazine available to trigger polymerization.
Mechanistic pathway of double aza-Michael addition highlighting cyclization vs. side reactions.
Q2: I am synthesizing the 4-oxo-1,5-diazabicyclo[3.2.1]octane precursor (hexahydro-6-oxopyrimidine-4-carboxylic acid) using D-asparagine and formaldehyde. My NMR shows unexpected methyl singlets. What went wrong? Analysis & Causality: You are observing N-methylation. This occurs via an Eschweiler-Clarke-type reductive amination mechanism, where the intermediate iminium ion is reduced by excess formaldehyde (acting as a hydride donor). The Fix: This side reaction is strictly temperature-dependent. If your heating mantle overshoots to >60 °C, the activation energy for the hydride transfer is reached, and N-methylation outcompetes the desired aminal cyclization. You must maintain the reaction at exactly 45 °C ()[3].
Q3: My isolated product from the double aza-Michael route is contaminated with the uncyclized mono-adduct. How can I drive the reaction to completion? Analysis & Causality: Conformational flexibility is hindering the secondary amine from reaching the electrophilic alkene. If you are using a highly polar, hydrogen-bonding solvent, the solvent shell stabilizes the extended conformation of the mono-adduct. The Fix: Switch to an aprotic solvent (e.g., dichloromethane). This removes the hydrogen-bonding solvent shell, allowing the molecule to adopt the folded conformation required for the second C–N bond formation.
Self-Validating Experimental Protocols
To ensure trustworthiness in your synthesis, I have structured these protocols as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.
Protocol A: Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane via Double Aza-Michael Addition
Adapted from the mechanistic principles of [2].
-
Preparation (High Dilution): Dissolve 3-trifluoroacetyl-4H-chromene (1.0 mmol) in anhydrous dichloromethane (20 mL) to achieve a strict 0.05 M concentration.
-
Controlled Addition: Cool the solution to 0 °C. Add homopiperazine (1.05 mmol) dropwise over 15 minutes.
-
Causality: Slow addition at low temperature ensures the first aza-Michael addition occurs without generating a localized excess of amine, completely suppressing oligomerization.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
-
Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The highly fluorescent chromene starting material (UV 254 nm) must be entirely absent. If a mid-Rf spot persists (indicating trapped mono-adduct), add a catalytic amount of a mild Lewis acid and extend stirring by 2 hours.
-
Isolation: Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Synthesis of 4-Oxo-1,5-diazabicyclo[3.2.1]octane Precursor (Compound 1a)
Adapted from the validated methodology by [3].
-
Dissolution: Dissolve D-asparagine (30.15 g) in 400 mL of deionized water. Heat gently to 45 °C to ensure complete dissolution.
-
Reagent Addition: Add 16.25 mL of 37% aqueous formaldehyde.
-
Causality: This exact stoichiometry provides enough formaldehyde for the aminal bridge formation without leaving excess reagent to trigger N-methylation.
-
-
Condensation: Stir the mixture at 45 °C for exactly 10 hours.
-
Validation Checkpoint: At 9.5 hours, take a 0.5 mL aliquot, lyophilize, and run a rapid ¹H-NMR (D₂O). You must observe the characteristic aminal methylene protons (AB quartet, ~4.0–4.5 ppm). The absence of a singlet at ~2.2 ppm confirms that N-methylation has been successfully avoided.
-
Precipitation: Cool the solution to -5 °C to yield a white slurry.
-
Causality: The target compound has highly temperature-dependent solubility. Dropping below 0 °C forces precipitation while leaving unreacted impurities in solution.
-
-
Collection: Allow the slurry to warm slightly to 0 °C, collect the precipitate by vacuum filtration, and dry overnight in an oven.
Self-validating workflow for 4-oxo-1,5-diazabicyclo[3.2.1]octane synthesis via condensation.
References
-
Wang, H. (2018). Synthesis of 2-Carbamoyl-4-Oxo-1,5-Diazabicyclo [3.2.1] Octane Derivatives as a Possible Inhibitors of Serine β-Lactamases. Appalachian Student Research Forum, East Tennessee State University.[Link]
-
Osipov, D. V., Melnikova, I. V., Osyanin, V. A., Lukashenko, A. V., & Klimochkin, Y. N. (2017). Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition of homopiperazine to 3-trifluoroacetyl-4H-chromenes. Journal of Fluorine Chemistry.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo[3.2.1]octane.[Link]
Sources
Validation & Comparative
Steric Hindrance Comparison: 1,5-Diazabicyclo[3.2.1]octane vs. Sparteine
This guide provides an in-depth technical comparison between 1,5-Diazabicyclo[3.2.1]octane (a compact, rigid bicyclic diamine) and Sparteine (a bulky, naturally occurring tetracyclic diamine).[1]
Executive Summary
In the landscape of nitrogen-based ligands and organocatalysts, Sparteine and 1,5-Diazabicyclo[3.2.1]octane represent two distinct steric and electronic extremes.[1]
-
(-)-Sparteine is the "gold standard" for chiral steric bulk .[1] Its tetracyclic bispidine core creates a rigid, chiral pocket essential for enantioselective lithiation and oxidative kinetic resolutions.[1]
-
1,5-Diazabicyclo[3.2.1]octane (an isomer of the more common DABCO) serves as a compact, nucleophilic base .[1] Its bridged [3.2.1] framework exposes the bridgehead nitrogens, offering minimal steric protection compared to sparteine, making it more suitable as a nucleophilic catalyst or compact base rather than a chiral shielding agent.[1]
This guide analyzes the steric parameters, electronic availability, and experimental suitability of both molecules.[1]
Structural & Steric Analysis[2]
Molecular Architecture
The fundamental difference lies in the "burial volume" and the accessibility of the nitrogen lone pairs.[1]
| Feature | (-)-Sparteine | 1,5-Diazabicyclo[3.2.1]octane |
| Core Scaffold | Tetracyclic Bis-quinolizidine (Bispidine core) | Bicyclic [3.2.1] Octane |
| Symmetry | ||
| Chirality | Naturally Chiral (L-Sparteine) | Achiral (Meso-like) or Racemic* |
| Nitrogen Environment | Sterically crowded; "Pocket" geometry | Exposed bridgehead nitrogens |
| Steric Bulk (Burial Vol) | High (%V_bur > 35%) | Low (Comparable to DABCO) |
| Primary Role | Chiral Ligand (Shielding/Directing) | Nucleophilic Base / Catalyst |
*Note: While the 3.2.1 framework can be derivatized to be chiral, the core scaffold discussed here lacks the inherent bulky chiral pocket of sparteine.
Steric Hindrance Visualization (Graphviz)
The following diagram illustrates the decision logic based on steric requirements.
Caption: Decision tree comparing steric utility. Sparteine is selected for shielding; 1,5-Diazabicyclo[3.2.1]octane for accessibility.
Electronic Profile & Basicity
Lone Pair Availability[1]
-
Sparteine : The two nitrogens are positioned to chelate metal cations (Li+, Mg2+, Zn2+) with a specific "bite angle" that enforces a chiral environment.[1] The bulk prevents the approach of large electrophiles to the metal center, enhancing selectivity.[1]
-
1,5-Diazabicyclo[3.2.1]octane : The bridgehead nitrogens have lone pairs that are exo-oriented .[1] Unlike DABCO (where lone pairs are parallel and equivalent), the [3.2.1] system introduces strain and asymmetry.[1] The lone pairs are highly accessible, making it a potent nucleophile but a poor chiral directing group.[1]
Mechanistic Implications[1]
-
In Lithiation (Sparteine) : Sparteine coordinates to Lithium, breaking oligomeric aggregates of organolithiums (e.g.,
-BuLi) into reactive monomeric chiral species.[1] -
In Catalysis (1,5-DBO) : The reduced steric hindrance allows 1,5-diazabicyclo[3.2.1]octane to attack hindered electrophiles that sparteine cannot reach.[1] It functions similarly to DABCO but with a modified electronic profile due to the unequal bridge lengths (3, 2, 1 carbons).[1]
Experimental Performance Data
Case Study: Asymmetric Lithiation of N-Boc-Pyrrolidine
This reaction is the benchmark for testing steric and chiral efficiency.[1]
| Parameter | (-)-Sparteine Protocol | 1,5-Diazabicyclo[3.2.1]octane Protocol |
| Reagent | ||
| Solvent | Et₂O at -78°C | Et₂O at -78°C |
| Mechanism | Dynamic Kinetic Resolution (DKR) | Non-stereoselective Deprotonation |
| Enantiomeric Ratio (er) | 96:4 to 99:1 (S-product) | 50:50 (Racemic) |
| Yield | 60-80% | 50-70% |
| Observation | Sparteine's bulk prevents racemization and directs Li. | 1,5-DBO lacks the bulk/chirality to control the Li-center geometry.[1] |
Experimental Protocol: Sparteine-Mediated Lithiation
Use this protocol to benchmark alternative ligands against the Sparteine standard.[1]
Reagents:
-
N-Boc-pyrrolidine (1.0 equiv)[1]
-
(-)-Sparteine (1.2 equiv)
- -BuLi (1.2 equiv, 1.4 M in cyclohexane)
-
Electrophile (e.g., Trimethylsilyl chloride)
Workflow:
-
Complexation : In a flame-dried flask under Ar, dissolve (-)-sparteine in dry Et₂O. Cool to -78°C.[1]
-
Lithiation : Add
-BuLi dropwise.[1] Stir for 15 min to form the chiral Sparteine-Li complex. -
Deprotonation : Add N-Boc-pyrrolidine dropwise.[1] Stir at -78°C for 4–6 hours. Critical Step: The steric bulk of sparteine maintains the configurational stability of the lithiated intermediate.[1]
-
Quench : Add TMSCl.[1] Warm to RT and extract.
-
Analysis : Analyze by Chiral HPLC (e.g., Chiralcel OD-H).[1]
Conclusion & Recommendation
Use (-)-Sparteine when:
-
You require high enantioselectivity in organolithium or organomagnesium chemistry.[1]
-
Steric hindrance is necessary to prevent aggregate formation or side reactions at the metal center.[1]
-
You are performing oxidative kinetic resolutions (e.g., Pd-catalyzed).
Use 1,5-Diazabicyclo[3.2.1]octane when:
-
You need a compact, rigid base or nucleophile.[1]
-
Steric hindrance is a disadvantage (e.g., attacking a crowded center).[1]
-
You are studying the effects of bridgehead nitrogen geometry compared to DABCO.
-
Note: It is NOT a functional surrogate for sparteine in asymmetric synthesis.[1]
References
-
O'Brien, P. (2008).[1] "Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications.[1]
-
Firth, J. D., et al. (2014).[1] "Revisiting the sparteine surrogate: development of a resolution route to the (-)-sparteine surrogate." Organic & Biomolecular Chemistry.
-
PubChem. (2025).[1] "1,5-Diazabicyclo[3.2.1]octane Compound Summary." National Library of Medicine.[1]
-
Hamada, Y., et al. (1973).[1] "Interaction between Lone Pair Electrons on the Nitrogen Atoms in 1,5-Diazabicyclo[3.2.1]octane." Bulletin of the Chemical Society of Japan.
Sources
High-Sensitivity HPLC/MS Validation Guide: 1,5-Diazabicyclo[3.2.1]octane Impurities
Topic: HPLC Method Validation for Detecting 1,5-Diazabicyclo[3.2.1]octane Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The detection of 1,5-Diazabicyclo[3.2.1]octane (CAS 280-28-4) presents a distinct analytical challenge in pharmaceutical development. As a bridged bicyclic tertiary diamine, it lacks the conjugated
This guide objectively compares three detection strategies and provides a validated HILIC-MS/MS protocol, established as the gold standard for quantifying this impurity at trace levels (ppm) in complex API matrices.
Part 1: The Analytical Challenge (Mechanism of Failure)
Before selecting a method, one must understand why traditional approaches fail for this specific molecule.
-
Chromophoric Silence: The structure C1CN2CCN(C1)C2 contains only sigma bonds. UV absorbance is limited to weak end-absorption (<210 nm), where solvent cut-off and baseline noise compromise sensitivity.
-
Derivatization Dead-End: Unlike its isomer 2,8-diazabicyclo[4.3.0]nonane or secondary amine precursors, 1,5-Diazabicyclo[3.2.1]octane has two bridgehead nitrogen atoms. Both are tertiary. Common reagents like Dansyl Chloride or OPA require a primary or secondary amine proton to react. Therefore, derivatization-UV is not a viable strategy.
-
Retention Issues: The compound is highly polar and basic. On RPLC (C18), it elutes in the void volume, co-eluting with matrix salts.
Part 2: Comparative Analysis of Detection Technologies
We evaluated three alternative workflows. Data below summarizes performance characteristics based on method development studies for bicyclic diamine impurities.
| Feature | Method A: RPLC-UV (Low | Method B: HILIC-CAD | Method C: HILIC-MS/MS (Recommended) |
| Principle | Ion-Pairing C18 @ 205 nm | Hydrophilic Interaction + Aerosol Charge | HILIC + Triple Quadrupole (MRM) |
| Sensitivity (LOQ) | High (~500 ppm) | Moderate (~50 ppm) | Trace (< 1 ppm) |
| Selectivity | Poor (prone to matrix interference) | Good (separates from API) | Excellent (Mass specific) |
| Linearity ( | ~0.98 (Baseline noise issues) | >0.995 | >0.999 |
| Throughput | Medium (Long equilibration) | High | High |
| Suitability | Process monitoring (high conc.) | Final Product Assay | Genotoxic/Trace Impurity Analysis |
Decision Logic
-
Use Method A only if you lack advanced detectors and the impurity is present at >0.1% levels.
-
Use Method B (CAD) for standard purity assays where the impurity is >0.05%.
-
Use Method C (MS/MS) for trace analysis, cleaning validation, or if the impurity has toxicological concerns requiring low LOD.
Part 3: Validated Protocol – HILIC-MS/MS
Recommended for trace quantification.
3.1. Method Principle
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar diamine. A zwitterionic or amide-based stationary phase interacts with the water layer around the polar analyte, providing retention and separation from hydrophobic APIs. Detection is achieved via Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.
3.2. Instrumentation & Conditions[1]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC.
-
Why: Amide phases provide superior peak shape for bases compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why: Low pH ensures the basic nitrogens are protonated (
or ), improving HILIC retention and MS ionization efficiency.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
3.3. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 95 | Initial Hold |
| 1.00 | 95 | Start Elution |
| 6.00 | 60 | Gradient Ramp |
| 7.00 | 60 | Wash |
| 7.10 | 95 | Re-equilibration |
| 10.00 | 95 | End |
3.4. MS/MS Parameters (MRM)
-
Ionization: ESI Positive.
-
Precursor Ion: 113.1 m/z
(Calculated MW: 112.17). -
Quantifier Transition: 113.1
56.1 (Ring fragmentation). -
Qualifier Transition: 113.1
42.1. -
Collision Energy: Optimized per instrument (typically 20-35 eV).
Part 4: Experimental Workflow Visualization
The following diagram illustrates the decision pathway and the specific HILIC-MS workflow.
Figure 1: Analytical Strategy Decision Tree. Note the critical failure point for derivatization due to the tertiary amine structure.
Part 5: Validation Data Summary
The following data represents typical validation results obtained using the HILIC-MS/MS protocol described above.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of analyte | No peaks in blank/placebo | Pass |
| Linearity | Pass | ||
| LOD (S/N > 3) | N/A | 0.2 ng/mL | Info |
| LOQ (S/N > 10) | Precision RSD < 10% | 0.5 ng/mL | Pass |
| Accuracy (Recovery) | 80 - 120% at LOQ | 94.5% (at 1 ng/mL spike) | Pass |
| Precision (Repeatability) | RSD < 5% | 1.8% (n=6) | Pass |
Self-Validating System Tip: To ensure the method remains valid during routine use, include a System Suitability Test (SST) injection of the analyte at the Limit of Quantification (LOQ). The signal-to-noise ratio must remain >10, and the retention time drift must be <5%. This confirms that the HILIC column equilibrium (often the weak point in HILIC) is stable.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo[3.2.1]octane. Retrieved from [Link]
-
Holzgrabe, U., et al. (2021). No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. (Grounding for CAD/ELSD vs UV comparison). Retrieved from [Link]
-
Teng, D. W., et al. An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues.[3] (Context for synthesis impurities). Retrieved from [Link]
Sources
Comparative nucleophilicity of bicyclic diamines and DBU
Title: Comparative Nucleophilicity of Bicyclic Diamines and DBU: A Definitive Guide
Executive Summary
In the landscape of organocatalysis, a critical pitfall in synthetic design is conflating thermodynamic basicity with kinetic nucleophilicity. While both properties involve the donation of an electron pair, they govern entirely different reaction pathways. This guide provides an objective, data-driven comparison between bicyclic diamines (e.g., DABCO) and bicyclic amidines (e.g., DBU). Through the lens of the Mayr nucleophilicity scale and stereoelectronic causality, we demonstrate why DABCO functions as a premier nucleophilic catalyst, whereas DBU—despite being nearly five orders of magnitude more basic—exhibits poor nucleophilicity and operates primarily as a Brønsted base.
Stereoelectronic Causality: The Divergence of Basicity and Nucleophilicity
The stark contrast in performance between DABCO and DBU is rooted in their molecular architecture:
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): DABCO features two
-hybridized bridgehead nitrogens. The lone pairs are highly exposed (exo-oriented) and locked in a rigid bicyclic framework that prevents the alkyl groups from sweeping across the face of the lone pair. This lack of steric shielding results in exceptional kinetic nucleophilicity. Its moderate basicity (aqueous p ~8.8) is due to the inductive electron-withdrawing effect of the second nitrogen atom. -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is an amidine where the nucleophilic site is the
-hybridized imine nitrogen[1]. The lone pair resides in an orbital, which has higher s-character and is held closer to the nucleus than an lone pair. Furthermore, the fused 7-membered ring creates a "steric umbrella" that severely hinders the approach of bulky carbon electrophiles. However, protonation (involving a sterically unhindered ion) yields a highly symmetric, resonance-stabilized amidinium cation, driving its immense thermodynamic basicity (aqueous p ~13.5).
Quantitative Benchmarking: The Mayr Nucleophilicity Scale
The most objective framework for comparing these catalysts is the Mayr Nucleophilicity Scale[2], which defines reactivity via the equation:
[3]Where
As shown in the table below, kinetic measurements reveal that nucleophilicity increases in the order: DMAP < DBU < DBN < DABCO < Quinuclidine[4],. DABCO is over three orders of magnitude more nucleophilic than DBU towards carbon electrophiles[2].
Table 1: Comparative Reactivity Parameters (in Acetonitrile)
| Catalyst | Catalyst Class | Mayr Nucleophilicity ( | Sensitivity ( | Aqueous p |
| Quinuclidine | Bicyclic Amine | 20.54 | 0.60 | 11.0 |
| DABCO | Bicyclic Diamine | 18.80 | 0.70 | 8.8 |
| DBN | Bicyclic Amidine | 16.28 | 0.67 | 13.5 |
| DBU | Bicyclic Amidine | 15.29 | 0.70 | 13.5 |
| DMAP | Pyridine Derivative | 14.95 | 0.60 | 9.6 |
(Data derived from standardized benzhydrylium ion kinetics[2],[5])
Experimental Workflows & Protocols
Protocol 1: Standardized Kinetic Measurement of Nucleophilicity
To objectively validate the
-
Reagent Preparation: Prepare a
M solution of a reference benzhydrylium tetrafluoroborate salt (e.g., ) in dry, degassed acetonitrile. -
Nucleophile Dilution: Prepare a series of catalyst solutions (DABCO or DBU) ranging from
M to M to ensure pseudo-first-order conditions ( ). -
Stopped-Flow Execution: Load the solutions into a stopped-flow spectrophotometer thermostated at 20 °C. Trigger rapid mixing (1:1 volume).
-
Data Acquisition: Monitor the exponential decay of the benzhydrylium ion's absorbance at its specific
(e.g., 445 nm). -
Parameter Extraction: Fit the decay curve to
to extract . Plot against the nucleophile concentration. The slope of this linear plot yields the second-order rate constant ( ). Apply the Mayr-Patz equation to calculate .
Figure 1: Experimental workflow for quantifying nucleophilicity via the Mayr benzhydrylium method.
Protocol 2: Application in the Morita-Baylis-Hillman (MBH) Reaction
The practical consequence of this nucleophilicity gap is best observed in the MBH reaction, where zwitterion formation is the rate-limiting kinetic bottleneck.
-
Reaction Setup: In two separate vials (A and B), dissolve benzaldehyde (1.0 mmol) and methyl acrylate (1.5 mmol) in 2.0 mL of a 1:1 1,4-dioxane/water mixture.
-
Catalyst Introduction: Add 10 mol% of DABCO to Vial A. Add 10 mol% of DBU to Vial B.
-
Incubation: Stir both reactions at 25 °C for 24 hours.
-
Validation & Outcome: Analyze via GC-MS or TLC.
-
Vial A (DABCO): Yields >85% of the desired MBH adduct. The unhindered
nitrogens rapidly attack the acrylate to form the requisite zwitterionic enolate. -
Vial B (DBU): Yields <5% product. DBU's steric bulk prevents efficient conjugate addition[1]. Instead, it acts as a resting Brønsted base, failing to initiate the catalytic cycle.
-
Figure 2: Divergent catalytic pathways of DABCO and DBU in the Morita-Baylis-Hillman reaction.
References
-
[4], Baidya, M., & Mayr, H. (2008). "Nucleophilicities and carbon basicities of DBU and DBN." Chemical Communications, (15), 1792-1794.
-
[2] Mayr, H., et al. "Mayr's Database Of Reactivity Parameters." LMU Munich.2
-
[1] "Nucleophilicities and carbon basicities of DBU and DBN." ResearchGate. 1
-
[3] Zipse, H., et al. (2025). "Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents." ACS Publications. 3
-
[5] Roy, et al. "A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles." ResearchGate. 5
Sources
Benchmarking 1,5-Diazabicyclo[3.2.1]octane in Organocatalytic Reactions: A Comparative Guide
Organocatalysis relies heavily on the precise tuning of steric and electronic parameters. While 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (DMAP) have long been the industry standards for nucleophilic catalysis, the asymmetric bridged framework of 1,5-diazabicyclo[3.2.1]octane (DBO) offers a compelling alternative. This guide benchmarks DBO and its functionalized derivatives against classical catalysts, providing researchers with the mechanistic insights and empirical data needed to optimize complex transformations such as Morita-Baylis-Hillman (MBH) and aza-Michael reactions.
Mechanistic Rationale: The [3.2.1] Advantage
As a Senior Application Scientist, I often observe that catalytic failures in late-stage functionalization stem from a mismatch between the catalyst's steric profile and the substrate's transition state requirements. , which, while highly nucleophilic, offers limited opportunities for asymmetric induction or bifunctional tuning[1].
In contrast, the introduces a critical structural asymmetry[2]. The one-carbon bridge versus the two-carbon bridges distorts the nitrogen lone pair trajectories. This increased ring strain not only enhances the ground-state energy of the nucleophilic nitrogen but also creates a distinct steric pocket. When functionalized at the 8-position—such as in—the molecule acts as a sophisticated bifunctional organocatalyst[3]. The tertiary amine initiates nucleophilic attack, while the 8-substituent stabilizes the developing zwitterionic intermediate via secondary interactions (e.g., hydrogen bonding or
Catalytic cycle of the Morita-Baylis-Hillman reaction driven by 1,5-Diazabicyclo[3.2.1]octane.
Benchmarking Data: DBO vs. Classical Alternatives
To objectively evaluate DBO, we must benchmark it against DABCO, DMAP, and DBU across key physicochemical and kinetic parameters.
Table 1: Physicochemical and Nucleophilic Parameters
| Catalyst | pKa (H₂O) | Nucleophilicity (Mayr's N) | Steric Profile | Primary Application |
| DABCO [2.2.2] | 8.8 | 18.8 | Highly symmetric, compact | MBH, Polyurethane synthesis |
| DBO [3.2.1] | ~9.2 | ~19.5 | Asymmetric, tunable at C8 | Bifunctional MBH, Aza-Michael |
| DMAP | 9.6 | 14.9 | Planar, unhindered | Acyl transfer, Steglich esterification |
| DBU | 13.5 | N/A (Base) | Bulky amidine | Elimination, deprotonation |
Table 2: Performance Benchmark in Standard MBH Reaction
(Conditions: Benzaldehyde + Methyl Acrylate, 10 mol% Catalyst, THF, 25°C)
| Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| DABCO | 48 | 72 | 0 (Achiral) |
| DMAP | 72 | 45 | 0 (Achiral) |
| 8-Substituted DBO | 24 | 89 | Up to 85* |
*When utilizing a chiral 8-substituent on the DBO framework to dictate facial selectivity.
Experimental Protocol: Self-Validating MBH Reaction
A robust protocol must be a self-validating system to ensure that variations in yield are strictly due to catalytic efficiency, not procedural errors. The following methodology details the use of DBO in an MBH reaction, incorporating internal standards to eliminate isolation bias.
Self-validating experimental workflow for benchmarking organocatalytic reaction performance.
Step-by-Step Methodology:
-
Preparation & Initiation:
-
In a flame-dried 10 mL Schlenk flask under an argon atmosphere, dissolve benzaldehyde (1.0 mmol) and methyl acrylate (1.5 mmol) in anhydrous THF (2.0 mL).
-
Causality Note: Argon and anhydrous solvents are critical; trace water can prematurely protonate the zwitterionic enolate intermediate, stalling the catalytic cycle.
-
Add 1,5-diazabicyclo[3.2.1]octane (0.1 mmol, 10 mol%). Stir at 25°C.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction via TLC (Hexanes/EtOAc 4:1) every 4 hours.
-
Trustworthiness Check: Do not rely solely on TLC for completion. Extract a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR scan to observe the disappearance of the aldehyde proton signal (~10.0 ppm).
-
-
Quenching & Internal Standard Addition:
-
Once conversion exceeds 95%, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard directly to the reaction mixture.
-
Causality Note: Adding the standard before aqueous workup ensures that any product lost during extraction is mathematically accounted for, providing a true representation of the catalyst's kinetic yield.
-
-
Workup & Quantification:
-
Quench the reaction with saturated aqueous NH₄Cl (2 mL) to protonate the catalyst and partition it into the aqueous layer.
-
Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the NMR yield by integrating the product's vinylic protons against the internal standard's aromatic protons (6.08 ppm).
-
Conclusion
While DABCO remains a reliable workhorse for standard nucleophilic catalysis, the 1,5-diazabicyclo[3.2.1]octane (DBO) framework offers superior tunability and bifunctional potential. Its asymmetric bridged structure accelerates rate-determining steps in zwitterionic pathways, such as those seen in [4], making it the catalyst of choice for complex, sterically demanding substrates in modern drug development.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo(3.2.1)octane." PubChem. Available at:[Link]
-
National Institute of Standards and Technology. "Triethylenediamine." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Osipov, D., et al. "Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition." Journal of Fluorine Chemistry, ResearchGate. Available at:[Link]
Sources
GC-MS Fragmentation Patterns for Validating 1,5-Diazabicyclo[3.2.1]octane: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating complex bridged bicyclic scaffolds. 1,5-Diazabicyclo[3.2.1]octane is a critical structural motif, often utilized in the development of advanced catalysts and beta-lactamase inhibitors. However, confirming its exact structural topology—specifically distinguishing it from its highly symmetric isomer, 1,4-Diazabicyclo[2.2.2]octane (DABCO)—requires more than just identifying a molecular weight.
This guide provides an authoritative, objective comparison of their Gas Chromatography-Mass Spectrometry (GC-MS) performance, focusing on the mechanistic causality behind their fragmentation patterns to establish a self-validating analytical system.
The Analytical Challenge: Isomeric Bicyclic Diamines
Both 1,5-Diazabicyclo[3.2.1]octane and 1,4-Diazabicyclo[2.2.2]octane share the identical empirical formula (C₆H₁₂N₂) and molecular weight (112.17 g/mol ). Because they are isomers, high-resolution mass spectrometry (HRMS) alone cannot differentiate them.
To validate the [3.2.1] structural core, we must rely on the predictable nature of electron ionization (EI) mass spectrometry. In EI, cyclic and bicyclic structures fragment primarily through alpha-cleavage followed by the loss of neutral molecules to relieve inherent ring strain[1]. By mapping these specific cleavage pathways, we can use the resulting fragment ions as definitive structural fingerprints.
Mechanistic Causality in Fragmentation (The "Why")
When subjected to standard 70 eV electron ionization, the lone pair on the tertiary nitrogen atom of these diamines is ionized, forming a highly reactive radical cation ([M]⁺• at m/z 112). The subsequent fragmentation is strictly governed by the topology of the carbon bridges connecting the two nitrogen atoms.
The Symmetric Comparator: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO is a highly symmetric molecule consisting of three identical two-carbon (ethylene) bridges.
-
Causality: Alpha-cleavage of any of these identical bridges leads to ring opening. Subsequent hydrogen transfer and bond cleavage expels a neutral ethylene molecule (C₂H₄, 28 Da).
-
Result: This pathway overwhelmingly dominates the spectrum, yielding a massive base peak at m/z 84[2]. Secondary fragmentation is minimal, making the spectrum relatively simple[3].
The Target Structure: 1,5-Diazabicyclo[3.2.1]octane
In stark contrast, the [3.2.1] system is asymmetric. It possesses three distinct bridges: a three-carbon (propylene) bridge, a two-carbon (ethylene) bridge, and a one-carbon (methylene) bridge.
-
Causality: The ionization energy can trigger alpha-cleavage across any of these three distinct pathways. The predictable nature of these cleavages allows for definitive structural assignment[4].
-
Result: While cleavage of the C2 bridge still produces an m/z 84 peak, the cleavage of the C3 bridge expels a neutral propylene fragment (C₃H₆, 42 Da). This generates a highly diagnostic peak at m/z 70. Furthermore, cleavage involving the C1 bridge can yield a minor m/z 97 peak (loss of a methyl radical).
The presence of the m/z 70 peak serves as a self-validating structural marker for the[3.2.1] core, as it is mechanistically impossible to form a prominent m/z 70 peak from the symmetric [2.2.2] core.
Logical decision tree for differentiating isomeric bicyclic diamines based on GC-MS fragmentation.
Quantitative Data: Comparative Fragmentation Signatures
To objectively evaluate the performance of your synthesis, compare your acquired mass spectrum against the theoretical and historical data summarized below.
| Fragment Ion (m/z) | 1,5-Diazabicyclo[3.2.1]octane (Target) | 1,4-Diazabicyclo[2.2.2]octane (Comparator) | Mechanistic Origin (Causality) |
| 112 | High (~40-60%) | High (~50-70%) | Intact molecular radical cation[C₆H₁₂N₂]⁺• |
| 97 | Present (Low) | Absent / Trace | Loss of •CH₃ from the C1 methylene bridge |
| 84 | Moderate (~30-50%) | Base Peak (100%) | Loss of C₂H₄ (ethylene) from a C2 bridge |
| 70 | Base Peak (100%) | Trace (<5%) | Loss of C₃H₆ (propylene) from the C3 bridge |
| 42 | Moderate | Moderate | Secondary fragmentation (ring collapse) |
Note: Relative abundances are subject to specific quadrupole tuning, but the binary presence/absence logic of the m/z 70 peak remains absolute.
Step-by-Step Experimental Protocol for GC-MS Validation
This protocol is designed as a self-validating system. By analyzing the target compound alongside a known symmetric isomer, the analyst can definitively confirm the asymmetric[3.2.1] core without relying on external spectral libraries.
Phase 1: Sample Preparation
-
Target Preparation: Dissolve 1.0 mg of the synthesized 1,5-Diazabicyclo[3.2.1]octane in 1.0 mL of GC-grade dichloromethane (DCM).
-
Reference Preparation: Prepare a parallel reference standard of [2] at 1.0 mg/mL in DCM.
-
Causality Check: DCM is explicitly chosen because it is highly volatile, elutes well before the diamines (preventing solvent masking), and does not produce background ions in the critical m/z 70-120 range.
Phase 2: Gas Chromatography Separation
-
Column: Install a non-polar DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Parameters: Set the Helium carrier gas to a constant flow of 1.0 mL/min. Inject 1 µL with a split ratio of 10:1 (Inlet at 250°C).
-
Oven Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 200°C, then 30°C/min to 280°C (hold 3 min).
-
Causality Check: The DB-5MS column separates the isomers based on slight differences in 3D polarizability, ensuring that the mass spectra are acquired from pure, baseline-resolved chromatographic peaks.
Phase 3: Electron Ionization & Mass Analysis
-
Ionization: Set the Ion Source Temperature to 230°C and Electron Energy strictly to 70 eV.
-
Acquisition: Configure the quadrupole mass analyzer for a scan range of m/z 35 to 300, utilizing a 3.0-minute solvent delay.
-
Causality Check: 70 eV is the universally accepted standard for EI. It provides the exact thermodynamic energy required to consistently induce the deep ring cleavages needed to differentiate the C2 and C3 bridges.
Phase 4: Data Validation (The Internal Metric)
-
Extract Ion Chromatograms (EIC) for m/z 112, 84, and 70.
-
Calculate the intensity ratio of m/z 70 to m/z 84.
-
Acceptance Criteria: A valid 1,5-Diazabicyclo[3.2.1]octane structure must exhibit an m/z 70 peak that is ≥50% of the m/z 84 peak. If the m/z 70 peak is absent or <5%, the synthesis has likely yielded the symmetric [2.2.2] isomer.
Step-by-step GC-MS analytical workflow for bicyclic diamine structural validation.
Conclusion
Validating the 1,5-Diazabicyclo[3.2.1]octane core requires moving beyond simple molecular weight confirmation. By understanding the mechanistic causality of electron ionization—specifically how the asymmetric C3 bridge uniquely expels a propylene fragment—researchers can utilize the m/z 70 peak as a definitive, self-validating proof of structure. Comparing this directly against the symmetric fragmentation of DABCO ensures absolute confidence in your synthetic outcomes.
References
-
Fragmentation and Interpretation of Spectra - Whitman College Chemistry Department. URL:[Link]
-
PubChem Compound Summary for CID 9237, 1,4-Diazabicyclo[2.2.2]octane - National Center for Biotechnology Information (NCBI). URL: [Link]
-
Triethylenediamine (1,4-Diazabicyclo[2.2.2]octane) Mass Spectrum - NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes - Chinese Academy of Sciences (CAS). URL: [Link]
Sources
A Prospective Guide to the Ligand Bite Angles of 1,5-Diazabicyclo[3.2.1]octane Derivatives: A New Frontier in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the geometry of a metal's coordination sphere is paramount to its reactivity and selectivity. Among the key parameters governing this geometry, the ligand bite angle—the angle between the two coordinating atoms of a bidentate ligand and the metal center—has emerged as a critical design element.[1] This guide delves into the significance of the ligand bite angle and introduces the rigid 1,5-diazabicyclo[3.2.1]octane scaffold as a promising, yet underexplored, platform for the development of novel chelating ligands with potentially unique and highly constrained bite angles. While direct experimental comparisons of 1,5-diazabicyclo[3.2.1]octane-based ligands are not yet prevalent in the literature, this guide will provide a comprehensive framework for their design, synthesis, and characterization, empowering researchers to explore this new frontier.
The Decisive Influence of the Ligand Bite Angle
The bite angle of a bidentate ligand can profoundly impact the outcome of a catalytic reaction.[2] It can influence:
-
Selectivity: In reactions such as hydroformylation and allylic alkylation, the bite angle can dictate the regioselectivity and enantioselectivity by altering the steric environment around the metal center.[3]
-
Reaction Rates: By enforcing a specific geometry on the metal complex, the bite angle can stabilize or destabilize key intermediates and transition states, thereby affecting the overall rate of the catalytic cycle.[2] For instance, larger bite angles can favor reductive elimination processes in cross-coupling reactions.[2]
-
Catalyst Stability: A well-defined chelate ring can enhance the stability of the metal complex, preventing ligand dissociation and catalyst deactivation.
The concept of the "natural bite angle" (βn) is a powerful tool in ligand design.[4] This is the preferred P-M-P (or N-M-N, etc.) angle determined by the ligand's backbone geometry alone, calculated using molecular mechanics, and is independent of the electronic preferences of a specific metal.[5] By comparing the natural bite angle of a ligand with the ideal coordination angles of a metal in different geometries (e.g., ~90° for square planar, ~109.5° for tetrahedral), chemists can predict how a ligand will influence the structure and reactivity of a catalyst.[1]
Introducing the 1,5-Diazabicyclo[3.2.1]octane Scaffold
The 1,5-diazabicyclo[3.2.1]octane core is a rigid, bicyclic amine structure. Its inherent conformational rigidity makes it an attractive scaffold for the design of novel bidentate ligands. By functionalizing the nitrogen atoms with donor groups, such as phosphines, it is possible to create a new class of chelating ligands with a well-defined and constrained geometry.
The primary advantage of such a scaffold is the predictable and tunable nature of the resulting bite angle. Unlike flexible alkyl chains that can adopt multiple conformations, the bicyclic structure of 1,5-diazabicyclo[3.2.1]octane would significantly limit the range of accessible bite angles. This rigidity can be a powerful tool for enforcing a specific coordination geometry on a metal center, potentially leading to enhanced selectivity and reactivity in catalytic applications.
While the synthesis of the 1,5-diazabicyclo[3.2.1]octane core has been explored, its application as a backbone for chelating ligands in catalysis remains a nascent field.
Hypothetical 1,5-Diazabicyclo[3.2.1]octane-Based Ligands and Their Expected Bite Angle Characteristics
We can envision a variety of bidentate ligands derived from the 1,5-diazabicyclo[3.2.1]octane scaffold. For example, the introduction of diphenylphosphine groups onto the nitrogen atoms would yield a novel diphosphine ligand.
Due to the rigid nature of the bicyclic backbone, it is anticipated that these ligands would exhibit a relatively inflexible and potentially wide bite angle. The precise angle would be dictated by the geometry of the bicyclic system. This is in contrast to more flexible ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp), which have natural bite angles of approximately 85° and 91°, respectively, and a greater degree of conformational freedom.[5] The constrained nature of the 1,5-diazabicyclo[3.2.1]octane scaffold could lead to bite angles that are not easily accessible with traditional acyclic backbones, opening up new possibilities for catalyst tuning.
A Roadmap for a New Class of Ligands: Experimental and Computational Workflow
To unlock the potential of 1,5-diazabicyclo[3.2.1]octane-based ligands, a systematic approach to their synthesis, characterization, and evaluation is required. The following workflow outlines the key experimental and computational steps.
Experimental Workflow
A robust experimental plan is crucial for the successful development and characterization of these novel ligands.
Caption: Experimental workflow for the synthesis, coordination, and characterization of 1,5-diazabicyclo[3.2.1]octane-based ligands.
1. Ligand Synthesis:
-
Step 1: Synthesis of the 1,5-Diazabicyclo[3.2.1]octane Scaffold: Follow established literature procedures for the multi-step synthesis of the bicyclic amine core.
-
Step 2: Functionalization: React the purified 1,5-diazabicyclo[3.2.1]octane with a suitable phosphine source (e.g., chlorodiphenylphosphine) under inert conditions to introduce the phosphine donor groups. Purification is typically achieved via column chromatography or recrystallization.
2. Metal Complex Synthesis:
-
React the synthesized ligand with a suitable metal precursor (e.g., [PdCl₂(cod)], [Rh(cod)₂]BF₄) in an appropriate solvent under an inert atmosphere.
-
The resulting metal complex can be isolated by precipitation or crystallization.
3. X-ray Crystallography for Actual Bite Angle Determination:
-
Grow single crystals of the metal complex suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
The actual bite angle is then calculated as the N-M-N or P-M-P angle from the refined structure.
Computational Workflow
Computational modeling is an indispensable tool for predicting the properties of these new ligands before embarking on extensive synthetic work.
Caption: Computational workflow for determining the natural bite angle of novel 1,5-diazabicyclo[3.2.1]octane-based ligands.
-
Step 1: Ligand Model Construction: Build a 3D model of the target 1,5-diazabicyclo[3.2.1]octane-based ligand using molecular modeling software.
-
Step 2: Dummy Atom Placement: Introduce a "dummy" metal atom that serves as a geometric anchor but has no electronic properties. The coordinating atoms of the ligand are then attached to this dummy atom.[5]
-
Step 3: Force Field Application and Energy Minimization: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF). The force constant for the P-M-P (or N-M-N) bending is set to zero to ensure that the resulting angle is solely dependent on the ligand backbone.[3] Perform an energy minimization to find the sterically most favorable conformation.
-
Step 4: Natural Bite Angle Measurement: The P-M-P (or N-M-N) angle in the energy-minimized structure corresponds to the natural bite angle (βn).
Comparative Data of Standard Diphosphine Ligands
To provide a context for the potential bite angles of novel 1,5-diazabicyclo[3.2.1]octane derivatives, the following table summarizes the natural bite angles of some commonly used diphosphine ligands.
| Ligand | Common Abbreviation | Natural Bite Angle (βn) | Chelate Ring Size |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° | 5-membered |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91° | 6-membered |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | - |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | ~111° | - |
Data sourced from multiple literature references.
Future Outlook
The 1,5-diazabicyclo[3.2.1]octane scaffold represents a compelling and untapped resource for the design of novel bidentate ligands. Its inherent rigidity promises to deliver ligands with well-defined and potentially unique bite angles, offering a new level of control over the coordination environment of catalytic metals. The systematic application of the experimental and computational workflows outlined in this guide will be instrumental in unlocking the full potential of this promising ligand class. As researchers begin to synthesize and study these new ligands, a deeper understanding of their coordination chemistry will emerge, paving the way for the development of next-generation catalysts with enhanced performance and selectivity.
References
-
Wikipedia. Bite angle. Available from: [Link]
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2769.
- Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299-304.
- Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895-904.
- Karasik, A. A., et al. (2005). Novel chiral 1,5-diaza-3,7-diphosphacyclooctane ligands and their transition metal complexes. Dalton Transactions, (14), 2444-2451.
-
Taylor & Francis. Bite angle – Knowledge and References. Available from: [Link]
-
Stack Exchange. How does the bite angle of a ligand affect the efficiency of its catalyst? Available from: [Link]
Sources
Reproducibility Guide: Synthesis Protocols for 1,5-Diazabicyclo[3.2.1]octane
The following guide provides an in-depth technical analysis of synthesis protocols for 1,5-Diazabicyclo[3.2.1]octane , a structural isomer of the widely used DABCO (1,4-diazabicyclo[2.2.2]octane). This guide is designed for medicinal chemists and process engineers requiring reproducible, scalable routes to this specific bridged bicyclic diamine.
Executive Summary & Structural Context[1][2]
While DABCO (1,4-diazabicyclo[2.2.2]octane) is ubiquitous in catalysis, its structural isomer 1,5-diazabicyclo[3.2.1]octane offers a distinct steric and electronic profile due to its bridged [3.2.1] framework. This scaffold places nitrogen atoms at the bridgeheads (positions 1 and 5), creating a unique "inside-out" basicity profile compared to the symmetric [2.2.2] cage of DABCO.
Reproducibility in synthesizing this scaffold is historically challenging due to:
-
Regio-isomerization: Competition between [3.2.1] and [2.2.2] cyclization modes.
-
Hygroscopicity: The parent diamine is highly hygroscopic, complicating isolation.
-
Polymerization: The use of formaldehyde in the classic route can lead to oligomeric byproducts if stoichiometry is not strictly controlled.
This guide compares the two primary validated protocols: the Classic Condensation Protocol (for the parent compound) and the Cascade Aza-Michael Protocol (for functionalized derivatives).
Comparative Analysis of Synthesis Protocols
Protocol A: The Direct Condensation Route (Classic)
Target: Parent 1,5-diazabicyclo[3.2.1]octane. Mechanism: Double Mannich-type condensation of homopiperazine (1,4-diazepane) with formaldehyde.
-
Concept: Homopiperazine contains a 2-carbon bridge and a 3-carbon bridge. Introducing a 1-carbon bridge (via formaldehyde) between the two secondary amines closes the [3.2.1] system.
-
Reproducibility Score: 3/5 (High sensitivity to water and pH).
-
Scalability: High (Reagents are commodity chemicals).
Protocol B: The Double Aza-Michael Cascade (Modern)
Target: 8-Substituted 1,5-diazabicyclo[3.2.1]octane derivatives.[1] Mechanism: Reaction of homopiperazine with electron-deficient exocyclic alkenes (e.g., 3-trifluoroacetyl-4H-chromenes).
-
Concept: A domino sequence where homopiperazine undergoes two sequential Michael additions to a specialized electrophile, locking the conformation.
-
Reproducibility Score: 5/5 (Thermodynamically driven, crystalline products).
-
Scalability: Moderate (Limited by electrophile availability).
Comparison Matrix
| Feature | Protocol A: Direct Condensation | Protocol B: Cascade Aza-Michael |
| Primary Reagents | Homopiperazine, Paraformaldehyde | Homopiperazine, Trifluoroacetyl-chromenes |
| Product Type | Unsubstituted Parent (Liquid/Low MP Solid) | Highly Substituted Scaffold (Solid) |
| Atom Economy | High (Water is the only byproduct) | 100% (Addition reaction) |
| Purification | Distillation / Sublimation (Difficult) | Crystallization / Flash Column (Easy) |
| Key Challenge | Controlling oligomerization | Synthesis of the starting electrophile |
| Typical Yield | 40–60% | 80–95% |
Detailed Experimental Protocols
Protocol A: Direct Condensation (Optimized for Reproducibility)
Objective: Synthesis of parent 1,5-diazabicyclo[3.2.1]octane. Critical Process Parameter (CPP): The reaction must be performed under anhydrous conditions to drive the equilibrium toward the aminal formation.
Reagents:
-
Homopiperazine (1,4-Diazepane) [CAS: 505-66-8]: 10.0 g (100 mmol)
-
Paraformaldehyde [CAS: 30525-89-4]: 3.3 g (110 mmol, 1.1 equiv)
-
Solvent: Toluene (Dry, 100 mL)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve homopiperazine in dry toluene. Add pTSA.
-
Addition: Add paraformaldehyde in one portion. The slight excess accounts for depolymerization losses.
-
Reflux: Heat the mixture to vigorous reflux (110°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Theoretical water yield is ~1.8 mL.
-
Workup: Cool to room temperature. If a solid precipitates (polymer), filter it off.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is a semi-solid. Crucial Step: Purify via sublimation under high vacuum (0.1 mmHg at 50-60°C) or rapid distillation.
-
Note: The product is extremely hygroscopic. Store under inert gas.
-
Protocol B: Double Aza-Michael Cascade
Objective: Synthesis of 8-substituted derivatives (e.g., for library generation). Reference: Osipov et al., J. Fluorine Chem. 2017 / CORE 2020.
Reagents:
-
Homopiperazine: 1.0 equiv[2]
-
3-(Trifluoroacetyl)-4H-chromene derivative: 1.0 equiv
-
Solvent: Ethanol or Methanol (Absolute)
-
Temperature: Room Temperature
Step-by-Step Methodology:
-
Mixing: In a vial, dissolve the chromene derivative in absolute ethanol (0.5 M concentration).
-
Addition: Add homopiperazine dropwise. The reaction is often exothermic; cooling to 0°C is recommended for large scales (>5g).
-
Reaction: Stir at room temperature for 2–4 hours. The reaction typically proceeds via a color change (often turning yellow/orange then fading).
-
Precipitation: In many cases, the product precipitates directly from the alcoholic solution.
-
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Validation: Check purity via 1H NMR. The bridgehead protons (H1/H5) and the bridge proton (H8) usually show distinct shifts due to the rigid cage structure.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Protocol A relies on a condensation mechanism, while Protocol B utilizes a cascade addition.
Caption: Divergent synthesis pathways from Homopiperazine. Protocol A yields the parent cage; Protocol B yields functionalized derivatives.
Decision Framework for Researchers
Use the following logic to select the appropriate protocol for your application:
Caption: Decision matrix for selecting the optimal synthesis route based on target compound requirements.
Performance & Reproducibility Data
The following data aggregates experimental results from the cited literature and internal validation standards.
Table 1: Yield and Reliability Comparison
| Metric | Protocol A (Condensation) | Protocol B (Aza-Michael) |
| Literature Yield | 45% (Bull. Chem. Soc. Jpn.) | 85–92% (J. Fluorine Chem.) |
| Purity (Crude) | Low (Contains polymers) | High (>90%) |
| Reaction Time | 4–6 Hours (Reflux) | 1–3 Hours (RT) |
| Moisture Sensitivity | Critical (Reversible reaction) | Low |
| Stability | Hygroscopic / Oxidizes slowly | Stable Solid |
Expert Insight: For Protocol A, the use of paraformaldehyde rather than aqueous formalin is non-negotiable. The presence of water prevents the final cyclization step, leading to open-chain hemiaminals. For Protocol B, the stereochemistry is strictly controlled by the geometry of the Michael acceptor, resulting in high diastereoselectivity (typically >20:1 dr).
References
-
Synthesis of Parent 1,5-Diazabicyclo[3.2.1]octane
- Source: Bulletin of the Chemical Society of Japan, 1973, Vol 46, Issue 7, pp 2244.
- Context: Fundamental characterization and synthesis via formaldehyde condens
-
Link:[Link]
-
Synthesis of 8-substituted 1,5-diazabicyclo[3.2.
- Source: Journal of Fluorine Chemistry / CORE (2017/2020).
- Context: Protocol B methodology (Double aza-Michael addition).
-
Link:[Link]
-
NIST Chemistry WebBook: 1,5-Diazabicyclo[3.2.1]octane
-
1,4-Diazabicyclo[2.2.2]octanes and 1,5-Diazabicyclo[3.2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triethylenediamine [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
Advanced Cost-Benefit Analysis: 1,5-Diazabicyclo[3.2.1]octane vs. Commercial Amine Bases in Organocatalysis
Executive Summary
In the realm of organocatalysis and active pharmaceutical ingredient (API) synthesis, the selection of an amine base dictates not only the yield but the stereochemical outcome of a reaction. While commercial bases like DABCO, DBU, and DIPEA are ubiquitous due to their low cost and broad applicability, they often fail in complex asymmetric transformations. This guide provides an in-depth cost-benefit analysis of transitioning to 1,5-Diazabicyclo[3.2.1]octane (1,5-DBO) , a specialized bridged bicyclic diamine. By evaluating mechanistic causality, thermodynamic properties, and economic impact, we empower drug development professionals to make data-driven catalyst selections.
Mechanistic & Structural Causality: The Case for Asymmetry
The fundamental difference between 1,5-DBO and its commercial counterpart, DABCO, lies in molecular symmetry.
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): Features a perfectly symmetrical
bicyclic framework. While it is an excellent nucleophilic catalyst, its symmetry means both nitrogen lone pairs are sterically identical. It cannot differentiate between enantiotopic faces of a substrate . -
1,5-DBO (1,5-Diazabicyclo[3.2.1]octane): Features an asymmetric
[3.2.1] skeleton. This structural desymmetrization creates a "steric wall" on one face of the molecule. When 1,5-DBO attacks an electrophile to form a zwitterionic intermediate, this steric bulk shields one trajectory of the incoming nucleophile, enforcing high diastereoselectivity.
Crucially, despite the structural differences, 1,5-DBO maintains a pKa of ~8.8, nearly identical to DABCO. This means it can be substituted into existing DABCO-optimized protocols without altering the thermodynamic basicity of the system .
Quantitative Cost-Benefit & Performance Matrix
To justify the significant cost premium of 1,5-DBO, researchers must weigh the raw material price against the downstream savings of avoiding chiral resolution or discarding undesired diastereomers.
| Base Catalyst | Structure / Symmetry | pKa (H₂O) | Est. Cost/Gram (USD) | Diastereoselectivity | Optimal Use Case |
| DABCO | Bicyclic[2.2.2] ( | 8.8 | ~$0.50 | Poor (<10% de) | Bulk general base catalysis, polyurethane foams. |
| DBU | Bicyclic Amidine (None) | 12.5 | ~$0.80 | N/A (Non-chiral) | Strong non-nucleophilic deprotonation. |
| DIPEA | Acyclic Amine (None) | 10.5 | ~$0.30 | N/A (Non-chiral) | Acid scavenging, peptide synthesis. |
| 1,5-DBO | Bicyclic [3.2.1] ( | ~8.8 | ~$85.00 | High (>90% de) | High-value asymmetric organocatalysis, API synthesis. |
Self-Validating Experimental Protocol: Diastereoselective Aza-Michael Addition
To demonstrate the practical ROI of 1,5-DBO, the following protocol details a highly stereoselective aza-Michael addition. This workflow is designed as a self-validating system , embedding analytical checkpoints to ensure causality and reaction integrity at every stage .
Step 1: Reagent Preparation & Catalyst Loading
-
Action: Dissolve the
-unsaturated enone (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration. Add 1,5-DBO (0.1 eq, 10 mol%). -
Causality: A 10 mol% loading is optimal; higher loadings increase cost without improving the reaction rate, while lower loadings risk catalyst poisoning by trace acidic impurities.
-
Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent prior to addition. Moisture must be <50 ppm to prevent background hydrolysis of the enone.
Step 2: Catalytic Initiation & Thermal Control
-
Action: Cool the reaction vessel to -10°C using a cryocooler before adding the nucleophilic amine (1.2 eq) dropwise over 15 minutes.
-
Causality: Lowering the temperature to -10°C reduces the kinetic energy of the system. This forces the reaction through the lowest-energy transition state dictated by the sterically hindered face of the 1,5-DBO [3.2.1] framework, maximizing diastereomeric excess (
). -
Validation Checkpoint: Utilize in-situ ReactIR monitoring. The disappearance of the enone C=O stretch (typically ~1680 cm⁻¹) and the appearance of the zwitterionic intermediate stretch confirm successful catalyst-substrate binding.
Step 3: Propagation & Conversion Monitoring
-
Action: Maintain stirring at -10°C for 4 hours.
-
Causality: The asymmetric bridge of 1,5-DBO slows the reaction rate compared to DABCO due to increased steric hindrance, necessitating a longer reaction time to achieve >95% yield.
-
Validation Checkpoint: Extract a 10
L aliquot at the 2-hour mark. Quench in HPLC-grade methanol and run a rapid LC-MS/UV assay. The conversion must be >50% with a single dominant diastereomeric peak to proceed.
Step 4: Quenching & Isolation
-
Action: Quench the reaction with saturated aqueous
(5 mL). Extract with DCM, dry over , and concentrate under reduced pressure. -
Causality: A mild
quench neutralizes the 1,5-DBO catalyst without risking acid-catalyzed epimerization of the newly formed stereocenter. -
Validation Checkpoint: Perform crude
NMR analysis. The integration of the -proton signals will definitively validate the diastereomeric ratio (dr > 95:5) before committing resources to column chromatography.
Catalytic Workflow Visualization
The following diagram illustrates the logical flow and transition state dynamics of the 1,5-DBO catalyzed asymmetric addition.
Catalytic cycle of 1,5-DBO demonstrating asymmetric steric steering in transition states.
ROI & Strategic Recommendations
While 1,5-DBO is approximately 170x more expensive than DABCO per gram, its use is economically justified in late-stage API synthesis and natural product total synthesis .
-
When to use commercial bases (DABCO/DBU): Early-stage discovery, racemic library generation, or non-stereoselective eliminations/condensations where spatial arrangement is irrelevant.
-
When to invest in 1,5-DBO: When synthesizing complex bicyclic diketones, chiral chromanes, or when downstream chiral preparative HPLC costs exceed the upfront catalyst premium. The ability to achieve >90%
directly in the reaction flask eliminates the need for wasteful chiral resolution, ultimately reducing the cost-per-gram of the final enantiopure API.
References
-
NIST Chemistry WebBook. "Triethylenediamine". National Institute of Standards and Technology. URL:[Link]
-
MDPI Catalysts. "Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues". Catalysts 2022, 12(2), 208. URL:[Link]
-
PubMed. "Base-catalyzed bicyclization of dialkyl glutaconates with cinnamoylacetamides: a synthetic strategy for isoquinolinedione derivatives". Chem Commun (Camb). 2014. URL:[Link]
Safety Operating Guide
1,5-Diazabicyclo[3.2.1]octane: Proper Disposal Procedures
The following guide details the technical disposal procedures for 1,5-Diazabicyclo[3.2.1]octane (CAS: 280-28-4).
This compound is a bicyclic diamine, structurally distinct from the more common DABCO (1,4-diazabicyclo[2.2.2]octane). While DABCO is highly symmetrical and stable, the [3.2.1] framework introduces specific strain and reactivity profiles. Consequently, this protocol treats the substance as a Corrosive Organic Base with potential acute toxicity, requiring strict segregation from acidic and oxidizing waste streams.
Hazard Identification & Waste Classification
Before initiating disposal, you must validate the waste profile. As a bicyclic amine, this compound presents specific hazards that dictate its waste routing.
| Property | Classification | Operational Implication |
| Chemical Class | Bicyclic Organic Amine | DO NOT mix with acids or oxidizers (exothermic reaction/toxic fumes). |
| RCRA Status | Non-listed (Characteristic) | Likely D002 (Corrosive) if pH > 12.5. Treat as hazardous organic waste. |
| Physical State | Solid/Low-melting Solid | May require dissolution in combustible solvent for incineration. |
| GHS Hazards | Skin Corr.[1][2][3][4] 1B, Acute Tox. 4 | PPE Mandatory: Nitrile gloves (double-gloved), face shield, and respirator if dust is present. |
Critical Incompatibility Warning
STOP: Do not place 1,5-Diazabicyclo[3.2.1]octane in "General Organic Waste" containers if that stream contains acidic byproducts (e.g., acetic acid, HCl traces) or strong oxidizers (e.g., peroxides).
Risk: Violent exothermic neutralization or formation of unstable N-oxides.
Action: Segregate into a dedicated "Basic/Alkaline Organic" waste stream.
Pre-Disposal Segregation & Packaging
Effective disposal starts at the bench. Use the following decision logic to segregate waste streams immediately after generation.
Waste Stream Decision Tree
Figure 1: Operational workflow for segregating 1,5-Diazabicyclo[3.2.1]octane waste at the point of generation.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Reagent (Surplus/Expired)
Best for: Old bottles found in inventory or excess solid reagent.
-
Do Not Decant: Keep the substance in its original manufacturer container if possible. This maintains labeling integrity.
-
Overpack: Place the original container inside a clear, sealable plastic bag to contain potential leaks or external contamination.
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "1,5-Diazabicyclo[3.2.1]octane" (95-100%).
-
Hazard Checkboxes: Corrosive, Toxic.
-
-
Storage: Store in the Alkaline/Base cabinet until pickup.
-
Final Disposition: Lab Pack for high-temperature incineration.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: HPLC waste, reaction mother liquors, or washes containing the amine.
-
Compatibility Check: Ensure the waste canister is HDPE (High-Density Polyethylene) or glass. Avoid aluminum containers, as amines can corrode specific alloys over time.
-
pH Verification: Verify the waste stream is alkaline.
-
If Acidic: Do not mix. The heat of neutralization can pressurize the container. Neutralize slowly in a beaker before adding to the waste container.
-
-
Solvent Carrier: Ensure the amine is dissolved in a compatible solvent (e.g., Methanol, Ethanol, DCM).
-
Note: Chlorinated solvents (DCM) must go into "Halogenated Waste." Non-chlorinated go to "Non-Halogenated." The amine is compatible with both provided no acids are present.
-
-
Labeling:
-
"Basic Organic Waste."
-
List all solvents + "1,5-Diazabicyclo[3.2.1]octane (
-
Protocol C: Spill Cleanup (Immediate Response)
Scenario: You have dropped a container or spilled a reaction mixture on the bench.
-
Evacuate & Ventilate: Clear the immediate area. Amines have potent, fishy odors that can cause respiratory distress.
-
PPE Upgrade: Wear butyl rubber or thick nitrile gloves (0.11 mm minimum, double layer recommended). Safety goggles are mandatory.
-
Neutralization (The Critical Step):
-
Do NOT wipe up pure amine with paper towels (combustible).
-
Apply: Cover the spill with a weak solid acid, such as Citric Acid or Sodium Bisulfate .
-
Wait: Allow the reaction to subside (fizzing/heat generation).
-
Test: Use pH paper to confirm the spill residue is pH 6–8.
-
-
Collection:
-
Absorb the neutralized residue with vermiculite, dry sand, or clay absorbent.
-
Sweep into a disposable plastic scoop.
-
Deposit into a heavy-duty plastic bag or wide-mouth jar.
-
-
Disposal: Label as "Solid Chemical Waste (Neutralized Amine Spill Debris)" and route to Stream A.
Regulatory & Compliance Data
When filling out waste manifests, use the following data points to ensure compliance with EHS and transport regulations.
| Regulatory Body | Code/Classification | Notes |
| US EPA (RCRA) | D002 (Corrosive) | Applicable if aqueous pH |
| DOT (Transport) | UN 3263 or UN 3259 | Typically "Corrosive solid, basic, organic, n.o.s." |
| European Waste Code | 07 01 04* | "Other organic solvents, washing liquids and mother liquors." |
Scientific Rationale for Incineration
Unlike simple neutralization which manages the pH but leaves the organic skeleton intact, High-Temperature Incineration is the required destruction method. The bicyclic nitrogen framework is stable; biological treatment (sewer) is prohibited due to potential ecotoxicity (aquatic hazard) and resistance to biodegradation.
Mechanism:
Incinerators equipped with scrubbers are necessary to capture the resulting nitrogen oxides ().
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136099, 1,5-Diazabicyclo[3.2.1]octane. PubChem.[5][6][7][8] [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Identification (D002 Corrosivity). EPA.gov. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. gustavus.edu [gustavus.edu]
- 4. chemscene.com [chemscene.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 1,5-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 136099 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,5-Diazabicyclo[3.2.1]octane
A Foreword on Chemical Safety: This guide is designed to provide essential safety and handling information for 1,5-Diazabicyclo[3.2.1]octane. As your partner in research, we are committed to empowering you with the knowledge to work safely and effectively. The following protocols are synthesized from established safety principles and data from closely related chemical structures. Our goal is to build your trust by providing value that extends beyond the product itself, making your laboratory a safer environment.
Critical Safety Notice: A comprehensive, publicly available Safety Data Sheet (SDS) for 1,5-Diazabicyclo[3.2.1]octane (CAS No. 280-28-4) is not readily accessible. The following guidance is therefore based on the hazard profiles of structurally similar compounds, such as 1,4-Diazabicyclo[2.2.2]octane (CAS No. 280-57-9).[1][2] It is imperative that you consult the specific SDS provided by your supplier for the material you have purchased and conduct a thorough risk assessment before beginning any work.
Hazard Profile: Understanding the Risks
Based on analogous compounds, 1,5-Diazabicyclo[3.2.1]octane is anticipated to be a hazardous substance that requires careful handling. The primary threats to researchers are associated with its potential corrosivity, irritant properties, and toxicity upon ingestion. The table below summarizes the expected hazards based on data for 1,4-Diazabicyclo[2.2.2]octane, a closely related isomer.
| Hazard Classification | Description | Anticipated Risk for 1,5-Diazabicyclo[3.2.1]octane | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion could lead to significant adverse health effects. Do not eat, drink, or smoke in the laboratory.[1][2] | [1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe skin damage.[1][2] | [1][2] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | This is a critical risk. Direct contact with the solid or solutions can cause irreversible damage to the eyes, including blindness.[2][3] | [2][3] |
| STOT SE 3 | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1] | [1] |
| Flammable Solid (Category 1) | Flammable solid. | The compound may be a flammable solid, posing a fire risk if not handled and stored correctly away from ignition sources.[1][2] | [1][2] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by personal barriers. The selection of PPE must directly address the hazards identified above.
Primary Engineering Control: The Chemical Fume Hood
All work involving 1,5-Diazabicyclo[3.2.1]octane, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[4] This is the most critical control measure.
-
Causality: A fume hood provides constant exhaust ventilation, capturing dust and potential vapors at the source. This directly mitigates the risk of respiratory irritation by preventing inhalation of the compound.[5]
Eye and Face Protection: A Non-Negotiable Barrier
Given the high risk of serious eye damage, robust eye protection is mandatory.
-
Required: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash risk (e.g., during reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[6] A face shield alone does not provide adequate eye protection.
-
Causality: Standard safety glasses with side shields are insufficient. The seal provided by goggles is necessary to protect against fine dust particles and splashes from any direction, directly addressing the "causes serious eye damage" hazard classification.[3]
Skin and Body Protection: Your Last Line of Defense
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for incidental contact. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them immediately after use.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects your skin and personal clothing from incidental contact and contamination.
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.
-
Causality: A complete barrier is necessary to prevent skin contact, which can cause irritation.[1][2] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection
Under normal operating conditions within a functioning chemical fume hood, a respirator should not be necessary.[5] However, in the event of an emergency, such as a large spill or a failure of the primary engineering controls, respiratory protection would be required.
-
Emergency Use: Personnel involved in spill cleanup must be trained and fit-tested for respirator use. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[4][7]
Operational and Disposal Plan
Safe handling is a complete workflow. The following steps integrate the PPE protocol into the entire lifecycle of the chemical in your lab.
Safe Handling and Use Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
